1-Naphthoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYSOFWKRRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183911 | |
| Record name | 1-Naphthoxyacetic acid | |
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Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-75-2 | |
| Record name | Naphthoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthoxyacetic acid | |
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| Record name | 1-Naphthoxyacetic acid | |
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| Record name | 2976-75-2 | |
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| Record name | 1-Naphthoxyacetic acid | |
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| Record name | 1-naphthyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.113 | |
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| Record name | 1-NAPHTHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI2464POA | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1-Naphthoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-Naphthoxyacetic acid (1-NOA). The information is curated to support research, development, and drug discovery activities by providing key data, detailed experimental protocols, and a visualization of its primary mechanism of action.
Core Chemical and Physical Properties
This compound is a synthetic auxin, a class of plant hormones, and is recognized as a specific inhibitor of auxin influx.[1][2] Its chemical structure consists of a naphthoxy group linked to an acetic acid moiety.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(naphthalen-1-yloxy)acetic acid[3][4] |
| CAS Number | 2976-75-2[3][4][5][6] |
| Molecular Formula | C₁₂H₁₀O₃[3][4][5][6][7] |
| Molecular Weight | 202.21 g/mol [3][5][6][7] |
| Synonyms | alpha-Naphthoxyacetic acid, 1-Naphthyloxyacetic acid, (1-Naphthyloxy)acetic acid[3][5] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Melting Point | 193-198 °C | [5] |
| Boiling Point | 300.32 °C (estimated) | [5] |
| Appearance | Off-white to brown crystalline powder[2] | - |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[6] | - |
| pKa | Data not explicitly found for this compound | - |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for its application in research.
Synthesis of this compound
A common method for the synthesis of this compound is through the Williamson ether synthesis, reacting α-naphthol with chloroacetic acid.[2] A more detailed, high-yield industrial process is described as follows:
Materials:
-
Naphthol
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
Methyl chloroacetate (B1199739)
-
Dehydrating agent
-
Catalyst (e.g., p-Toluenesulfonic acid)[8]
-
Hot water
Procedure:
-
Salt Formation and Dehydration: Naphthol is reacted with an aqueous alkali solution to form the corresponding naphthoxide salt. The resulting solution is then dehydrated, initially by reflux and subsequently by the addition of a dehydrating agent.[9]
-
Etherification: Methyl chloroacetate is added dropwise to the dehydrated naphthoxide salt, and the mixture is refluxed to form methyl 1-naphthoxyacetate.[9]
-
Hydrolysis: The methyl 1-naphthoxyacetate is hydrolyzed to this compound. This is achieved by heating the ester with water and a catalyst in an autoclave at a pressure of 0.2–0.8 MPa and a temperature of 120–200 °C.[9] The methanol (B129727) produced during the reaction is vented to maintain pressure and drive the reaction to completion.[8][9]
-
Purification: After the reaction, the mixture is cooled, and the precipitated this compound is filtered. The filter cake is washed with hot water and then dried to yield the final product with a purity of up to 98.5% and a yield of up to 96%.[8]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound can be effectively performed using reverse-phase HPLC.
Instrumentation and Conditions:
-
Column: Newcrom R1 HPLC column or equivalent C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[10]
-
Detection: UV detection.
-
Sample Preparation: Samples are typically extracted with a suitable organic solvent, and the extract is then filtered before injection into the HPLC system.
Workflow for HPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Mechanism of Action: Auxin Influx Inhibition
This compound is a well-characterized inhibitor of auxin influx, a crucial process in plant growth and development mediated by auxin influx carriers like AUX1/LAX proteins.[1][11] Its inhibitory action disrupts the normal transport of auxin into plant cells.
The following diagram illustrates the simplified signaling pathway of auxin transport and the inhibitory effect of this compound.
Caption: Simplified diagram of auxin transport and the inhibitory action of this compound on the AUX1/LAX auxin influx carrier.
Some studies suggest that at higher concentrations, 1-NOA can also block the activity of auxin efflux carriers, indicating a broader, though less potent, effect on overall auxin transport.[1] This dual inhibitory action can significantly alter the cellular auxin homeostasis, leading to various physiological responses in plants.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2976-75-2 [chemicalbook.com]
- 3. Naphthoxyacetic acid | C12H10O3 | CID 76313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-Naphthoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Naphthoxyacetic acid, a compound of interest in various scientific domains, including plant biology and analytical chemistry. The document details the prevalent synthetic methodologies, with a particular focus on the Williamson ether synthesis, offering step-by-step experimental protocols. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide elucidates the role of this compound as an auxin influx inhibitor in plants and presents its mechanism of action through a signaling pathway diagram. Spectroscopic characterization data, crucial for compound verification, are also discussed.
Introduction
This compound, also known as α-Naphthoxyacetic acid (1-NOA), is an aromatic ether carboxylic acid. Structurally, it consists of a naphthalene (B1677914) ring linked to an acetic acid moiety through an ether bond at the 1-position. While its isomer, 2-Naphthoxyacetic acid (BNOA), is a well-known plant growth regulator, this compound has garnered significant attention as a specific inhibitor of auxin influx in plants. This property makes it a valuable tool in studying auxin transport and its role in plant development. Additionally, it has found applications as an internal standard in analytical methods. This guide focuses on the chemical synthesis of this compound, providing detailed protocols and comparative data for its preparation in a laboratory setting.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol (B170400) is deprotonated to form the 1-naphthoxide ion, which then acts as a nucleophile, attacking an α-haloacetic acid or its ester.
General Reaction Scheme
The overall chemical transformation can be depicted as follows:
Caption: General schematic for the synthesis of this compound.
Detailed Experimental Protocols
Two primary variations of the Williamson ether synthesis are presented below. The first is a direct reaction with chloroacetic acid, while the second proceeds through a methyl ester intermediate, which is subsequently hydrolyzed.
Protocol 1: Direct Synthesis from 1-Naphthol and Chloroacetic Acid
This method involves the direct condensation of 1-naphthol with chloroacetic acid in the presence of a strong base.
Materials:
-
1-Naphthol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of NaOH or KOH in water.
-
Add one molar equivalent of 1-naphthol to the basic solution and stir until it completely dissolves, forming the sodium or potassium 1-naphthoxide salt.
-
In a separate beaker, dissolve a slight molar excess (e.g., 1.05-1.1 equivalents) of chloroacetic acid in a minimal amount of water.
-
Slowly add the chloroacetic acid solution to the 1-naphthoxide solution.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated HCl until the pH is acidic (pH 1-2), which will precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or benzene. Alternatively, an acid-base extraction can be performed: dissolve the crude product in diethyl ether, extract with a saturated sodium bicarbonate solution, wash the aqueous layer with ether, and then re-acidify the aqueous layer with HCl to precipitate the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Protocol 2: Synthesis via Methyl 1-Naphthoxyacetate Intermediate
This two-step method often results in higher yields and purity by minimizing side reactions associated with chloroacetic acid.[1]
Step A: Synthesis of Methyl 1-Naphthoxyacetate
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 1-naphthol and a suitable solvent (e.g., toluene, xylene).
-
Add a molar equivalent of a strong base (e.g., aqueous NaOH or KOH) and reflux the mixture with a Dean-Stark trap to remove water and form the anhydrous 1-naphthoxide salt.
-
Cool the reaction mixture and then add a slight molar excess of methyl chloroacetate (B1199739) dropwise at a controlled temperature (e.g., 120 °C).[2]
-
After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove the inorganic salt byproduct.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 1-naphthoxyacetate.
Step B: Hydrolysis of Methyl 1-Naphthoxyacetate
-
The crude methyl 1-naphthoxyacetate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating in an autoclave with water and an acid catalyst (e.g., p-toluenesulfonic acid).[3]
-
For example, a mixture of methyl 1-naphthoxyacetate, water, and p-toluenesulfonic acid in a specific mass ratio is heated in an autoclave to around 150 °C for several hours.[3]
-
After the hydrolysis is complete, the reaction mixture is cooled, and the precipitated this compound is collected by filtration.
-
The product is washed with hot water and then dried to yield the final product.
Quantitative Data on Synthesis
The following table summarizes the reported yields and reaction conditions for the synthesis of this compound and its intermediates from various sources.
| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrolysis of Methyl Ester | Methyl 1-naphthoxyacetate, Water | p-Toluenesulfonic acid | Water | ~153 | 6 | 96 | 98.5 | [3] |
| Esterification and Hydrolysis | 1-Naphthol, Methyl chloroacetate, Water | NaOH, Acid catalyst | Toluene | 120 (ester.), 120-200 (hydrol.) | 2 (ester.), - | up to 95 | - | [1] |
| Direct Condensation (for β-isomer) | β-Naphthol, Chloroacetic acid | NaOH | Water | 80 | ~0.17 | 87 | - |
Mechanism of Action: Auxin Influx Inhibition
This compound is a known inhibitor of auxin influx in plants. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. The transport of auxin into plant cells is mediated by specific protein carriers, primarily from the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family. This compound's structural similarity to natural auxins allows it to interact with these carriers, but it is not efficiently transported. Instead, it acts as a competitive inhibitor, blocking the uptake of endogenous auxins like indole-3-acetic acid (IAA) and synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D).
References
1-Naphthoxyacetic Acid: A Technical Guide to its Function as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthoxyacetic acid (1-NOA) is a synthetic auxin analogue that serves as a valuable tool in plant biology research. Primarily characterized as an inhibitor of auxin influx, 1-NOA offers a targeted approach to dissecting the complex roles of auxin transport in plant growth and development. This technical guide provides an in-depth overview of 1-NOA, including its mechanism of action, quantitative effects on plant physiology, and detailed experimental protocols for its application. The information presented herein is intended to support researchers in utilizing 1-NOA to investigate auxin signaling and its implications for agriculture and drug development.
Introduction
Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to root formation and fruit development. The spatial and temporal distribution of auxin within the plant is tightly controlled by a sophisticated transport system involving both influx and efflux carriers. This compound (1-NOA) is a synthetic molecule that structurally mimics the natural auxin, indole-3-acetic acid (IAA). This structural similarity allows it to interact with components of the auxin transport machinery, primarily acting as an antagonist to auxin influx. By blocking the entry of auxin into cells, 1-NOA provides a powerful method for studying the physiological consequences of disrupted auxin gradients.
Mechanism of Action: Inhibition of Auxin Influx
The primary mechanism of action of 1-NOA is the competitive inhibition of auxin influx carriers, particularly the AUXIN-RESISTANT 1 (AUX1) and LIKE-AUX1 (LAX) proteins.[1][2] These proteins are responsible for the active transport of auxin into the cell across the plasma membrane. By binding to these carriers, 1-NOA prevents the uptake of endogenous IAA, leading to a localized depletion of intracellular auxin.
At higher concentrations, 1-NOA has also been observed to affect auxin efflux, though its primary and most potent activity is on influx inhibition.[1] This dual effect at higher doses should be a consideration in experimental design. The ability of 1-NOA to phenocopy the agravitropic root growth of Arabidopsis thalianaaux1 mutants, which are deficient in a key auxin influx carrier, provides strong evidence for its primary mode of action.[3]
Signaling Pathway of 1-NOA Action
The following diagram illustrates the established understanding of how 1-NOA interferes with the auxin signaling pathway at the cellular level.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AUX/LAX family of auxin influx carriers—an overview [frontiersin.org]
- 3. Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Auxin-like Activity of 1-Naphthoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthoxyacetic acid (NOA) is a synthetic auxin analogue that exhibits a range of physiological effects characteristic of natural auxins, including the promotion of cell elongation, cell division, and adventitious root formation. However, its primary and most studied mechanism of action is the inhibition of auxin transport, particularly auxin influx. This dual functionality as both an auxin agonist and a transport inhibitor makes NOA a valuable tool for dissecting the complex roles of auxin in plant development. This technical guide provides an in-depth overview of the auxin-like activity of NOA, focusing on its mechanism of action, its effects on auxin signaling and transport, and relevant experimental methodologies.
Introduction
Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development. The primary native auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as this compound (NOA), have been developed and are widely used in agriculture and research. NOA's structural similarity to natural auxins allows it to interact with the auxin signaling machinery. A key feature of NOA is its potent inhibitory effect on the polar transport of auxin, which is crucial for establishing auxin gradients that control various developmental processes.[1][2] This guide will explore the multifaceted activities of NOA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action
The auxin-like activity of this compound is complex, involving both the canonical auxin signaling pathway and the modulation of auxin transport.
Interaction with the TIR1/AFB Auxin Co-Receptor Complex
The primary mechanism of auxin perception involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.[3][4]
Inhibition of Auxin Transport
A defining characteristic of NOA is its role as an inhibitor of polar auxin transport. It primarily targets the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family of auxin influx carriers.[5] By blocking these carriers, NOA disrupts the normal cellular uptake of auxin, leading to altered auxin distribution within the plant. This inhibition of auxin influx can phenocopy mutations in auxin influx carrier genes, such as the aux1 mutant in Arabidopsis thaliana, which exhibits agravitropic root growth.[6]
Furthermore, studies have shown that NOA can also inhibit auxin efflux carriers, although its effect on influx is more potent.[2] This dual inhibition of both influx and efflux contributes to its significant impact on overall auxin homeostasis.
Quantitative Data
Quantifying the auxin-like activity of NOA is typically achieved through various bioassays. While specific dose-response curves for NOA are not extensively published, data from closely related synthetic auxins and the effects of NOA on auxin-responsive gene expression provide valuable insights.
Table 1: Effects of this compound and Related Compounds on Auxin-Mediated Processes
| Compound | Assay | Organism | Concentration | Observed Effect | Reference |
| This compound (NOA) | Auxin Accumulation | Nicotiana tabacum BY-2 cells | 10 µM | Blocked activities of both auxin influx and efflux carriers. | [2] |
| This compound (NOA) | Root Gravitropism | Arabidopsis thaliana | Not specified | Disrupted root gravitropism, phenocopying the aux1 mutant. | [5] |
| This compound (NOA) | DR5::GUS Expression | Arabidopsis thaliana | Not specified | Inhibited GUS expression induced by IAA and 2,4-D, but not by NAA. | [1] |
| 1-Naphthaleneacetic acid (NAA) | Root Elongation | Arabidopsis thaliana | 100 nM | Reduced root elongation by approximately 50%. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the auxin-like activity of compounds like NOA.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days at 25°C.
-
Coleoptile Section Preparation: Under a dim green safelight, select uniform coleoptiles (approximately 2-3 cm in length). Discard the apical 3 mm to remove the endogenous auxin source. Cut a sub-apical section of 5-10 mm in length from the remaining coleoptile.
-
Incubation: Float the coleoptile sections in a basal medium (e.g., a buffered sucrose (B13894) solution) in petri dishes.
-
Treatment: Prepare a dilution series of this compound in the basal medium. Include a negative control (basal medium only) and a positive control (a known concentration of IAA).
-
Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark at 25°C, measure the final length of the coleoptile sections using a ruler or digital imaging software.
-
Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length. Plot a dose-response curve of concentration versus percentage elongation.
Root Growth Inhibition Bioassay
High concentrations of auxins are known to inhibit root elongation. This assay is used to quantify the inhibitory activity of auxin-like compounds.
Protocol:
-
Plant Material: Sterilize seeds of Arabidopsis thaliana and plate them on half-strength Murashige and Skoog (MS) medium.
-
Germination and Growth: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a vertical position in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Treatment: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of this compound. Include a control plate with no added NOA.
-
Measurement: After an additional 3-5 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot a dose-response curve of concentration versus percentage inhibition.
Auxin Transport Assay (using DR5::GUS reporter line)
This assay indirectly measures the effect of transport inhibitors on auxin distribution by observing the expression of an auxin-responsive reporter gene.
Protocol:
-
Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5::GUS construct, which expresses β-glucuronidase (GUS) in response to auxin.
-
Seedling Growth: Grow seedlings as described in the root growth inhibition bioassay.
-
Treatment: Transfer 5-day-old seedlings to liquid half-strength MS medium. Add the test compound (NOA) at the desired concentration and co-incubate with an auxin (e.g., IAA or 2,4-D) for a defined period (e.g., 6-24 hours). Include controls with only the auxin and no inhibitor.
-
GUS Staining: Submerge the seedlings in a GUS staining solution (containing X-Gluc) and incubate at 37°C for several hours to overnight.
-
Visualization: Clear the chlorophyll (B73375) from the tissues using an ethanol (B145695) series. Observe and document the pattern and intensity of the blue GUS staining under a microscope. A reduction in GUS staining in the presence of NOA indicates an inhibition of auxin uptake and/or signaling.[1]
Signaling Pathways and Visualizations
The dual action of NOA as both an auxin mimic and a transport inhibitor can be visualized through signaling and workflow diagrams.
Canonical Auxin Signaling Pathway
Inhibition of Auxin Influx by this compound
Experimental Workflow for Root Growth Inhibition Assay
Conclusion
This compound is a synthetic auxin with a dual mode of action. It elicits auxin-like physiological responses, likely through the canonical TIR1/AFB signaling pathway, and it acts as a potent inhibitor of auxin transport, primarily by blocking the AUX1/LAX influx carriers. This combination of activities makes NOA an invaluable chemical tool for researchers studying auxin biology. The experimental protocols and conceptual diagrams provided in this guide offer a framework for investigating the multifaceted effects of NOA and other auxin analogues in plant science and related fields. Further research is warranted to determine the specific binding affinities of NOA to different TIR1/AFB-Aux/IAA co-receptor complexes to fully elucidate its auxin agonist properties.
References
- 1. A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Naphthoxyacetic Acid
CAS Number: 2976-75-2
This technical guide provides a comprehensive overview of 1-Naphthoxyacetic acid, a synthetic auxin analog. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and mechanism of action.
Physicochemical Properties
This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2976-75-2 | N/A |
| Molecular Formula | C₁₂H₁₀O₃ | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 151-154 °C | [1] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, acetic acid, and dimethyl sulfoxide. | [1] |
| pKa | Not specified | N/A |
Spectral Data
Key spectral data for the characterization of this compound are provided below.
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Spectral data is available but specific peak assignments require further analysis from provided spectrum. | [2] |
| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis from provided spectrum. | [3] |
| IR (KBr pellet) | Characteristic peaks for O-H (acid), C=O (acid), C-O-C (ether), and aromatic C-H and C=C bonds are expected. | [4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are available for analysis. | [5] |
Synthesis Protocols
This compound is commonly synthesized via the Williamson ether synthesis, reacting 1-naphthol (B170400) with an acetic acid derivative. A general protocol is outlined below, adapted from procedures for similar compounds.[6]
Synthesis of this compound from 1-Naphthol and Chloroacetic Acid
Materials:
-
1-Naphthol
-
Chloroacetic acid
-
Sodium hydroxide (B78521)
-
Water
-
Hydrochloric acid (30% solution)
-
Benzene (B151609) or 50% ethanol-water (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in water with stirring.
-
Add 1-naphthol to the sodium hydroxide solution and stir until it is completely dissolved, forming sodium 1-naphthoxide.
-
Add chloroacetic acid to the reaction mixture.
-
Gradually heat the mixture to 80°C. The solids should dissolve, forming a dark brown solution.
-
Continue stirring for approximately 10 minutes. A beige solid should precipitate.
-
Cool the reaction mixture slightly and, while stirring, add 30% hydrochloric acid to adjust the pH to 1. The color of the solid will darken.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from benzene or a 50% ethanol-water mixture to obtain white crystals of this compound.
Workflow for the Synthesis of this compound:
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(2976-75-2) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Naphthoxyacetic acid(120-23-0) IR Spectrum [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Naphthoxyacetic Acid
This technical guide provides a comprehensive overview of 1-Naphthoxyacetic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its core physicochemical properties, synthesis, analytical methods, and known biological interactions, presenting quantitative data in structured tables and detailing experimental protocols.
Core Properties and Specifications
This compound, a derivative of naphthalene, is recognized for its role as a specific inhibitor of auxin-influx.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [2][4][5] |
| CAS Number | 2976-75-2 | [2][6] |
| IUPAC Name | 2-(naphthalen-1-yloxy)acetic acid | [4] |
| Synonyms | (1-Naphthyloxy)acetic acid, α-Naphthoxyacetic acid | [1][3] |
| Appearance | Pale cream to brown crystalline powder or fused solid | [1][4] |
| LogP | 2.59 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common method for synthesizing this compound is based on the Williamson ether synthesis, reacting α-naphthol with chloroacetic acid.[1] A more detailed industrial process involves the hydrolysis of an intermediate, methyl naphthoxyacetate.[7]
Protocol: Two-Step Synthesis via Methyl Naphthoxyacetate Intermediate [7]
-
Step 1: Synthesis of Methyl Naphthoxyacetate
-
Combine 146.4 g (1 mol) of naphthol, 432.6 g of xylene, and 119.2 g (1.02 mol) of a 48% aqueous potassium hydroxide (B78521) solution.
-
Heat the mixture to 140-145°C and reflux for 3 hours to dehydrate.
-
Cool the reaction solution to 30°C, add 10 g of molecular sieve as a dehydrating agent, and let it stand for 1 hour.
-
Reheat the solution to 120°C.
-
Add 165.2 g (1.5 mol) of methyl chloroacetate (B1199739) dropwise over 2 hours.
-
Maintain the reaction at 120°C for an additional 2 hours to complete the formation of methyl naphthoxyacetate.
-
-
Step 2: Hydrolysis to this compound [8]
-
In an autoclave, add 2160 g of hot water (heated to 80-90°C), 217.6 g (1 mol) of the methyl naphthoxyacetate intermediate, and 22.0 g of p-Toluenesulfonic acid as a catalyst.
-
Heat the mixture until the pressure reaches 0.5 MPa (approximately 153°C).
-
Maintain this pressure for 6 hours, venting the methanol (B129727) vapor byproduct through a condenser.
-
After the reaction is complete, slowly vent the pressure and cool the mixture to 50°C with stirring.
-
Filter the product while hot and wash the filter cake three times with 100 g of hot water (70-80°C).
-
Dry the resulting product to yield this compound with a purity of approximately 98.5%.[8]
-
Synthesis and purification workflow for this compound.
This compound can be analyzed using a reverse phase High-Performance Liquid Chromatography (RP-HPLC) method.[6]
-
Column: Newcrom R1 or equivalent reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.
-
Detection: UV or Mass Spectrometry (MS).
-
Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[6]
Biological Activity and Signaling Pathways
While research on the specific signaling pathways of this compound in mammalian cells is limited, studies on structurally similar compounds provide valuable insights for drug development professionals.
In animal studies, this compound has been shown to elicit retching behavior in mice. This effect was notably inhibited by the dopamine (B1211576) agonist apomorphine, suggesting that the compound's mechanism may involve, at least in part, an inhibition of dopaminergic neuron activity.[9]
A closely related synthetic auxin, 1-Naphthaleneacetic acid (NAA), has demonstrated a significant effect on human cell cultures. Studies have shown that NAA can increase the yield of in vitro cultured human cells by rescuing them from apoptosis.[10][11] This effect is not mediated by alterations in the cell cycle.[10]
The proposed signaling pathway involves the upregulation of Angiopoietin-like 4 (ANGPTL4), a gene involved in lipid metabolism and anti-apoptosis.[10] Experiments using ANGPTL4 knockout cells confirmed that this gene is required for the anti-apoptotic effects of NAA.[10][11] While this pathway has been identified for NAA, its relevance to this compound warrants further investigation due to their structural similarities.
Proposed signaling pathway for NAA-mediated apoptosis inhibition in human cells.
References
- 1. This compound | 2976-75-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Naphthoxyacetic acid | C12H10O3 | CID 76313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. The alpha-naphthoxyacetic acid-elicited retching involves dopaminergic inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Physiological Impact of 1-Naphthoxyacetic Acid on Plant Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthoxyacetic acid (NOA) is a synthetic auxin, a class of plant growth regulators that play a pivotal role in a wide array of physiological processes. This technical guide provides an in-depth analysis of the effects of this compound on plants, detailing its influence on key developmental stages such as rooting, fruit set, and overall yield. The document summarizes quantitative data from various studies, presents detailed experimental protocols for its application and evaluation, and visualizes the underlying molecular signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and scientists engaged in plant biology and agricultural sciences.
Introduction
This compound is a synthetic plant hormone that mimics the effects of the natural auxin, indole-3-acetic acid (IAA).[1] Due to its chemical stability, it is widely used in horticulture and agriculture to manipulate plant growth and development. Its applications include promoting adventitious root formation, enhancing fruit set, preventing premature fruit drop, and increasing overall crop yield.[2][3] Understanding the physiological and molecular mechanisms of this compound is crucial for its effective and optimized use in crop production and for the development of new plant growth regulators.
Physiological Effects of this compound
The application of this compound elicits a range of physiological responses in plants, primarily by influencing cell division, elongation, and differentiation.
Root Development
This compound is a potent rooting agent, widely used in the vegetative propagation of plants from stem and leaf cuttings.[4] It stimulates the formation of adventitious roots, which is a critical step in the successful propagation of many plant species.[1]
Fruit Set and Development
One of the most significant agricultural applications of this compound is in the enhancement of fruit set and the prevention of premature fruit drop.[2] It can promote the development of parthenocarpic (seedless) fruit in some species and is effective in increasing the size and weight of fruits.[3]
Yield Enhancement
By promoting better root systems, increasing fruit set, and preventing premature fruit loss, this compound can lead to significant increases in overall crop yield. The effectiveness of this compound is dependent on the concentration used, the timing of application, and the specific plant species.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and the closely related 1-Naphthaleneacetic acid (NAA) on various plant species as reported in scientific literature. Due to their similar auxin-like activities, data for NAA are included to provide a broader context of the effects of naphthalene-based auxins.
Table 1: Effect of this compound and NAA on Rooting of Cuttings
| Plant Species | Compound | Concentration (mg/L) | Soaking Duration | Observed Effect |
| Hemarthria compressa | NAA | 200 | 20 minutes | Higher rooting percentage, more adventitious roots, and greater root dry weight compared to control.[5] |
| Tecoma stans | NAA | 3000 | Quick dip (30 seconds) | Minimum days to sprouting (9.9 days), higher rooting percentage (80.90%), and maximum root length (16.75 cm).[6] |
Table 2: Effect of this compound and NAA on Fruit Set and Yield
| Plant Species | Compound | Concentration | Application Stage | Observed Effect |
| Citrus Varieties | NAA | 2.5 - 10 ppm | Full bloom | Increased initial and horticultural fruit set; overall horticultural fruit set increased by an average of 179.49%.[2] |
| Sapota cv. Kalipatti | NAA | 100 ppm | Flowering and pea stage | Higher fruit setting (4.9% in May, 18.5% in July-August) and higher fruit retention (83.5% in May, 88.5% in July-August) compared to control.[7] |
| Coarse Rice | NAA | 90 ml/ha | Panicle initiation | Highest increase in biomass yield (18.90-19.10 t/ha), paddy yield (8.00-8.20 t/ha), and straw yield (12.00-12.30 t/ha).[8] |
| Chilli | NAA | 20 ppm | Foliar spray | Increased plant height, number of branches, fruit set (49.42% vs 28.61% in control), fruit length, fruit weight, and fruit yield (292.50 q/ha vs control).[9] |
| Flax | NAA | 20 mg/L | Foliar spray | Average increase in seed yield of 8-9% and a 12% increase in capsules per plant compared to no NAA treatment.[10] |
| Idared Apples | NAA | 200-500 ml/ha | Pre-harvest | Significantly reduced pre-harvest fruit drop from 25 fruits/tree (control) to 2-10 fruits/tree. |
| 'Irwin' Mango | NAA | 30 and 70 mg·L⁻¹ | Shoot apices | Increased panicle emergence rates, reduced panicle malformation, and significantly increased fruit diameters and weights compared to the control. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application and assessment of this compound on plants.
Protocol for Adventitious Rooting Bioassay in Stem Cuttings
This protocol is adapted from studies on Hemarthria compressa.[5]
1. Plant Material Preparation:
- Collect healthy, semi-hardwood stem cuttings from the desired plant species.
- Prepare cuttings of a uniform length (e.g., 15-20 cm) with a specific number of nodes (e.g., 3-4).
- Remove leaves from the lower portion of the cuttings that will be inserted into the rooting medium.
- To prevent fungal growth, immerse the cuttings in a fungicide solution (e.g., 0.5% Bavistin) for 15 minutes, followed by a thorough rinse with distilled water.
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving the required amount of the compound in a small volume of 1N NaOH or ethanol (B145695) before diluting with distilled water to the final volume.
- From the stock solution, prepare a series of working solutions with different concentrations (e.g., 50, 100, 200, 400 mg/L). A control solution with no this compound should also be prepared.
3. Treatment Application:
- Divide the prepared cuttings into groups for each treatment concentration.
- Immerse the basal end (bottom 5 cm) of the cuttings in the respective this compound solutions for a predetermined duration (e.g., 10, 20, or 30 minutes).
4. Planting and Incubation:
- Immediately after treatment, plant the cuttings in a suitable rooting medium (e.g., a mixture of sand, soil, and vermiculite) in pots or trays.
- Place the planted cuttings in a controlled environment, such as a mist chamber or a greenhouse with high humidity, to facilitate rooting.
- Maintain optimal temperature and light conditions for the specific plant species.
5. Data Collection and Analysis:
- After a defined period (e.g., 30 days), carefully remove the cuttings from the rooting medium.
- Record the following parameters for each cutting:
- Rooting percentage (the percentage of cuttings that formed roots).
- Number of adventitious roots per cutting.
- Length of the longest root.
- Root dry weight per cutting (after drying the roots in an oven at 70°C until a constant weight is achieved).
- Analyze the data statistically (e.g., using ANOVA) to determine the significance of the effects of different this compound concentrations and soaking durations.
Protocol for Evaluating the Effect of this compound on Fruit Set and Yield in a Field Trial
This protocol is a generalized procedure based on studies conducted on citrus and other fruit crops.
1. Experimental Design:
- Select a uniform orchard or field of the target crop.
- Use a randomized complete block design with multiple replications (e.g., 3-4 blocks).
- Each experimental unit should consist of a specific number of plants (e.g., 5-10 trees).
2. Treatment Preparation and Application:
- Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 20, 50 ppm). Include a control group that is sprayed with water only.
- Add a surfactant to the spray solutions to ensure uniform coverage of the foliage.
- Apply the treatments as a foliar spray at a specific developmental stage, such as full bloom or early fruit development, using a calibrated sprayer to ensure a consistent application volume per plant.
3. Data Collection:
- Initial Fruit Set: A few weeks after the application, count the number of developing fruits on tagged branches of each plant.
- Fruit Drop: Periodically collect and count the number of dropped fruits from under each plant until harvest.
- Final Fruit Set (Horticultural Fruit Set): At the time of harvest, count the total number of mature fruits per plant.
- Yield: Measure the total weight of harvested fruits per plant.
- Fruit Quality Parameters: From a random sample of fruits from each plant, measure parameters such as:
- Fruit weight
- Fruit diameter
- Soluble solids content (using a refractometer)
- Titratable acidity (by titration)
- Fruit firmness (using a penetrometer)
4. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different this compound concentrations on fruit set, yield, and quality parameters.
Molecular Mechanism of Action and Signaling Pathways
This compound, as a synthetic auxin, exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When this compound is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of a suite of auxin-responsive genes that regulate various aspects of plant growth and development, including cell division, expansion, and differentiation.
Visualizing the Auxin Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway initiated by the binding of an auxin like this compound.
Visualizing an Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on plant rooting.
Conclusion
This compound is a valuable tool in plant science research and agricultural applications. Its ability to modulate fundamental plant processes like root formation and fruit development makes it a subject of continuous interest. A thorough understanding of its physiological effects, optimal application protocols, and the underlying molecular signaling pathways is essential for leveraging its full potential. This guide provides a foundational resource for researchers and professionals, summarizing key data and methodologies to facilitate further investigation and application of this potent synthetic auxin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. marz.kau.edu.sa [marz.kau.edu.sa]
- 8. ee.bloomtechz.com [ee.bloomtechz.com]
- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Discovery and History of 1-Naphthoxyacetic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific application of 1-Naphthoxyacetic acid (1-NOA). It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, agriculture, and synthetic chemistry. This document details the initial synthesis of 1-NOA within the broader context of auxin research, its characterization as a specific inhibitor of auxin influx, and its subsequent use as a chemical tool to dissect plant physiological processes. The guide includes a historical timeline, detailed experimental protocols for key assays, a summary of quantitative data on its biological activity, and a description of its synthesis. Visualizations of the auxin influx signaling pathway and experimental workflows are provided to facilitate understanding.
Introduction: The Dawn of Synthetic Auxins
The story of this compound is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. Following the pioneering work of Charles and Francis Darwin in the late 19th century on phototropism in canary grass coleoptiles, and the subsequent isolation and characterization of indole-3-acetic acid (IAA) as the primary native auxin, a new era of plant biology began. The realization that chemical messengers could regulate plant growth and development spurred a significant effort in the chemical synthesis of a wide array of analogs and derivatives with auxin-like activity. This exploration was a central component of the "green revolution" and laid the foundation for the modern agrochemical industry.[1]
Early research into synthetic auxins led to the discovery of compounds like β-naphthoxyacetic acid, which demonstrated potent auxin-like effects, including the promotion of cell elongation, cell division, and the formation of adventitious roots.[1][2] These synthetic auxins were often found to be more stable and, in some cases, more potent than their natural counterpart, IAA.
The Discovery of this compound: A Shift in Focus
While many early synthetic auxins were developed to mimic the growth-promoting effects of IAA, the specific development of this compound (1-NOA) emerged from a more targeted search for compounds that could antagonize auxin action. Researchers began to screen a large number of aryl and aryloxyalkylcarboxylic acids to identify molecules that could selectively block the carrier-mediated transport of auxins into plant cells.
A pivotal study by Imhoff et al. in 2000 systematically screened thirty-five such compounds for their ability to perturb the accumulation of synthetic auxins in suspension-cultured tobacco cells. This work led to the characterization of 1-NOA as a specific and effective inhibitor of the auxin influx carrier. This discovery was significant as it provided a chemical tool to dissect the role of auxin import in plant development, distinguishing it from the well-studied auxin efflux inhibitors like N-1-naphthylphthalamic acid (NPA).
A Historical Timeline of Key Discoveries
| Year | Discovery/Event | Key Researchers/Publication | Significance |
| 1880 | Publication of "The Power of Movement in Plants," detailing early experiments on phototropism and the transmission of a growth-promoting signal. | Charles and Francis Darwin | Laid the groundwork for the concept of plant hormones. |
| 1928 | Development of the Avena curvature test for quantifying auxin activity. | Frits Went | Provided a bioassay to screen for auxin-like compounds. |
| 1934 | Isolation and chemical identification of Indole-3-acetic acid (IAA). | Kögl, Haagen-Smit, and Thimann | Identified the primary naturally occurring auxin. |
| Late 1930s-1940s | Synthesis and characterization of various synthetic auxins, including naphthoxyacetic acid derivatives. | Various researchers | Expanded the toolbox of plant growth regulators. |
| 2000 | Systematic screening of aryl and aryloxyalkylcarboxylic acids identifies this compound (1-NOA) as a specific inhibitor of the auxin influx carrier. | Imhoff, V., Muller, P., Guern, J., & Delbarre, A. | Provided a crucial chemical tool to study auxin import. |
| 2001 | Physiological studies demonstrate that 1-NOA phenocopies the aux1 mutant in Arabidopsis thaliana, disrupting root gravitropism. | Parry, G., Delbarre, A., Marchant, A., et al. | Confirmed the in-planta role of auxin influx in development. |
| 2006 | Heterologous expression of the AUX1 protein in Xenopus oocytes confirms its function as an auxin influx carrier that is inhibited by 1-NOA. | Yang, Y., Hammes, U. Z., Taylor, C. G., et al. | Provided direct evidence for the molecular target of 1-NOA. |
| 2010 | Further characterization of 1-NOA reveals it can also affect auxin efflux and membrane dynamics at higher concentrations. | Lankova, M., Zazimalova, E., Honys, D., et al. | Refined the understanding of 1-NOA's mode of action. |
Mechanism of Action: Inhibition of Auxin Influx
1-NOA exerts its primary biological effect by inhibiting the activity of the AUXIN-RESISTANT 1/LIKE AUX1 (AUX1/LAX) family of auxin import carriers.[2] These proteins are integral membrane transporters responsible for the active uptake of auxin into the cell, a crucial process for establishing auxin gradients that direct various developmental processes.
The Auxin Influx Pathway
The transport of auxin into a plant cell is a combination of passive diffusion of the protonated form of IAA across the plasma membrane and carrier-mediated transport of the anionic form. The AUX1/LAX proteins are key components of the latter, functioning as proton-driven symporters.
References
An In-Depth Technical Guide to the Derivatives of 1-Naphthoxyacetic Acid: Synthesis, Biological Evaluation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the derivatives of 1-Naphthoxyacetic acid, a versatile scaffold with a wide range of biological activities. This document details the synthesis of various derivatives, presents quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, outlines experimental protocols for their evaluation, and elucidates their potential mechanisms of action through signaling pathway diagrams.
Synthesis of this compound and Its Derivatives
The core structure of this compound can be functionalized to produce a variety of derivatives, including esters, amides, and hydrazides. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-naphthol (B170400) with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via a Williamson ether synthesis mechanism.
Synthesis of this compound Derivatives
A key intermediate for the synthesis of amide and ester derivatives is 1-Naphthoxyacetyl chloride. It is typically prepared by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.
Amide derivatives are synthesized by the reaction of 1-Naphthoxyacetyl chloride with various primary or secondary amines.[1][2] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and elimination of hydrogen chloride.[1][2]
Ester derivatives can be prepared by the reaction of 1-Naphthoxyacetyl chloride with a variety of alcohols in the presence of a base or by the direct esterification of this compound with an alcohol under acidic conditions.
The synthesis of hydrazide-hydrazone derivatives begins with the formation of this compound hydrazide. This is achieved by reacting this compound or its ester with hydrazine (B178648) hydrate.[3] The resulting hydrazide can then be condensed with various aldehydes or ketones to yield the corresponding hydrazide-hydrazone derivatives.[4]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide | 5c | MCF-7 (Breast) | 2.33 | [5] |
| Amide | 5d | MCF-7 (Breast) | 3.03 | [5] |
| Amide | 5e | MCF-7 (Breast) | 7.39 | [5] |
| Naphthoquinone | 8 | HepG2 (Liver) | 4.758 | [6] |
| Naphthoquinone | 8 | HuCCA-1 (Cholangiocarcinoma) | 2.364 | [6] |
| Naphthoquinone | 9 | MOLT-3 (Leukemia) | 2.118 | [6] |
| Thiazole Hybrid | 6a | OVCAR-4 (Ovarian) | 1.569 | [7] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Aminoalkyl-2-naphthol | 3 | Pseudomonas aeruginosa MDR1 | 10 | [8] |
| Aminoalkyl-2-naphthol | 3 | Staphylococcus aureus MDR | 100 | [8] |
| Aminoalkyl-2-naphthol | 2 | Penicillium notatum | 400 | [8] |
| Aminoalkyl-2-naphthol | 2 | Penicillium funiculosum | 400 | [8] |
Anti-inflammatory Activity
Several derivatives have shown promising in vivo anti-inflammatory activity. The carrageenan-induced paw edema model in rats is a standard assay to evaluate the anti-inflammatory potential of new chemical entities.
| Derivative Class | Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (hours) | Reference |
| Thiourea of Naproxen | 4 | 10 | 54.01 | 4 | [3] |
| Thiourea of Naproxen | 7 | 10 | 54.12 | 4 | [3] |
| 1,3,5-Triazine | 1 | 200 | 96.31 | 4 | [9] |
| 1,3,5-Triazine | 3 | 200 | 99.69 | 4 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of N-(substituted)-2-(naphthalen-1-yloxy)acetamide (General Procedure)
-
Preparation of 1-Naphthoxyacetyl chloride: To a solution of this compound (1 equivalent) in dry dichloromethane (B109758), add oxalyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 1-Naphthoxyacetyl chloride.
-
Amidation: Dissolve the crude 1-Naphthoxyacetyl chloride in dry dichloromethane and add it dropwise to a solution of the desired primary or secondary amine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in dry dichloromethane at 0 °C.[1][2] Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the desired amide derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15][16][17][18]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This model is widely used to screen for the acute anti-inflammatory activity of drugs.[19][20][21][22][23][24]
-
Animal Grouping and Dosing: Divide the rats into groups and administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with various molecular targets and modulation of key signaling pathways.
Anti-inflammatory Mechanism
The anti-inflammatory effects of many this compound derivatives are believed to be mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.[8][21] These inflammatory mediators are responsible for the clinical signs of inflammation, including pain, swelling, and redness. Furthermore, some derivatives have been shown to interfere with the NF-κB signaling pathway, a pivotal regulator of inflammatory responses.[5][7][14]
Anticancer Mechanism
The anticancer activity of this compound derivatives may involve multiple mechanisms. One proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, some derivatives may cause cell cycle arrest, preventing the proliferation of cancer cells. The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a potential target for some of these compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-<i>O</i>-<i>α</i>-D-glycopyranoside isolated from <i>Helichrysum stoechas</i> - Arabian Journal of Chemistry [arabjchem.org]
- 9. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Anti-inflammatory Drugs on Prostaglandin Biosynthesis (1972) | R. Flower | 478 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. zenodo.org [zenodo.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Naphthoxyacetic Acid in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoxyacetic acid (NOA), specifically β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity. It is widely utilized in plant tissue culture to elicit a range of morphogenetic responses, including cell elongation, callus proliferation, adventitious root formation, and somatic embryogenesis. Due to its stability and prolonged activity, NOA serves as a reliable alternative to the endogenous auxin, Indole-3-acetic acid (IAA). This document provides detailed application notes and protocols for the effective use of this compound in plant tissue culture. It is important to distinguish β-Naphthoxyacetic acid (NOA or BNOA) from α-Naphthaleneacetic acid (NAA), another common synthetic auxin, as their optimal concentrations and effects can differ.
Data Presentation
The optimal concentration of this compound is highly dependent on the plant species, the type of explant, and the desired physiological response. The following tables summarize quantitative data from various studies to provide a starting point for protocol optimization.
Table 1: this compound (NOA/BNOA) Concentrations for Callus Induction
| Plant Species | Explant Type | NOA/BNOA Concentration (mg/L) | Cytokinin Combination (mg/L) | Observations |
| Orthosiphon stamineus | Leaf, Petiole, Internode | 4.0 | 0.5 BAP | 100% callus induction; soft, friable, pale green callus suitable for shoot regeneration.[1] |
| Gloriosa superba | Non-dormant corm | 1.5 | 0.5 KN | 81.25% callus induction rate; highly embryogenic friable green calli.[2] |
| Gloriosa superba | Non-dormant corm | 1.5 | 0.5 BAP | 78.13% callus induction rate.[2] |
| General Use | Various | 0.1 - 10.0 | Often with BAP or Kinetin | Effective range for callus initiation and growth.[3][4][5][6] |
Table 2: this compound (NOA/BNOA) Concentrations for Root Induction
| Plant Species | Explant Type | NOA/BNOA Concentration (mg/L) | Observations |
| General Use | Shoots/Microshoots | 0.1 - 2.0 | Stimulates the formation of adventitious roots.[7] |
| General Ornamental Plants | Microshoots | Varies (start with a range of 0.1-2.0) | A dose-response experiment is crucial to determine the optimal concentration.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound (NOA) Stock Solution (1 mg/mL)
Materials:
-
This compound (NOA) powder
-
1 N Sodium Hydroxide (NaOH) or 95% Ethanol (B145695)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottle (amber glass recommended)
Procedure:
-
Weighing: Accurately weigh 100 mg of NOA powder and transfer it to a 100 mL volumetric flask.
-
Dissolving: Add 2-3 mL of 1 N NaOH or 95% ethanol to the flask.[8] Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Dilution: Once dissolved, slowly add distilled or deionized water to the flask while stirring to bring the final volume to 100 mL.
-
Sterilization: For critical experiments, sterile filter the stock solution using a 0.22 µm syringe filter into a sterile amber glass bottle.[8] Alternatively, the stock solution can be added to the medium before autoclaving, though some degradation may occur.
-
Storage: Label the bottle with the solution name, concentration, preparation date, and store it at 2-8°C in the dark.[9]
Protocol 2: Callus Induction using this compound
This protocol is a general guideline and should be optimized for the specific plant species and explant.
Materials:
-
Sterile explants (e.g., leaf discs, stem segments)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (B13894) (typically 30 g/L)
-
This compound (NOA) stock solution (1 mg/mL)
-
Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP) (1 mg/mL)
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Sterile petri dishes or culture vessels
-
pH meter, 1 N NaOH, 1 N HCl
Procedure:
-
Medium Preparation: Prepare MS basal medium by dissolving the appropriate amount of powder and sucrose in distilled water (e.g., for 1 L of medium).
-
Hormone Addition: Add the desired volume of NOA and BAP stock solutions to the medium. For example, for a final concentration of 4.0 mg/L NOA and 0.5 mg/L BAP, add 4.0 mL of NOA stock and 0.5 mL of BAP stock to 1 L of medium.
-
pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1 N NaOH or 1 N HCl.[8]
-
Gelling Agent: Add the gelling agent (e.g., 8 g/L agar) and heat the medium until the agent is completely dissolved.
-
Sterilization: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.
-
Inoculation: In a laminar flow hood, place the sterile explants onto the surface of the solidified medium.
-
Incubation: Seal the culture vessels and incubate in the dark or under a specific photoperiod at a constant temperature (e.g., 25 ± 2°C).
-
Subculture: Subculture the developing callus to fresh medium every 3-4 weeks.
Protocol 3: Adventitious Root Induction from In Vitro Shoots
Materials:
-
In vitro propagated shoots (2-3 cm in length)
-
Half-strength MS basal medium with vitamins
-
Sucrose (typically 20-30 g/L)
-
This compound (NOA) stock solution (1 mg/mL)
-
Gelling agent
-
Sterile culture vessels
Procedure:
-
Medium Preparation: Prepare half-strength MS medium with sucrose.
-
Hormone Addition: Add the desired volume of NOA stock solution. A concentration range of 0.1 to 2.0 mg/L is a good starting point for optimization.[7]
-
pH and Gelling Agent: Adjust the pH to 5.7-5.8 and add the gelling agent.
-
Sterilization: Dispense and autoclave the medium.
-
Inoculation: Excise individual microshoots and place them vertically into the rooting medium.
-
Incubation: Incubate the cultures under the same conditions used for shoot proliferation (e.g., 16-hour photoperiod at 25 ± 2°C).
-
Observation: Monitor for root development, which typically occurs within 2-4 weeks.
Visualizations
Auxin Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway, which is initiated by synthetic auxins like this compound.
Caption: Canonical auxin signaling pathway initiated by this compound.
Experimental Workflow for Callus Induction
This diagram outlines the general workflow for a callus induction experiment using this compound.
Caption: General workflow for callus induction using this compound.
References
- 1. ijarbs.com [ijarbs.com]
- 2. Frontiers | Optimizing callus induction and indirect organogenesis in non-dormant corm explants of Gloriosa superba (L.) via media priming [frontiersin.org]
- 3. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 4. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 5. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Naphthoxyacetic Acid in Callus Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoxyacetic acid (NOA), a synthetic auxin, is a plant growth regulator integral to plant tissue culture for inducing morphogenesis, including cell elongation, callus proliferation, and somatic embryogenesis. Its stability and sustained activity make it a reliable alternative to other auxins like Indole-3-acetic acid (IAA). In drug development, callus cultures provide a controlled system for producing and extracting valuable secondary metabolites. The concentration of NOA is a critical parameter that significantly influences the success of callus induction, with optimal levels varying by plant species and explant type.
Mechanism of Action in Callus Induction
Exogenously applied auxins like NOA are perceived by cellular receptors, initiating a signaling cascade. This process leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs). These transcription factors then upregulate the expression of genes responsible for cell division and differentiation, such as the LATERAL ORGAN BOUNDARIES DOMAIN (LBD) genes. This molecular reprogramming prompts differentiated explant cells to re-enter the cell cycle and proliferate into an undifferentiated callus mass. A higher auxin-to-cytokinin ratio in the culture medium generally promotes callus formation.
Data Summary: this compound and other Auxin Concentrations for Callus Induction
The following table summarizes effective concentrations of NOA and the closely related auxin, 1-Naphthaleneacetic acid (NAA), for callus induction in various plant species. This data provides a starting point for protocol optimization.
| Plant Species | Explant Type | Auxin & Concentration (mg/L) | Cytokinin & Concentration (mg/L) | Observations |
| Oryza sativa (Rice) | Mature Seeds | NOA: 0.5 - 4.0 | - | Starting range for optimization. |
| Ficus benghalensis | Leaf Segments | NAA: 2.0 | - | Highest callus induction frequency (96.67%).[1] |
| Punica granatum L. | Leaf Explant | NAA: 1.0 | BAP: 1.0 | Profuse callus formation with 100% frequency.[2] |
| Pogostemon cablin | Leaf Explants | NAA: 3.0 | Kinetin: 0.5 | Best callus percentage and fresh weight.[3] |
| Brassica oleracea L. | Hypocotyls | NAA: 1.0 - 1.5 | BAP: 1.0 - 1.5 | Optimal for callus induction.[4] |
| Citrus (Volkameriana) | Leaf Explants | NAA: 1.5 | 2,4-D: 2.0 - 3.0 | 100% callus induction.[5] |
| Rhinacanthus nasutus | Nodal Explants | NAA: 1.0 | Kinetin: 3.0 - 4.0 | 100% callus induction.[6] |
| Orthosiphon stamineus | Petiole and Internode | NAA: 4.0 | BAP: 0.5 | 100% callus induction.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound (NOA) Stock Solution (1 mg/mL)
Materials:
-
This compound (NOA) powder
-
1 N Sodium Hydroxide (NaOH) or 95% Ethanol (B145695)
-
Distilled or deionized water, sterile
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile, amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh 100 mg of NOA powder and transfer it to a 100 mL volumetric flask.
-
Dissolving: Add 2-3 mL of 1 N NaOH or 95% ethanol to the flask.[1] Place the flask on a magnetic stirrer and stir gently until the powder is completely dissolved.
-
Dilution: Gradually add sterile distilled water to the flask while stirring, bringing the final volume to 100 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile amber glass storage bottle.
-
Storage: Label the bottle with the solution name, concentration, preparation date, and store at 2-8°C in the dark.[1]
Protocol 2: General Protocol for Callus Induction using NOA
Materials:
-
Explant material (e.g., leaf discs, stem segments, mature seeds)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
NOA stock solution (1 mg/mL)
-
Cytokinin stock solution (e.g., BAP or Kinetin, 1 mg/mL), if required
-
Gelling agent (e.g., Agar or Phytagel)
-
1 N HCl and 1 N NaOH for pH adjustment
-
Sterile culture vessels (e.g., Petri dishes or test tubes)
-
70% (v/v) ethanol
-
Commercial bleach solution (e.g., 20% v/v) with a few drops of Tween 20
-
Sterile distilled water
Procedure:
1. Explant Preparation and Sterilization: a. Select healthy, young explant material. b. Wash the explants under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the explants in 70% (v/v) ethanol for 1 minute. d. Transfer the explants to a 20% (v/v) commercial bleach solution containing a few drops of Tween 20 and agitate for 10-15 minutes. e. Rinse the explants three times with sterile distilled water to remove any traces of the sterilizing agents. f. Trim the explants to the desired size on a sterile surface.
2. Callus Induction Medium Preparation (per 1 Liter): a. In a beaker with approximately 800 mL of distilled water, dissolve the MS basal salt mixture and 30 g of sucrose. b. Add the desired volume of NOA stock solution. For a final concentration of 1.0 mg/L, add 1.0 mL of the 1 mg/mL stock solution. If a cytokinin is used, add it at this stage. c. Adjust the pH of the medium to 5.8 using 1 N NaOH or 1 N HCl. d. Add the gelling agent (e.g., 7-8 g/L Agar or 2-3 g/L Phytagel). e. Bring the final volume to 1 L with distilled water. f. Heat the medium while stirring until the gelling agent is completely dissolved. g. Dispense the medium into sterile culture vessels. h. Autoclave the medium at 121°C for 15-20 minutes.
3. Inoculation and Incubation: a. Aseptically place the sterilized explants onto the surface of the solidified callus induction medium. b. Seal the culture vessels with parafilm. c. Incubate the cultures in the dark at 25 ± 2°C.
4. Observation and Subculture: a. Periodically observe the cultures for callus formation, which typically initiates within 2-4 weeks. b. Once the callus reaches a diameter of 1-2 cm, carefully excise it from the original explant. c. Transfer the callus to a fresh callus induction medium. d. Subculture every 3-4 weeks to maintain viability and promote proliferation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chesci.com [chesci.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. scialert.net [scialert.net]
- 5. sid.ir [sid.ir]
- 6. In vitro callus induction and evaluation of antioxidant activity of Rhinacanthus nasutus (L.) Kurz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarbs.com [ijarbs.com]
The Efficacy of 1-Naphthoxyacetic Acid in Adventitious Root Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoxyacetic acid (BNOA), a synthetic auxin, plays a significant role in plant physiology, particularly in the induction of adventitious root formation in cuttings. As a structural analog of the natural auxin indole-3-acetic acid (IAA), it mimics the endogenous hormonal cues that trigger cell division and differentiation at the basal end of cuttings, leading to the development of a robust root system. These application notes provide a comprehensive overview of the use of this compound for rooting cuttings, including detailed protocols, quantitative data from various studies, and an overview of the underlying signaling pathways.
Disclaimer: While this compound (BNOA) is a known synthetic auxin, the vast majority of published research on rooting hormones focuses on the closely related compound 1-Naphthaleneacetic acid (NAA). Due to the limited availability of specific quantitative data and protocols for BNOA, this document leverages data and methodologies from studies on NAA as a close proxy. The structural similarity and shared auxin activity make NAA a relevant and informative substitute for understanding the potential applications and efficacy of BNOA.
Mechanism of Action
This compound, like other auxins, stimulates adventitious root formation by promoting the dedifferentiation of parenchyma cells near the vascular tissues (cambium and phloem) at the base of a cutting. This is followed by cell division and the subsequent organization of these new cells into root primordia. The synthetic nature of BNOA makes it more resistant to enzymatic degradation within the plant tissues compared to the natural auxin IAA, allowing for a more sustained rooting response.[1]
Data Presentation: Efficacy of Auxins in Rooting Cuttings
The following tables summarize quantitative data from various studies on the effectiveness of synthetic auxins, primarily 1-Naphthaleneacetic acid (NAA), in promoting adventitious root formation in different plant species. This data can serve as a guide for determining optimal concentrations and application methods when using this compound.
Table 1: Effect of NAA Concentration on Rooting of Various Plant Species
| Plant Species | NAA Concentration | Application Method | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Tecoma stans (semi-hardwood cuttings) | 3000 ppm | Quick dip (30 seconds) | 80.90 | Not Reported | 16.75 |
| Tecoma stans (semi-hardwood cuttings) | 2500 ppm | Quick dip (30 seconds) | 78.60 | Not Reported | 15.90 |
| Tecoma stans (semi-hardwood cuttings) | 2000 ppm | Quick dip (30 seconds) | 71.60 | Not Reported | 13.57 |
| Hemarthria compressa | 200 mg/L | 20-minute soak | 97.2 | 35.4 | Not Reported |
| Andrographis paniculata (young apical shoots) | 2.5 mM | Soaking | High | High | High |
| Date Palm (Phoenix dactylifera L.) (in vitro) | 1.0 mg/L | In vitro culture medium | 87 | 4.6 | Not Reported |
| Dwarf Nerium (Nerium oleander) | 500 mg/L | Not Specified | 60 | Not Reported | Not Reported |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Comparison of Soaking Durations for Hemarthria compressa Cuttings Treated with 200 mg/L NAA
| Soaking Duration (minutes) | Rooting Percentage (%) | Average Number of Roots per Cutting | Root Dry Weight per Cutting (g) |
| 10 | High | High | High |
| 20 | 97.2 | 35.4 | High |
| 30 | Lower than 20 min | Lower than 20 min | Lower than 20 min |
Source: Adapted from a study on Hemarthria compressa.[3]
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound solutions for inducing rooting in plant cuttings.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (BNOA) powder
-
Ethanol (B145695) or 1M NaOH for dissolving
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Weighing: Accurately weigh the desired amount of BNOA powder. For example, to prepare a 1000 ppm (mg/L) stock solution, weigh 100 mg of BNOA.
-
Dissolving: Place the weighed BNOA into a beaker. Add a small amount of ethanol or 1M NaOH to dissolve the powder completely. BNOA is sparingly soluble in water but readily dissolves in alcohol or a basic solution.
-
Dilution: Transfer the dissolved BNOA solution to a 100 mL volumetric flask.
-
Final Volume: Add distilled water to the flask to bring the final volume to 100 mL.
-
Mixing: Stopper the flask and mix thoroughly by inversion. If using a magnetic stirrer, ensure the solution is homogenous.
-
Storage: Store the stock solution in a labeled, airtight, and light-protected container at 4°C.
Protocol 2: Application of this compound to Cuttings
This protocol outlines two common methods for applying the auxin solution to plant cuttings: the quick dip method and the soaking method.
Materials:
-
Prepared this compound working solution (diluted from stock solution to the desired concentration)
-
Healthy plant cuttings
-
Beakers or shallow trays
-
Rooting medium (e.g., peat moss, perlite, vermiculite, or a sterile potting mix)
-
Pots or propagation trays
-
Dibber or pencil
Procedure:
A. Plant Material Preparation:
-
Select healthy, disease-free shoots from the parent plant.
-
Take cuttings of 15-20 cm in length with at least 3-4 nodes.[2]
-
Make a clean, angled cut at the basal end of the cutting, just below a node.
-
Remove the lower leaves to prevent rotting, leaving a few leaves at the top.
B. Application of BNOA Solution:
Method 1: Quick Dip
-
Pour a small amount of the BNOA working solution into a clean beaker.
-
Dip the basal 2-3 cm of the cutting into the solution for a short duration, typically 5-30 seconds.[2]
-
Remove the cutting and allow any excess solution to drip off.
Method 2: Soaking
-
Place the basal ends of the cuttings in a beaker containing the BNOA working solution.
-
Soak the cuttings for a period ranging from several minutes to several hours. For example, a 20-minute soak was found to be effective for Hemarthria compressa.[3] The optimal duration will vary depending on the plant species and the concentration of the solution.
C. Planting and Aftercare:
-
Use a dibber or pencil to make a hole in the rooting medium. This prevents the rooting hormone from being rubbed off during planting.[7]
-
Insert the treated cutting into the hole and gently firm the medium around it.
-
Water the medium lightly.
-
Maintain a high humidity environment around the cuttings by using a propagation dome, plastic bag, or a misting system.[8]
-
Place the cuttings in a location with bright, indirect light.
-
Keep the rooting medium moist but not waterlogged.
-
Monitor for root development over the following weeks. The time to rooting will vary significantly between plant species.
Mandatory Visualizations
Caption: Experimental workflow for rooting cuttings using this compound.
Caption: Simplified auxin signaling pathway for adventitious root formation.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. thespruce.com [thespruce.com]
- 8. How to use rooting hormones | BBC Gardeners World Magazine [gardenersworld.com]
Application Notes and Protocols for 1-Naphthoxyacetic Acid in Somatic Embryogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Naphthoxyacetic acid (NOA), a synthetic auxin, in the field of plant somatic embryogenesis. This document includes detailed protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to assist researchers in designing and executing experiments in plant tissue culture and developmental biology.
Introduction to this compound (NOA)
This compound (NOA) is a synthetic plant growth regulator with auxin-like activity. It is utilized in plant tissue culture to induce various morphogenetic responses, including cell division, callus formation, and somatic embryogenesis. High concentrations of auxins like NOA are recognized as potent initiators of somatic embryogenesis in various plant species.[1]
Mechanism of Action in Somatic Embryogenesis
Auxins, including NOA, play a central role in reprogramming somatic cells to an embryogenic state. The general mechanism involves the perception of the auxin signal, which triggers a signaling cascade leading to the expression of key developmental genes. This process is mediated by transcription factors such as WUSCHEL (WUS), LEAFY COTYLEDON (LEC), and BABY BOOM (BBM).[2] Auxin signaling pathways involve AUXIN RESPONSE FACTORs (ARFs) that regulate the expression of auxin-responsive genes.[3]
The transition from vegetative to embryogenic cells is often mediated by the expression of WUS, which responds to the presence of auxins.[2] The establishment of auxin gradients is also crucial for the proper development of somatic embryos.[4]
Data Presentation: Auxin Concentrations in Somatic Embryogenesis
The optimal concentration of auxins for inducing somatic embryogenesis is highly species-dependent. The following tables summarize quantitative data from various studies on the use of different auxins, which can serve as a reference for optimizing protocols with NOA.
Table 1: Effective Concentrations of Various Auxins for Somatic Embryogenesis Induction
| Plant Species | Explant | Auxin(s) | Concentration(s) | Observations | Reference |
| Picea abies | Mature zygotic embryos | Picloram | 9 µM | Highest initiation frequency (10.48%) | [5] |
| Picea omorika | Mature zygotic embryos | 2,4-D | 9 µM | Highest initiation frequency (22.00%) | [5] |
| Pterocarpus santalinus | Immature cotyledons | 2,4-D | Not specified | Effective for inducing globular-staged embryos | [6] |
| Pterocarpus santalinus | Immature cotyledons | NAA | Not specified | Effective for inducing globular-staged embryos | [6] |
| Glycine max (Soybean) | Not specified | 2,4-D | 5 mg/L | Induces repetitive embryogenesis | [7] |
| Glycine max (Soybean) | Not specified | NAA | 10 mg/L | Embryos reach cotyledonary stage, no repetitive embryogenesis | [7] |
| Melia azedarach | Cotyledon | NAA | 3 mg/L | Embryogenic callus induction | [8] |
| Phoenix dactylifera (Date Palm) | Juvenile leaves | NAA, NOA, IBA | 1 mg/L, 3 mg/L, 1 mg/L | Highest quantity of roots for indirect embryogenesis | [9] |
| Panax vietnamensis | Hairy root callus | 2,4-D | 1.0 mg/L | Highest number of somatic embryos (63.7) | [10] |
| Panax vietnamensis | Hairy root callus | NAA | 1.5 mg/L | Lower number of somatic embryos (22.7) | [10] |
Table 2: Combinations of Auxins and Cytokinins for Somatic Embryogenesis
| Plant Species | Explant | Auxin(s) & Concentration(s) | Cytokinin(s) & Concentration(s) | Observations | Reference |
| Curcuma amada | Leaf sheath | NAA (1.33 µM) | TDZ (9.10 µM) | Highest percentage (93.3%) of somatic embryo induction | [5] |
| Azadirachta indica (Neem) | Immature zygotic embryos | 2,4-D, IAA or NAA, IBA | BAP (5 µM) | Cumulative effect on embryogenesis | [11] |
| Fritillaria meleagris | Bulb scale sections | NAA (0.25 or 0.5 mg/L) | BAP (1, 2, 3, 4 or 5 mg/L) | BAP/NAA combination was more effective than BAP/2,4-D | [12] |
| Melia azedarach | Cotyledon | NAA (3 mg/L) | BA (1 mg/L) | Embryogenic callus induction | [8] |
| Phoenix dactylifera (Date Palm) | In vitro induced roots | NAA (0.1 mg/L) | BAP (2 mg/L) | Best for embryogenic calli and somatic embryo initiation | [9] |
| Panax vietnamensis | Hairy root callus | 2,4-D (1.0 mg/L) | BA (2.0 mg/L) | High rate of somatic embryo formation (100%) and number of embryos (63.7) | [10] |
| Panax vietnamensis | Hairy root callus | NAA (1.5 mg/L) | BA (2.0 mg/L) | High rate of somatic embryo formation (100%) but lower number of embryos (22.7) | [10] |
Experimental Protocols
General Protocol for Somatic Embryogenesis Induction
This protocol provides a general framework that can be adapted for using NOA. The optimal concentrations of NOA and other plant growth regulators, as well as culture conditions, need to be determined empirically for each plant species and explant type.
1. Explant Preparation:
-
Select healthy, young plant material (e.g., immature zygotic embryos, young leaves, petioles).
-
Surface sterilize the explants using a standard procedure (e.g., 70% ethanol (B145695) for 30-60 seconds, followed by a 10-20 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20, and then rinse 3-4 times with sterile distilled water).
2. Induction Medium:
-
Prepare a basal medium such as Murashige and Skoog (MS) or Gamborg's B5 medium.
-
Supplement the medium with an appropriate concentration of NOA. Based on comparative data for other auxins, a starting range of 1-10 mg/L can be tested.
-
In many cases, a combination with a cytokinin (e.g., BAP, Kinetin, or TDZ at 0.1-2.0 mg/L) can enhance the embryogenic response.
-
Add sucrose (B13894) (typically 2-3%) and a gelling agent (e.g., agar (B569324) or Gelrite).
-
Adjust the pH to 5.7-5.8 before autoclaving.
3. Culture Conditions:
-
Place the explants on the induction medium.
-
Incubate the cultures in the dark at 23-25°C for the initial induction phase (typically 4-8 weeks).
4. Maturation and Germination:
-
Transfer the embryogenic callus or early-stage somatic embryos to a maturation medium, which often has a reduced or no auxin concentration. This medium may be supplemented with abscisic acid (ABA) to promote embryo development and prevent precocious germination.
-
Once mature, transfer the somatic embryos to a germination medium, which is often a hormone-free or low-salt basal medium, under light conditions (16-hour photoperiod) to promote conversion into plantlets.
Specific Protocol: Indirect Somatic Embryogenesis in Date Palm (Phoenix dactylifera L.) cv. Barhi using a combination of PGRs including NOA[9]
This protocol utilizes a multi-step approach involving direct organogenesis to obtain root explants, followed by indirect somatic embryogenesis.
Step 1: Direct Root Induction from Juvenile Leaf Explants
-
Use juvenile leaves (<1 cm in length) from the shoot apical meristem as explants.
-
Culture the explants on MS medium supplemented with 1 mg/L NAA, 3 mg/L NOA , 1 mg/L IBA, and 0.1 mg/L 2iP for direct root induction.
Step 2: Embryogenic Callus and Somatic Embryo Initiation from In Vitro Induced Roots
-
Use the in vitro induced roots as explants.
-
Culture the root explants on MS medium supplemented with 2 mg/L BAP and 0.1 mg/L NAA to induce embryogenic callus and initiate somatic embryos.
Step 3: Somatic Embryo Maturation and Germination
-
Transfer the embryogenic callus with somatic embryos to a maturation medium. While the original protocol does not specify the maturation medium composition in detail for the NOA-induced pathway, a common practice is to reduce or remove auxins.
-
Germinate mature somatic embryos on a hormone-free or low-auxin medium. The protocol suggests that rooting of plantlets is successful on a PGR-free ½ MS medium.
Visualizations
Signaling Pathway of Auxin-Induced Somatic Embryogenesis
Caption: Auxin signaling cascade leading to the activation of key developmental genes in somatic embryogenesis.
General Experimental Workflow for Somatic Embryogenesis
Caption: A step-by-step workflow for inducing somatic embryogenesis using this compound.
References
- 1. Regulation of cell reprogramming by auxin during somatic embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Overview of Plant Somatic Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Regulation of Auxin-Induced Somatic Embryogenesis in Plants [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. parrottlab.uga.edu [parrottlab.uga.edu]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. journals.ut.ac.ir [journals.ut.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. iitg.ac.in [iitg.ac.in]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Naphthoxyacetic Acid and Cytokinin Combinations in MS Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the synthetic auxin, 1-Naphthoxyacetic acid (NOA), in combination with various cytokinins within Murashige and Skoog (MS) basal medium for plant tissue culture. The protocols and data presented are intended to serve as a foundational resource for optimizing micropropagation, callus induction, and somatic embryogenesis across a range of plant species.
Introduction
The manipulation of plant growth and development in vitro is critically dependent on the precise application of plant growth regulators (PGRs). The ratio of auxins to cytokinins is a key determinant of the morphogenic outcome, with a high auxin-to-cytokinin ratio generally favoring root formation, a high cytokinin-to-auxin ratio promoting shoot development, and an intermediate ratio often leading to undifferentiated callus growth.[1] this compound (NOA) is a synthetic auxin used to induce cell elongation, callus proliferation, and adventitious root formation.[2] When combined with cytokinins such as 6-Benzylaminopurine (BAP), Kinetin, Zeatin, or Thidiazuron (TDZ), NOA can be effectively used to guide specific developmental pathways in plant explants.
Data Presentation: Quantitative Effects of Auxin-Cytokinin Combinations
The following tables summarize the quantitative effects of different concentrations of auxins (primarily the closely related 1-Naphthaleneacetic acid, NAA, as a proxy for NOA) and cytokinins on various aspects of in vitro plant culture. These data provide a starting point for the empirical optimization of protocols for specific plant species.
Table 1: Effect of NAA and BAP on Callus Induction and Shoot Regeneration
| Plant Species | Explant | Basal Medium | NAA (mg/L) | BAP (mg/L) | Result | Reference |
| Brassica oleracea (Curly Kale) | Leaf segments | MS | 1.0 | 1.0 | Maximum callus induction | [3] |
| Brassica oleracea (Curly Kale) | Callus | MS | 0 | 1.0 | Best shoot regeneration (60%) | [3] |
| Nelumbo nucifera (Lotus) | Immature plumule | MS | 1.5 | 0.5 | 16.00 ± 0.30 shoots per explant | [4] |
| Ansellia africana (Leopard Orchid) | - | MS | 2.0 | 1.0 | 174% increase in shoot number | [5] |
| Jatropha curcas (Castor Oil Plant) | Meristem shoot | MS | 1.5 | 0.5 | Best callus formation | [6] |
| Ochna integerrima (Mai vang) | Leaf | MS | 0.25 | 1.0 | 8.5 shoots per cluster | [7] |
| Orthosiphon stamineus | Internode | MS | 0.5 | 5.0 | 60% shoot regeneration from callus | [8] |
Table 2: Effect of NAA and Kinetin on In Vitro Morphogenesis
| Plant Species | Explant | Basal Medium | NAA (mg/L) | Kinetin (mg/L) | Result | Reference |
| Gardenia jasminoides | Shoot tips | MS | 0.6 | 2.0 | 2.3 shoots per explant, 2.4 leaves | [9] |
| Gardenia jasminoides | Shoots | MS | 0.1 | 2.0 | 3.3 cm growth length | [9] |
| Nephrolepis falcata (Fishtail Fern) | Shoots | - | 0 | 0.186 - 0.215 | Maximal shoot production | [5] |
| Indonesian Black Rice | Anther | MS | 1.5 - 2.0 | 0.5 | Increased callus induction percentage | [10] |
Table 3: Effect of NOA/NAA in Combination with Other Cytokinins (Zeatin, TDZ)
| Plant Species | Explant | Basal Medium | Auxin (mg/L) | Cytokinin (mg/L) | Result | Reference |
| Paeonia lactiflora | - | MS | NAA (1.0) + 2,4-D (0.5) | TDZ (0.5) | Optimal callus induction | [3] |
| Fragaria vesca (Wild Strawberry) | Whole leaves | MS | 2,4-D (0.5) | TDZ (0.5) | 100% callus induction | [10] |
| Ochna integerrima (Mai vang) | Leaf | MS | NAA (0.25) | TDZ (0.2) | 100% callus formation rate | [7] |
| Ziziphus spina-christi | Shoot apices | MS | NOA (3.0) + NAA (1.0) + IAA (1.0) | 2iP (0.1) | Organogenic culture initiation | [11] |
Experimental Protocols
The following are detailed protocols for the preparation of stock solutions, MS media, and a general workflow for plant tissue culture using NOA and cytokinin combinations.
Protocol 1: Preparation of 1 mg/mL NOA Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound (NOA) powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small volume (2-5 mL) of 1 N NaOH or 95% ethanol (B145695) to dissolve the powder completely. Gentle warming may aid in dissolution.
-
Dilution: Once dissolved, bring the volume up to 100 mL with sterile distilled water.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Store the stock solution at 2-8°C in the dark.
Protocol 2: Preparation of MS Medium with NOA and Cytokinin
-
Dissolve Basal Salts: In a beaker, dissolve the pre-mixed MS basal salt mixture and vitamins in approximately 800 mL of distilled water while stirring.
-
Add Sucrose (B13894): Add 30 g/L of sucrose and stir until completely dissolved.
-
Add Plant Growth Regulators: Add the desired volumes of the NOA and cytokinin stock solutions to achieve the final target concentrations.
-
Adjust pH: Adjust the pH of the medium to 5.7-5.8 using 1 N NaOH or 1 N HCl.[2]
-
Final Volume: Bring the final volume to 1 L with distilled water.
-
Add Gelling Agent: If preparing solid medium, add 7-8 g/L of agar (B569324) or another gelling agent and heat while stirring until it is completely dissolved.
-
Autoclave: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 20 minutes.
Protocol 3: General Experimental Workflow for Micropropagation
-
Explant Selection and Sterilization:
-
Select healthy, young plant material (e.g., shoot tips, nodal segments, leaves).
-
Wash the explants thoroughly under running tap water.
-
Surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-20 minute soak in a 10-20% commercial bleach solution with a few drops of a surfactant like Tween-20.
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.
-
-
Culture Initiation:
-
Aseptically place the sterilized explants onto the prepared MS medium containing the desired NOA and cytokinin concentrations for callus induction or direct organogenesis.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod, unless darkness is required for a specific response like callus induction.
-
-
Subculture and Differentiation:
-
Subculture the proliferating tissues onto fresh medium every 3-4 weeks.
-
For shoot regeneration from callus, transfer the callus to a medium with a higher cytokinin-to-auxin ratio.
-
For rooting of regenerated shoots, transfer individual shoots to a medium with a higher auxin-to-cytokinin ratio or an auxin-only medium.
-
-
Acclimatization:
-
Once plantlets have a well-developed root and shoot system, carefully remove them from the culture vessel and wash off any remaining medium.
-
Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
-
Maintain high humidity initially by covering the plantlets, and gradually acclimate them to ambient conditions over several weeks.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for plant micropropagation using NOA and cytokinin combinations in MS media.
Diagram 2: Simplified Auxin and Cytokinin Signaling Interaction
Caption: A simplified representation of the interaction between auxin and cytokinin signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of callus induction and proliferation of Paeonia lactiflora Pall. and Agrobacterium-mediated genetic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 4. THE EFFECTS OF KINETIN AND NAPHTHALENEACETIC ACID ON IN VITRO SHOOT MULTIPLICATION AND ROOTING IN THE FISHTAIL FERN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarbs.com [ijarbs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Application Note: Quantification of 1-Naphthoxyacetic Acid in Plant Tissues by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of 1-Naphthoxyacetic acid (NOA), a synthetic auxin plant growth regulator, in various plant tissues using High-Performance Liquid Chromatography (HPLC). The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development, covering sample extraction, cleanup, and chromatographic analysis. The described methodology is adaptable for different plant matrices and can be coupled with either UV or fluorescence detection, with the option of mass spectrometry for enhanced sensitivity and confirmation.
Introduction
This compound (NOA) is a synthetic auxin widely used in agriculture to promote fruit setting, prevent premature fruit drop, and stimulate root formation. Monitoring its residue levels in plant tissues is crucial for ensuring food safety, optimizing agricultural practices, and conducting plant science research. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient technique for the determination of NOA in complex plant matrices. This document provides a detailed protocol for the extraction and quantification of NOA in plant tissues, enabling accurate and reproducible results.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation
This protocol describes a general method for the extraction of this compound from plant tissues. For specific matrices like grains, fruits, vegetables, or tea leaves, modifications to the initial extraction solvent and sample weight may be necessary.[1]
Materials:
-
Plant tissue sample (e.g., leaves, fruits, roots)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent (e.g., Acetone, Ethyl acetate)
-
Hydrochloric acid (HCl), 1 mol/L
-
Potassium hydrogen phosphate (B84403) (K2HPO4) solution, 0.2 M
-
Sulfuric acid (H2SO4), 5 N
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Freeze the plant tissue sample (10-20 g) with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[2]
-
Transfer the powdered sample to a beaker and add 5 mL of 1 mol/L HCl and 100 mL of acetone.[1]
-
Homogenize the mixture for 3-5 minutes.
-
Filter the homogenate under suction. Add 50 mL of acetone to the residue, re-homogenize, and filter again.[1]
-
Combine the filtrates and concentrate the extract to approximately 10 mL using a rotary evaporator at a temperature below 40°C.[1]
-
Liquid-Liquid Extraction:
-
Transfer the concentrated extract to a separatory funnel.
-
Add an equal volume of dichloromethane and shake vigorously. Allow the layers to separate and collect the organic (lower) layer. Repeat the extraction twice.
-
Combine the organic extracts and wash them with 0.2 M K2HPO4 solution.
-
Acidify the aqueous layer with 5 N H2SO4 to a pH below 3 and extract the NOA into chloroform (B151607) or diethyl ether.[3]
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
SPE Cleanup (Optional but Recommended):
-
Reconstitute the residue in a small volume of the mobile phase starting condition.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the NOA with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
-
HPLC Method
The following are example HPLC conditions. Method optimization may be required for different sample types and instrument configurations.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]
-
UV or Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |
| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35, v/v/v)[4] | Acetonitrile:Water with 0.1% Acetic Acid (Gradient) |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 20 µL | 10 µL |
| Detector | UV at 272 nm[4] | Fluorescence (Excitation: 280 nm, Emission: 340 nm) |
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes typical performance data for the HPLC method for this compound analysis.
| Parameter | Value | Reference |
| Linearity Range | 20–700 µg/L | [4] |
| Correlation Coefficient (r) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.75 µg/L | [4] |
| Limit of Quantification (LOQ) | 2.50 µg/L | [4] |
| Recovery | 76.1 - 95.5% | [3] |
| Precision (RSD) | < 2% | [4] |
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in plant tissues. The sample preparation protocol is effective in extracting NOA and removing interfering matrix components. The HPLC conditions can be adapted for different detection methods, offering flexibility for various laboratory setups. This application note serves as a comprehensive guide to aid researchers in the accurate determination of this important plant growth regulator.
References
1-Naphthoxyacetic Acid (1-NOA): Application Notes and Protocols for Preventing Premature Fruit Drop
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoxyacetic acid (1-NOA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various developmental processes, including the prevention of premature fruit abscission, commonly known as fruit drop. Fruit drop can lead to significant yield losses in commercially important fruit crops. This document provides detailed application notes and experimental protocols for the use of 1-NOA in preventing premature fruit drop, based on available scientific literature. While much of the specific quantitative data and established protocols focus on the closely related synthetic auxin, 1-Naphthaleneacetic acid (NAA), the principles and methodologies are largely applicable to 1-NOA due to their similar mode of action.
Mechanism of Action
This compound, like other auxins, prevents premature fruit drop by delaying the formation of the abscission zone at the base of the fruit pedicel. The abscission zone is a specialized layer of cells that undergoes enzymatic degradation of its cell walls, leading to the separation of the fruit from the plant.
The key mechanisms involved are:
-
Maintaining Cell Wall Integrity: 1-NOA helps to maintain the structural integrity of the cells within the abscission zone, thereby preventing their separation.
-
Hormonal Crosstalk: The process of abscission is regulated by a complex interplay between various plant hormones, primarily auxin and ethylene (B1197577). While auxin, supplied by the developing seeds and fruit, tends to inhibit abscission, ethylene promotes it. 1-NOA application supplements the natural auxin levels, counteracting the effects of ethylene and delaying the signaling cascade that leads to cell separation.
-
Enzyme Regulation: 1-NOA is understood to mitigate the activity of cell-wall-degrading enzymes within the abscission zone, a key step in the fruit drop process.[1]
-
Inhibition of Auxin Transport: 1-NOA has been shown to block the activities of both auxin influx and efflux carriers. This disruption of polar auxin transport can influence the hormonal balance within the abscission zone and contribute to the delay of fruit drop.
Signaling Pathway
The signaling pathway for auxin-mediated inhibition of fruit abscission is complex and involves multiple downstream targets. Exogenous application of 1-NOA initiates a cascade that ultimately reinforces the cell connections in the abscission zone.
Caption: 1-NOA signaling pathway in the abscission zone.
Quantitative Data on Efficacy
The following tables summarize quantitative data from studies on the efficacy of synthetic auxins, primarily NAA, in preventing premature fruit drop in apples. This data can serve as a reference for designing experiments with 1-NOA.
Table 1: Effect of NAA on Premature Fruit Drop and Yield in Idared Apples
| Treatment | Application Rate | Number of Fallen Fruits (per tree) | Yield (t/ha) |
| Control (Untreated) | - | 25 | - |
| Obsthormon 24a (NAA) | 200 ml/ha | - | - |
| Obsthormon 24a (NAA) | 300 ml/ha | - | 43.43 |
| Obsthormon 24a (NAA) | 400 ml/ha | - | - |
| Obsthormon 24a (NAA) | 500 ml/ha | - | 41.91 |
| Obsthormon 24a (NAA) | 200+200 ml/ha | 2-10 | - |
| Obsthormon 24a (NAA) | 200+300 ml/ha | 2-10 | - |
Data sourced from a study on Idared apples.[2] "Obsthormon 24a" is a commercial product containing NAA.
Table 2: Efficacy of NAA in Reducing Pre-harvest Fruit Drop in Anna Apples
| NAA Concentration | Reduction in Fruit Abscission (%) |
| 0 ppm (Control) | 31.62 - 34.68 |
| 5 ppm | - |
| 10 ppm | 10.95 - 12.78 |
| 20 ppm | - |
| 40 ppm | - |
Data from a study on Anna apples, where NAA at 10 ppm showed the most significant effect in reducing fruit drop.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of 1-NOA in preventing premature fruit drop.
Protocol 1: Field Efficacy Trial for 1-NOA on Fruit Trees
Objective: To determine the optimal concentration and application timing of 1-NOA for preventing premature fruit drop in a specific fruit crop.
Materials:
-
Mature, fruit-bearing trees of the target species (e.g., apple, pear, citrus).
-
This compound (1-NOA).
-
Wetting agent/surfactant.
-
Spraying equipment (e.g., backpack sprayer, orchard sprayer).
-
Personal Protective Equipment (PPE).
-
Fruit counting and data recording tools.
Experimental Design:
-
Select a sufficient number of uniform and healthy trees.
-
Use a Randomized Complete Block Design (RCBD) with a minimum of 4-5 replicate trees per treatment.
-
Treatments should include:
-
Untreated Control (water spray with surfactant).
-
Multiple concentrations of 1-NOA (e.g., 5, 10, 20, 40 ppm).
-
Different application timings (e.g., 2-4 weeks before anticipated harvest, at the onset of natural fruit drop).
-
Procedure:
-
Solution Preparation: Prepare the 1-NOA spray solutions to the desired concentrations. Include a non-ionic surfactant as recommended to ensure even coverage.
-
Application:
-
Apply the treatments as a foliar spray, ensuring thorough coverage of the canopy, including leaves and fruit.
-
Applications are typically made 7 to 14 days before the expected harvest date.[4]
-
Record environmental conditions (temperature, humidity, wind speed) during application.
-
-
Data Collection:
-
Before application, tag a representative number of fruit-bearing branches on each tree and count the initial number of fruits.
-
At regular intervals (e.g., weekly or bi-weekly) after application, count the number of dropped fruits under each tree and the number of fruits remaining on the tagged branches.
-
Calculate the percentage of fruit drop for each treatment.
-
-
Harvest and Quality Assessment:
-
At commercial harvest maturity, harvest the remaining fruit from each tree.
-
Record the total yield per tree.
-
Assess fruit quality parameters such as firmness, soluble solids content (SSC), titratable acidity (TA), and color.
-
Data Analysis:
-
Analyze the fruit drop percentage and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.
References
- 1. Naphthaleneacetic Acid: A Key Tool for Reducing Preharvest Fruit Drop and Sustaining Apple Red Coloration | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Fruit thinning, branching, and stop-drop of pears : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
Application Notes and Protocols for 1-Naphthoxyacetic Acid (NAA) In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro uses of 1-Naphthoxyacetic acid (NAA), a synthetic auxin analog. While traditionally used in plant biotechnology, recent studies have highlighted its potential in mammalian cell culture. This document details its mechanism of action and provides protocols for its application.
Enhancing In Vitro Human Cell Culture Yield
Recent research has demonstrated that this compound can significantly increase the yield of in vitro cultured human cells by inhibiting apoptosis.[1][2] This effect is particularly valuable for applications requiring large numbers of viable cells, such as drug screening, cell therapy, and recombinant protein production.
Mechanism of Action:
This compound treatment in human cells upregulates the expression of Angiopoietin-like 4 (ANGPTL4), a gene involved in lipid metabolism and anti-apoptotic processes.[1][2] This upregulation is crucial for the pro-survival effect of NAA, as demonstrated in ANGPTL4 knockout cells where the beneficial effects of NAA were diminished.[1][2] Notably, NAA does not appear to affect the cell cycle but specifically rescues cells from apoptosis.[1][2]
Experimental Data Summary:
| Cell Line | NAA Concentration | Treatment Duration | Outcome | Reference |
| HeLa | 300 µM | 3 days | Up to 2-fold increase in cell count | [1] |
| Various Human Cell Lines | Not specified | Not specified | Effective in all tested cell lines | [2] |
Experimental Protocol: Enhancing Human Cell Culture Yield with NAA
This protocol outlines the steps to assess the effect of NAA on improving the yield of adherent human cell lines.
Materials:
-
Human cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound (NAA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in a complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a desired density (e.g., 1 x 10^5 cells/well in a 6-well plate).
-
Incubate overnight to allow for cell attachment.
-
-
NAA Treatment:
-
Prepare working solutions of NAA in a serum-free medium from the stock solution. A final concentration of 300 µM is a good starting point based on published data.[1]
-
Include a vehicle control (e.g., DMSO at the same final concentration as the NAA-treated wells).
-
Aspirate the complete medium from the wells and wash once with PBS.
-
Add the serum-free medium containing the desired NAA concentration or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 3 days).
-
-
Cell Viability and Count Assessment:
-
After incubation, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin and collect the cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Calculate the fold change in cell number relative to the vehicle control.
-
-
Apoptosis Analysis (Optional):
-
Following NAA treatment, collect the cells as described above.
-
Stain the cells for apoptosis markers using an Annexin V-FITC/PI kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Workflow for Assessing NAA's Effect on Cell Yield
References
Troubleshooting & Optimization
Technical Support Center: 1-Naphthoxyacetic Acid Solubility in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Naphthoxyacetic acid (1-NOAA) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a concern?
A1: this compound is a synthetic auxin, a class of plant hormones, used in research to stimulate cell growth and development. Its limited solubility in aqueous solutions like cell culture media can lead to precipitation, which affects the homogeneity and effective concentration of the compound in your experiments, potentially leading to inconsistent and unreliable results.
Q2: What are the best solvents to dissolve this compound for use in cell culture media?
A2: this compound is sparingly soluble in water but shows significantly better solubility in organic solvents. For laboratory purposes, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions. It is also soluble in methanol (B129727) and acetone. When preparing stock solutions, a small amount of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used to dissolve the powder in water by forming a more soluble salt.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral solutions, it exists predominantly in its less soluble, protonated form. As the pH becomes more alkaline (basic), the carboxylic acid group deprotonates to form a more polar and significantly more water-soluble carboxylate salt. The pKa of the closely related compound 1-Naphthaleneacetic acid is approximately 4.23, suggesting that increasing the pH above this value will enhance the solubility of this compound in aqueous media.[1]
Q4: Can I autoclave a medium containing this compound?
A4: While some synthetic auxins are relatively heat-stable, autoclaving can still lead to degradation. To ensure the precise final concentration of this compound in your medium, it is recommended to prepare a concentrated stock solution, sterilize it by filtration (e.g., using a 0.22 µm syringe filter), and then add it to the autoclaved and cooled medium.
Q5: My this compound solution, which was clear initially, has now formed a precipitate. What could be the cause?
A5: Precipitation after initial dissolution can be due to several factors:
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
pH Shift: A change in the pH of the solution towards the acidic range can lead to the formation of the less soluble protonated form.
-
Supersaturation: The initial solution might have been supersaturated, and over time, the excess solute has precipitated out.
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility (for NAA) | Reference |
| Water | 0.42 g/L (at 20°C) | --INVALID-LINK--[2] |
| DMSO | ≥ 100 mg/mL | --INVALID-LINK--[3] |
| DMSO | 37 mg/mL | --INVALID-LINK--[4] |
| Methanol | 125 mg/mL (requires sonication) | --INVALID-LINK--[3] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile serological pipettes
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, you would weigh 10 mg of the compound.
-
Dissolution: Transfer the powder to a sterile tube. Add the corresponding volume of sterile DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for long-term use.
Mandatory Visualizations
Logical Relationship Diagram: Factors Affecting this compound Solubility
Caption: Factors influencing the solubility of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for 1-NOAA precipitation in media.
References
Technical Support Center: Optimizing 1-Naphthoxyacetic Acid for Rooting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Naphthoxyacetic acid (1-NOA) for adventitious root formation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during rooting experiments with this compound.
Q1: My cuttings are not forming any roots after treatment with 1-NOA. What are the possible causes and solutions?
A1: A complete lack of rooting can stem from several factors. A systematic troubleshooting approach is recommended.
-
Review Hormone Concentration: The concentration of 1-NOA is a critical factor. Both suboptimal and supra-optimal (too high) concentrations can inhibit root formation. High concentrations of auxins can be toxic to plant tissues.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental setup. A wide range of concentrations should be tested.
-
-
Evaluate Explant/Cutting Quality: The physiological state of the plant material is crucial. Cuttings from stressed, diseased, or older plants may have reduced rooting potential. The age of the mother plant and the position from which the cutting was taken can also influence rooting.
-
Solution: Use cuttings from healthy, actively growing mother plants. For woody plants, cuttings from the current season's growth are often most effective.
-
-
Assess Environmental Conditions: The rooting environment must be optimized.
-
Light: While light is necessary for photosynthesis to provide energy for root growth, excessive direct light can cause stress and desiccation.
-
Temperature: Most species have an optimal temperature range for root initiation.
-
Humidity: High humidity is essential to prevent cuttings from drying out before roots are formed.
-
Solution: Ensure cuttings are placed in a controlled environment with appropriate light, temperature, and high humidity. The use of a propagation dome or misting system is recommended.
-
-
Check the Application Method: Ensure uniform application of the 1-NOA solution and consider the duration of exposure.
-
Solution: Standardize the application method, whether it's a quick dip or a prolonged soak, and ensure consistency across all replicates.
-
Q2: What is a good starting concentration range for optimizing 1-NOA for rooting?
A2: The optimal concentration of 1-NOA is highly species-dependent and must be determined empirically. However, based on studies with the related auxin 1-Naphthaleneacetic acid (NAA), a common starting point for optimization is a logarithmic scale of concentrations. A typical range to test would be from 0.1 mg/L to 100 mg/L. For some species, concentrations are reported in mM, so it is important to be consistent with the units.
Q3: My cuttings are forming a large amount of callus at the base but no roots. What is happening and how can I fix it?
A3: This is a common issue when using auxins for rooting and is often indicative of a hormone imbalance.
-
High Auxin Concentration: An excessively high concentration of 1-NOA can promote cell division and callus formation while inhibiting the differentiation of root primordia.
-
Solution: Reduce the concentration of 1-NOA in your rooting medium or treatment solution.
-
-
Hormone Imbalance (in vitro systems): In tissue culture, the ratio of auxins to cytokinins is critical for organogenesis. A high auxin-to-cytokinin ratio generally favors root formation, while a lower ratio promotes shoot formation. An imbalance can lead to undifferentiated callus growth.
-
Solution: If you are working in a tissue culture system, consider reducing or removing cytokinins from the rooting medium. You may also need to adjust the 1-NOA concentration.
-
Q4: How can I improve the survival rate of my cuttings during the rooting process?
A4: High mortality rates of cuttings before root formation can be a significant source of inconsistency.
-
Provide Adequate, Indirect Light: Cuttings require light for photosynthesis but can be stressed by direct sunlight. Place them in a location with bright, indirect light.
-
Use a Sterile Rooting Medium: To prevent fungal and bacterial infections, use a sterile, well-draining rooting medium.
-
Proper Wound Management: Make clean cuts on the explants to minimize tissue damage. Wounding itself can trigger rooting, but excessive damage can lead to decay.
-
Maintain High Humidity: Use a propagation dome, intermittent misting, or cover the cuttings with a plastic bag to maintain high humidity and prevent desiccation.
-
Fungicide Treatment: In some cases, a pre-treatment with a broad-spectrum fungicide can help prevent rot.
Quantitative Data Summary
The optimal concentration of auxins for rooting is highly variable depending on the plant species, the type of cutting, and the experimental conditions. The following table summarizes effective concentrations of the related auxin, 1-Naphthaleneacetic acid (NAA), from various studies, which can serve as a reference for establishing a starting range for 1-NOA optimization.
| Plant Species | Effective NAA Concentration | Observed Effect |
| Hedera helix 'Gloire de Marengo' | 500 mg/L | Most effective concentration for stem-cutting propagation.[2] |
| Phoenix dactylifera (Date Palm) | 1.0 mg/L | Optimal for initiation and growth of roots in vitro.[3] |
| Arachis hypogaea (Groundnut) | 1.0 mg/L | Highest number of roots per plantlet and highest root-induction frequency in vitro.[4] |
| Andrographis paniculata | 2.5 mM | Most effective for inducing rooting in young apical shoot cuttings.[5] |
| Ornamental Woody Shrubs | 0.5% and 0.8% | Both concentrations showed a positive response in most of the tested species.[6] |
| Nicotiana tabacum (Tobacco) | 1 µmol/L (continuous) or 220 µmol/L (0.5h pulse) | Optimal for flower bud regeneration, demonstrating a dose-dependent effect.[7] |
| Various Hanging Fruits (e.g., apples, olives, oranges) | 20-100 µg/mL | General range for agricultural applications to prevent premature dropping.[1] |
Experimental Protocols
Protocol for Optimizing this compound Concentration for In Vitro Rooting
This protocol provides a step-by-step guide for determining the optimal concentration of 1-NOA for rooting a specific plant species in a sterile tissue culture system.
1. Materials:
-
Healthy, in vitro-grown shoots of the target plant species (at least 2-3 cm in length).
-
Sterile Murashige and Skoog (MS) basal medium with vitamins.
-
Stock solution of this compound (1-NOA).
-
Gelling agent (e.g., agar (B569324) or gellan gum).
-
Sterile culture vessels (e.g., test tubes or Magenta™ boxes).
-
Sterile forceps and scalpels.
-
Laminar flow hood.
-
Autoclave.
-
pH meter.
2. Preparation of Rooting Media:
-
Prepare MS basal medium, typically at half-strength for rooting.
-
Add sucrose (usually 20-30 g/L).
-
Aliquot the basal medium to prepare a series of different 1-NOA concentrations. A good starting range would be 0, 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
Adjust the pH of each medium to 5.7-5.8.
-
Add the gelling agent and dissolve by heating.
-
Dispense the media into culture vessels.
-
Autoclave the media to sterilize.
3. Explant Preparation and Inoculation:
-
Under aseptic conditions in a laminar flow hood, excise shoots from the stock cultures.
-
Trim the base of each shoot to create a fresh, clean cut.
-
Inoculate one shoot per culture vessel, ensuring the base is in firm contact with the medium.
-
Use a sufficient number of replicates for each concentration (e.g., 10-15 shoots per treatment).
4. Incubation:
-
Incubate the cultures at a constant temperature (e.g., 25 ± 2°C).
-
Provide a photoperiod, typically 16 hours of light, using cool white fluorescent lights.
5. Data Collection and Analysis:
-
After 4-6 weeks, record the following data for each treatment:
-
Rooting percentage (%).
-
Number of roots per shoot.
-
Average root length (cm).
-
Presence and extent of callus formation.
-
-
Analyze the data statistically to determine the optimal concentration of 1-NOA for each parameter.
Visualizations
Caption: Experimental workflow for optimizing 1-NOA concentration.
Caption: Simplified auxin signaling pathway for rooting.
References
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The dose of 1-naphthaleneacetic acid determines flower-bud regeneration in tobacco expiants at a large range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Naphthoxyacetic Acid (NOA) Degradation in Autoclave
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation of 1-Naphthoxyacetic acid (NOA) during autoclave sterilization.
Frequently Asked Questions (FAQs)
Q1: Is this compound (NOA) stable to autoclaving?
Q2: What are the potential degradation products of this compound (NOA) during autoclaving?
While specific degradation products of NOA under autoclave conditions have not been extensively documented, potential degradation pathways can be inferred from studies on similar aromatic carboxylic acids at high temperatures. The heat and pressure in an autoclave can lead to thermal decomposition. Possible degradation pathways include:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common thermal degradation pathway for carboxylic acids.
-
Oxidation: The naphthalene (B1677914) ring structure may be susceptible to oxidation under the high-temperature, aqueous conditions of an autoclave.
Q3: How can I minimize the potential degradation of this compound (NOA) during autoclaving?
To minimize potential degradation of NOA during heat sterilization, consider the following approaches:
-
Filter Sterilization: The most effective way to avoid thermal degradation is to sterilize NOA solutions by passing them through a 0.22 µm filter. The sterile NOA solution can then be added to the autoclaved and cooled medium.
-
Optimize Autoclaving Time: If autoclaving is necessary, use the shortest effective sterilization time.
-
pH Considerations: The stability of other auxins is known to be pH-dependent. While the optimal pH for NOA stability during autoclaving is not documented, maintaining a pH within the typical range for plant tissue culture media (around 5.5 to 6.0) is a reasonable starting point.
Q4: What are the visible signs of this compound (NOA) degradation?
Visible signs that may indicate degradation of your NOA solution after autoclaving include:
-
Color Change: A change from a colorless or pale yellow solution to a darker yellow or brownish hue can indicate chemical changes.
-
Precipitation: The formation of a precipitate may suggest that NOA or its degradation products are no longer soluble.
-
Reduced Biological Activity: A noticeable decrease in the expected physiological response in your experiments (e.g., reduced root induction) is a strong indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity of autoclaved NOA solution. | Degradation of NOA during autoclaving, leading to a lower effective concentration. | 1. Prepare a fresh stock solution of NOA and sterilize it by filtration. 2. Compare the biological activity of the filter-sterilized solution with the autoclaved solution. 3. Consider increasing the initial concentration of NOA in solutions that will be autoclaved to compensate for potential degradation. |
| Inconsistent experimental results with autoclaved NOA solutions. | Variable degradation of NOA between different batches of autoclaved media. | 1. Standardize your autoclaving procedure (time, temperature, volume of liquid) to ensure consistency. 2. For critical experiments, prepare a large batch of autoclaved medium to be used across all replicates. 3. Switch to filter sterilization for the NOA solution to eliminate this source of variability. |
| Visible changes (color change, precipitation) in the NOA solution after autoclaving. | Chemical degradation and formation of insoluble byproducts. | 1. Discard the solution. 2. Prepare a new solution and use filter sterilization. 3. If autoclaving is mandatory, investigate the effect of pH on the stability of your NOA solution in a small pilot experiment. |
Summary of Auxin Stability in Autoclave (Based on Related Compounds)
| Auxin | Autoclave Conditions | Observed Stability | Citation |
| Indole-3-acetic acid (IAA) | 120°C for up to 120 min or 130°C for 30 min (pH 6) | Stable | [1] |
| Indole-3-acetic acid (IAA) | Standard autoclaving | ~10-15% degradation at pH 2 | [1] |
| Indole-3-acetic acid (IAA) | Autoclaved in liquid MS medium | 40% reduction in concentration | [2] |
| Indole-3-butyric acid (IBA) | Autoclaved in liquid MS medium | 20% reduction in concentration | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Post-Autoclaving
This protocol outlines a method to quantify the concentration of NOA before and after autoclaving using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (NOA) powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Phosphoric acid or formic acid (for MS compatibility)
-
0.22 µm syringe filters
-
Autoclave
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve NOA in a suitable solvent (e.g., a small amount of 1M NaOH, then dilute with water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Experimental Samples:
-
Control (Filter-Sterilized): Dilute the stock solution to the final desired concentration (e.g., 1 µg/mL) with your experimental medium. Sterilize this solution by passing it through a 0.22 µm syringe filter.
-
Test (Autoclaved): Dilute the stock solution to the same final concentration in the same medium. Place this solution in an autoclave-safe container and autoclave under standard conditions (121°C, 15 psi, 20 minutes).
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of NOA.
-
Set up the HPLC system. A common method for auxin analysis involves a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, like 0.1% phosphoric acid). Detection is typically done via UV absorbance at approximately 280 nm.
-
Inject the control and autoclaved samples onto the HPLC system.
-
Quantify the concentration of NOA in each sample by comparing the peak area to the standard curve.
-
4. Data Analysis:
Calculate the percentage of NOA remaining after autoclaving using the following formula:
% NOA Remaining = (Concentration in Autoclaved Sample / Concentration in Control Sample) x 100
Visualizations
Caption: Potential degradation pathways of this compound under autoclave conditions.
Caption: Workflow for assessing the stability of this compound after autoclaving.
Caption: A troubleshooting decision tree for issues with autoclaved NOA solutions.
References
preventing 1-Naphthoxyacetic acid precipitation in stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable stock solutions of 1-Naphthoxyacetic acid (1-NOA), a synthetic auxin, to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound (1-NOA) stock solution? A1: The choice of solvent depends on your experimental needs. For aqueous-based experiments, dissolving 1-NOA in a small volume of a dilute base like 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) before diluting with water is highly effective.[1][2][3][4] This deprotonates the carboxylic acid group, forming a highly water-soluble salt.[3] Alternatively, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) can be used to achieve high concentration stocks.[5][6]
Q2: Why is my 1-NOA powder not dissolving in water? A2: this compound is a weak acid with limited solubility in neutral or acidic water.[5][7] To dissolve it in an aqueous solution, you must increase the pH. By adding a few drops of 1N NaOH or 1N KOH, you convert the acid to its much more soluble salt form.[3]
Q3: My 1-NOA stock solution, made with an organic solvent, precipitates when I add it to my aqueous culture medium. How can I fix this? A3: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[8] To prevent this, you can:
-
Prepare a more concentrated stock solution to minimize the volume of organic solvent added to your medium.[3]
-
Add the stock solution slowly to a large volume of the aqueous medium while vigorously stirring or vortexing to ensure rapid dispersion.[6]
-
Prepare your primary stock in 1N NaOH instead of an organic solvent. The resulting sodium salt of 1-NOA has significantly better aqueous solubility.[6]
Q4: How should I store my 1-NOA stock solution for maximum stability? A4: Proper storage is critical. For long-term stability, it is highly recommended to dispense the stock solution into single-use aliquots and store them at -20°C, which should maintain stability for many months.[1][2][6] To avoid potential photodegradation, store solutions in amber or light-blocking containers.[2][6]
Q5: Can I heat the solution to help dissolve the 1-NOA? A5: Yes, gently warming the solution can increase the solubility of 1-NOA.[6] However, for aqueous solutions, adjusting the pH is a more effective and common method for achieving complete dissolution at room temperature.[3] If using an organic solvent, gentle warming to around 37°C or sonication can be effective aids.[6]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving precipitation issues with your this compound solution.
// Path 1: During Preparation prep [label="During Initial Preparation"]; solvent_type_prep [label="What is the solvent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep -> solvent_type_prep;
water [label="Water"]; organic [label="Organic Solvent\n(DMSO, Ethanol)"];
solvent_type_prep -> water [label="Aqueous"]; solvent_type_prep -> organic [label="Organic"];
ph_issue [label="Issue: Neutral/Acidic pH\nreduces solubility.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_ph [label="Solution: Add 1N NaOH or KOH\ndropwise until dissolved.\nTarget slightly alkaline pH.", fillcolor="#34A853", fontcolor="#FFFFFF"];
water -> ph_issue -> solution_ph;
conc_issue [label="Issue: Concentration may\nexceed solubility limit.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_conc [label="Solution: Lower the concentration.\nUse gentle heat or sonication to aid dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"];
organic -> conc_issue -> solution_conc;
// Path 2: Upon Dilution dilution [label="Upon Dilution into\nAqueous Medium"]; solvent_shock [label="Issue: 'Solvent Shock'\nfrom organic stock.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_shock [label="Solutions:\n1. Add stock to medium slowly with vigorous stirring.\n2. Use a more concentrated stock to reduce solvent volume.\n3. Remake stock using 1N NaOH method.", fillcolor="#34A853", fontcolor="#FFFFFF"];
dilution -> solvent_shock -> solution_shock;
// Path 3: During Storage storage [label="During Storage\n(e.g., in refrigerator)"]; storage_issue [label="Issue: Supersaturation or\ntemperature decrease.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_storage [label="Solution: Gently warm and stir solution.\nStore at a slightly lower concentration or in aliquots at -20°C.", fillcolor="#34A853", fontcolor="#FFFFFF"];
storage -> storage_issue -> solution_storage;
// Connections from ma issue_time -> prep [label="During Preparation"]; issue_time -> dilution [label="Upon Dilution"]; issue_time -> storage [label="During Storage"]; } }
Caption: Troubleshooting workflow for 1-NOA precipitation issues.
Data Summary
The solubility of this compound is highly dependent on the solvent and the pH of the solution.
| Solvent System | Relative Solubility | Recommended Use Case | Key Considerations |
| Water (Neutral/Acidic) | Very Low | Not Recommended | 1-NOA is a weak acid and will not readily dissolve. |
| Aqueous Base (e.g., 1N NaOH) | Very High | Preparing aqueous stocks for direct use in cell culture media. | Converts the acid to a highly soluble salt. The final pH of the medium may need adjustment.[3][6] |
| Ethanol / Methanol | High | General purpose stocks, especially when a non-aqueous solvent is required. | Can cause precipitation ("solvent shock") when diluted into aqueous media.[2][5][9] |
| Acetone / Diethyl Ether | High | Not typically used for biological experiments due to volatility and cell toxicity. | Mentioned as effective solvents for the compound itself.[5] |
| DMSO | Very High | High-concentration stocks for in vitro assays. | Use fresh, anhydrous DMSO. Can cause precipitation when diluted into aqueous media.[6] |
Experimental Protocol
Protocol: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol is designed to create a stable, aqueous-compatible stock solution suitable for most cell culture and drug development applications.
-
Weighing: Accurately weigh 20.22 mg of this compound powder (Molecular Weight: 202.21 g/mol ).
-
Initial Suspension: Place the powder into a sterile 15 mL conical tube or a small glass beaker. Add approximately 5 mL of sterile, double-distilled water. The powder will not dissolve at this stage and will form a suspension.
-
Solubilization: While continuously stirring the suspension with a magnetic stir bar, add 1N NaOH drop by drop. The powder will begin to dissolve as the pH increases. Continue adding drops until the solution becomes completely clear.
-
Final Volume Adjustment: Once the 1-NOA is fully dissolved, transfer the solution to a 10 mL volumetric flask. Carefully add sterile, double-distilled water to bring the final volume to exactly 10 mL.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., an amber tube).
-
Storage: Dispense the stock solution into single-use aliquots. Store at -20°C for long-term use.
Auxin Signaling Pathway
As a synthetic auxin, this compound is understood to function through the established auxin signaling pathway in plants. The following diagram illustrates this general mechanism.
Caption: Generalized signaling pathway for auxin action.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
signs of 1-Naphthoxyacetic acid phytotoxicity in explants
Welcome to the technical support center for 1-Naphthoxyacetic acid (NOA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to NOA phytotoxicity in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOA)? A1: this compound (NOA), also known as β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity. In plant tissue culture, it is used to stimulate cell division, elongation, and differentiation. Its primary applications include promoting root formation (rhizogenesis), inducing callus formation, and promoting fruit set.[1][2] It is often considered more stable than the natural auxin, Indole-3-acetic acid (IAA).[1]
Q2: What are the typical signs of NOA phytotoxicity in explants? A2: Like all auxins, NOA can be toxic to plants at high concentrations.[3] The most common signs of phytotoxicity in explants include:
-
Browning and Necrosis: Tissues or the surrounding medium turn brown or black due to the oxidation of phenolic compounds released by the explant under stress.[1][4][5] This can inhibit growth and regeneration.[4]
-
Growth Inhibition: Instead of promoting growth, excessive concentrations of NOA can inhibit shoot development and overall explant growth.[3]
-
Hyperhydricity (Vitrification): Explants appear swollen, translucent, and brittle.[5][6]
-
Shoot Tip Necrosis: The growing tip of the shoot dies, which can spread down the stem.[7][8]
-
Excessive Callus Formation: Prolific, undifferentiated callus growth may occur, which fails to regenerate into shoots or roots.[9]
-
Abnormal Morphology: Symptoms can include distorted growth, such as leaf curling or epinasty (downward bending of leaves).[10]
Q3: Why are my explants turning brown after being cultured on a medium with NOA? A3: Browning is a common stress response in plant tissue culture, often exacerbated by wounding the explant and high concentrations of growth regulators like NOA.[4][5] The browning is caused by the oxidation of phenolic compounds, which are released from the cut surfaces of the explant.[11] This process is catalyzed by enzymes like polyphenol oxidase (PPO). The resulting quinones are toxic and can lead to tissue necrosis and reduced regeneration capacity.[4][11]
Q4: How should I prepare and store a stock solution of NOA? A4: NOA has low solubility in water but is soluble in solvents like ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution (e.g., 1 mg/mL), dissolve the NOA powder in a small amount of a suitable solvent before adding sterile distilled water to reach the final volume. Stock solutions should be stored in the dark at 2-8°C to prevent degradation.[1] For critical experiments, filter sterilization is recommended over autoclaving.[1]
Troubleshooting Guide: Phytotoxicity in Explants
This guide addresses common visual cues of this compound phytotoxicity and provides step-by-step solutions.
Problem: Explants exhibit browning, necrosis, and poor growth.
High concentrations of auxins like NOA can induce stress, leading to the production of phenolic compounds and subsequent tissue browning and death.
Visual Identification of Symptoms
| Symptom | Description |
| Explant Browning | The explant tissue turns brown or black, starting from the cut edges.[5] |
| Medium Browning | The culture medium surrounding the explant darkens due to leached phenolic compounds.[4] |
| Necrosis | Localized tissue death, often appearing as black, dead patches on the explant.[1] |
| Growth Inhibition | Explants fail to show signs of growth, such as swelling, callus formation, or shoot elongation.[3] |
| Hyperhydricity | Tissues appear water-soaked, glassy, and are often brittle.[5][6] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to NOA phytotoxicity.
Caption: A troubleshooting workflow for diagnosing and resolving NOA phytotoxicity.
Corrective Actions & Data
1. Optimize NOA Concentration
The optimal NOA concentration is species-dependent. If phytotoxicity is observed, reducing the concentration is the first step. A dose-response experiment (see Protocol 2) is the most effective way to determine the ideal level for your specific explant.
2. Mitigate Explant and Medium Browning
Browning can be controlled by adding antioxidants or adsorbents to the culture medium.[4]
Table 1: Common Anti-Browning Agents and Their Working Concentrations
| Agent | Typical Concentration Range | Mechanism of Action | Citation(s) |
|---|---|---|---|
| Ascorbic Acid | 100 - 150 mg/L | Antioxidant; reduces oxidized compounds. | [5][12] |
| Citric Acid | 100 - 225 mg/L | Antioxidant and chelating agent. | [12][13] |
| Activated Charcoal | 200 - 1000 mg/L | Adsorbs toxic phenolic compounds from the medium. | [1][12] |
| PVP | 15 - 1000 mg/L | Binds to and inactivates phenolic compounds. |[11][12] |
Note: Activated charcoal can also adsorb plant growth regulators, so an adjustment in NOA concentration may be necessary.[1]
3. Adjust Culture Conditions
-
Frequent Subculturing: Transferring explants to fresh medium every few days can prevent the accumulation of toxic phenolic compounds.[4][5]
-
Initial Dark Incubation: Keeping cultures in the dark for the first 72-96 hours can reduce the synthesis of phenolic compounds.[4][5]
-
Reduce Basal Salt Strength: High concentrations of inorganic salts in media like MS can contribute to stress and browning.[13][14] Consider using half-strength (1/2 MS) or Woody Plant Medium (WPM).[13][14]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL NOA Stock Solution
Materials:
-
This compound (NOA) powder
-
95% Ethanol or 1N NaOH
-
Sterile, distilled water
-
100 mL sterile volumetric flask
-
Sterile 0.22 µm syringe filter
-
Sterile, amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh 100 mg of NOA powder.
-
Dissolving: Transfer the powder to the 100 mL volumetric flask. Add 2-3 mL of 95% ethanol or 1N NaOH and swirl gently until the powder is completely dissolved.[2]
-
Dilution: Add sterile, distilled water to the flask, bringing the final volume to 100 mL. The final concentration will be 1 mg/mL.
-
Sterilization (Optional but Recommended): For critical applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into the sterile amber storage bottle.[1] This avoids potential degradation from autoclaving.
-
Storage: Label the bottle with the name, concentration (1 mg/mL), and preparation date. Store at 2-8°C in the dark.[1][2]
Protocol 2: Dose-Response Experiment to Determine Optimal NOA Concentration
Objective: To identify the NOA concentration that promotes the desired morphogenic response (e.g., rooting, callus induction) without causing phytotoxicity.
Procedure:
-
Prepare Basal Medium: Prepare your standard plant tissue culture medium (e.g., MS medium) without any plant growth regulators.
-
Create a Concentration Gradient: Aliquot the basal medium into separate flasks and add the NOA stock solution (from Protocol 1) to achieve a range of final concentrations. A typical range to test might be: 0 (control), 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
Finalize Media Preparation: Adjust the pH of each medium to the desired level (typically 5.7-5.8), add the gelling agent (e.g., agar), and autoclave.[2] If you filter-sterilized the NOA, add it to the autoclaved and cooled medium.
-
Inoculation: Culture your explants on each of the prepared media, ensuring a sufficient number of replicates for statistical validity.
-
Incubation: Place the cultures in your standard growth conditions.
-
Data Collection: Over a period of 4-6 weeks, record data on key parameters:
-
Percentage of explants showing a response.
-
Degree of browning/necrosis (using a scoring system, e.g., 0=none, 4=severe).
-
Number and length of shoots/roots per explant.
-
Callus fresh weight.
-
-
Analysis: Analyze the data to identify the concentration that provides the best balance between desired growth and minimal phytotoxicity symptoms.
Signaling Pathway Visualization
High concentrations of synthetic auxins like NOA can disrupt the plant's natural hormonal balance, leading to a stress response cascade that results in visible phytotoxicity.
Caption: Auxin-induced stress signaling leading to phytotoxicity symptoms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 6. researchgate.net [researchgate.net]
- 7. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions [ouci.dntb.gov.ua]
- 9. Endogenous auxin and its manipulation influence in vitro shoot organogenesis of citrus epicotyl explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsirjournal.com [jsirjournal.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxapress.com [maxapress.com]
Technical Support Center: Optimizing Callus Morphology with 1-Naphthoxyacetic Acid (NOA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Naphthoxyacetic acid (NOA) to improve callus morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOA) and how is it used in plant tissue culture?
A1: this compound (NOA), also known as β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity. In plant tissue culture, it is utilized to stimulate a range of morphogenetic responses, including cell elongation, callus proliferation, adventitious root formation, and somatic embryogenesis. Due to its stability and prolonged activity, NOA can be a reliable alternative to other auxins like Indole-3-acetic acid (IAA) and α-Naphthaleneacetic acid (NAA).[1][2]
Q2: How should I prepare and store a stock solution of NOA?
A2: NOA has low solubility in water but is soluble in solvents like ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO). To prepare a 1 mg/mL stock solution, dissolve 100 mg of NOA powder in 2-3 mL of 1 N NaOH or 95% ethanol before bringing the final volume to 100 mL with sterile distilled water. It is recommended to store the stock solution at 2-8°C in a dark, sterile container.[1][2]
Q3: Is NOA stable when autoclaved in culture media?
A3: While synthetic auxins are generally more heat-stable than the natural auxin IAA, some degradation of NOA may still occur during autoclaving. For experiments where the exact auxin concentration is critical, it is recommended to filter-sterilize the NOA stock solution and add it to the culture medium after it has been autoclaved and cooled.[3]
Q4: How does light affect the stability of NOA in the culture medium?
A4: NOA is sensitive to light (photolabile) and can degrade when exposed to light, especially UV radiation. This degradation can reduce the effective concentration of NOA in the medium over time. It is advisable to store media containing NOA in the dark and minimize light exposure during handling and incubation, where appropriate for the specific protocol.[3]
Q5: What are the typical concentrations of NOA used for callus induction?
A5: The optimal concentration of NOA is highly dependent on the plant species and the type of explant used. A typical starting range for optimization is between 0.5 and 4.0 mg/L.[4] A dose-response experiment is the best way to determine the ideal concentration for your specific system.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no callus induction | Incorrect NOA Concentration: The auxin level may be too low to initiate cell division or too high, causing toxicity. | Perform a dose-response experiment with a range of NOA concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/L) to identify the optimal level for your specific plant species and explant.[4] |
| Explant Type/Quality: The chosen explant may not be responsive, or its physiological state may be suboptimal. | Use juvenile and healthy explants from actively growing parts of the plant. Test different explant sources (e.g., leaf discs, stem segments, cotyledons). | |
| Inappropriate Basal Medium: The nutrient and vitamin composition of the basal medium may not be suitable for the species. | Experiment with different basal media formulations, such as Murashige and Skoog (MS) or Gamborg's B5. | |
| Callus is compact and non-friable | Suboptimal Auxin/Cytokinin Ratio: A high auxin concentration relative to cytokinin can sometimes lead to more organized, compact growth. | While NOA can be used alone, consider adding a low concentration of a cytokinin (e.g., 6-Benzylaminopurine - BAP or Kinetin) to the medium to promote cell division and potentially a more friable callus. |
| Inherent Genotypic Trait: Some plant species or genotypes naturally produce compact callus. | Try altering the physical culture conditions. For instance, a higher agar (B569324) concentration can sometimes result in more compact callus, so a slight reduction in the gelling agent might help. | |
| Browning of callus and surrounding medium | Oxidation of Phenolic Compounds: Wounding of the explant can cause the release of phenolic compounds, which oxidize and release toxins into the medium, inhibiting growth. | - Add antioxidants such as ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the culture medium.- Incorporate activated charcoal (0.1-0.5%) into the medium to adsorb inhibitory compounds. Note that this may also adsorb some of the NOA, so you may need to adjust its concentration.- An initial dark incubation period for the first few days of culture can reduce the production of phenolics. |
| Callus turns brown and dies after subculture | Nutrient Depletion/Toxin Accumulation: The callus has exhausted the nutrients in the medium, or toxic metabolites have built up. | Subculture the callus to fresh medium at regular intervals (typically every 3-4 weeks) to ensure a continuous supply of nutrients and to avoid the accumulation of waste products. |
| Subculture Damage: Excessive physical damage during transfer can lead to browning and death. | Handle the callus gently during subculture. Use sterile and sharp instruments to excise and transfer the tissue. | |
| Formation of roots instead of undifferentiated callus | High Auxin Concentration: For some species, higher concentrations of a strong auxin can directly promote root formation. | If undifferentiated callus is the goal, try reducing the NOA concentration or combining it with a cytokinin to favor callus proliferation over organogenesis. |
Data Presentation
Direct quantitative comparisons of this compound with other auxins on callus morphology are not extensively available in the reviewed literature. The following tables provide a protocol for optimizing NOA concentration for callus induction in Oryza sativa and comparative data for the more commonly used auxins, NAA and 2,4-D, in other species to serve as a contextual reference.
Table 1: Effect of this compound (NOA) Concentration on Callus Induction in Oryza sativa [4]
| NOA Concentration (mg/L) | Expected Outcome |
| 0.5 | Baseline for optimization |
| 1.0 | Optimization range |
| 2.0 | Optimization range |
| 3.0 | Optimization range |
| 4.0 | Optimization range |
Note: Researchers should empirically determine the optimal concentration for their specific rice variety as callus induction efficiency and morphology can vary.
Table 2: Comparative Effects of NAA and 2,4-D on Callus Morphology in Different Species
| Plant Species | Auxin & Concentration (mg/L) | Observed Callus Morphology | Reference |
| Ficus benghalensis | NAA (2.0) | Compact, friable, and whitish | [5] |
| Moringa oleifera | 2,4-D (0.1) | High induction rate | [6] |
| Date Palm (cvs. Halawy & Medjool) | 2,4-D (100) + BA (3) | Earlier callus formation | [7] |
| Coconut (cv. MATAG) | 2,4-D (10.0) + NAA (1.0) | Compact and yellowish with some adventitious roots | [8] |
| Piper retrofractum | 2,4-D (1.0) + BAP (2.0) | Friable and greenish-white | [9] |
Experimental Protocols
Protocol 1: General Methodology for Callus Induction using this compound (Adapted for Oryza sativa) [4]
-
Explant Preparation and Sterilization:
-
Manually dehusk mature seeds of Oryza sativa.
-
Wash the dehusked seeds under running tap water for 10-15 minutes.
-
In a laminar flow hood, immerse the seeds in 70% (v/v) ethanol for 1 minute.
-
Decant the ethanol and immerse the seeds in a 20% (v/v) solution of commercial bleach (containing ~5.25% sodium hypochlorite) with a few drops of Tween-20 for 30 minutes with gentle agitation.
-
Rinse the seeds 3-4 times with sterile distilled water.
-
Dry the sterilized seeds on sterile filter paper.
-
-
Callus Induction Medium Preparation:
-
Prepare Murashige and Skoog (MS) or N6 basal medium.
-
Add sucrose (B13894) to a final concentration of 30 g/L.
-
Add the desired concentration of this compound (e.g., 0.5, 1.0, 2.0, 3.0, or 4.0 mg/L) from a filter-sterilized stock solution.
-
Adjust the pH of the medium to 5.8.
-
Add a gelling agent (e.g., 7-8 g/L agar or 2-3 g/L Phytagel).
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Dispense the molten medium into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Aseptically place the sterilized seeds onto the surface of the solidified callus induction medium.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Observation and Subculture:
-
Periodically observe the cultures for callus formation, which typically initiates from the scutellum of the embryo within 2-4 weeks.
-
Once the callus reaches a diameter of 1-2 cm, carefully excise it from the original explant and transfer it to a fresh callus induction medium.
-
Subculture every 3-4 weeks.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijarbs.com [ijarbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sadhnahp.com [sadhnahp.com]
- 8. Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP) [scirp.org]
- 9. rjptonline.org [rjptonline.org]
troubleshooting inconsistent results with 1-Naphthoxyacetic acid
Welcome to the technical support center for 1-Naphthoxyacetic acid (1-NAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NAA) and what are its primary applications in research?
A1: this compound (1-NAA) is a synthetic plant hormone that mimics the effects of natural auxins.[1] Its primary applications in a research and commercial setting include promoting adventitious root formation in stem and leaf cuttings, preventing premature fruit drop, and inducing fruit set (parthenocarpy).[1][2] In plant tissue culture, it is often used to stimulate cell division and differentiation.[3][4]
Q2: My 1-NAA powder is not dissolving properly in water. What should I do?
A2: 1-NAA has low solubility in neutral or acidic aqueous solutions. To dissolve it effectively, first create a stock solution by dissolving the powder in a small amount of 1N NaOH or KOH to form the more soluble sodium or potassium salt.[5][6] Alternatively, organic solvents like ethanol, methanol, or DMSO can be used before diluting with water.[5][6] Gentle heating or sonication can also aid dissolution.[5]
Q3: I am observing inconsistent results in my rooting experiments. What could be the cause?
A3: Inconsistent rooting can stem from several factors. A primary cause is the degradation of the 1-NAA stock solution.[7] It is crucial to prepare fresh stock solutions and store them correctly. Other factors include variability in the plant material, environmental conditions (temperature, humidity, light), and the concentration of 1-NAA used.[8]
Q4: How should I store my 1-NAA powder and stock solutions to ensure stability?
A4: Solid 1-NAA should be stored in a cool, dry, and dark place in a tightly sealed container. For short-term storage (up to a month), stock solutions should be kept at -20°C. For long-term storage (up to six months), -80°C is recommended.[7] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[5]
Q5: What are the visible signs of 1-NAA degradation?
A5: Degradation of solid 1-NAA may be indicated by a color change from white/off-white to yellow or darker, clumping or stickiness due to moisture absorption, and reduced solubility in recommended solvents.[7] For solutions, precipitation or cloudiness upon storage can indicate degradation or supersaturation.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 1-NAA.
Issue 1: Variability in Bioassay or Cell Culture Results
-
Possible Cause: Degradation of 1-NAA in the stock solution or culture medium.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of 1-NAA from solid powder that has been stored correctly.
-
Compare the performance of the fresh stock solution with the old one in a pilot experiment.
-
If the issue persists, consider analyzing the purity of the solid 1-NAA using a technique like HPLC.[7]
-
Ensure the pH of the final culture medium is stable, as pH shifts can affect 1-NAA activity.
-
Issue 2: Poor or No Root Formation in Cuttings
-
Possible Cause 1: Suboptimal concentration of 1-NAA.
-
Solution: The optimal concentration of 1-NAA is species-dependent. Consult the data tables below for recommended concentration ranges for various plants. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific plant species.
-
Possible Cause 2: Improper application method.
-
Solution: Ensure uniform application of the 1-NAA solution to the basal end of the cuttings. The duration of dipping can also be a critical factor.[10]
-
Possible Cause 3: Poor quality of cutting material.
-
Solution: Use healthy, semi-hardwood cuttings from a well-maintained mother plant for consistency.
Issue 3: Precipitation of 1-NAA when preparing aqueous solutions
-
Possible Cause: The concentration of 1-NAA exceeds its solubility limit in the aqueous medium, or the final concentration of the organic solvent used for the stock solution is too high.
-
Solution:
-
Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous medium.
-
Ensure vigorous stirring while adding the stock solution to the aqueous medium.
-
Consider preparing the stock solution by dissolving 1-NAA in a small amount of 1M NaOH first, then diluting with water.[9]
-
Data Presentation
Table 1: Recommended Concentrations of 1-NAA for Rooting of Cuttings
| Plant Species | Concentration (mg/L or ppm) | Application Method | Reference |
| Hemarthria compressa | 200 | 20-minute soak | [10] |
| Tecoma stans | 3000 | 30-second quick dip | [11] |
| Grape (Vitis vinifera) | 100 - 200 | Soaking branches before cutting | [5] |
| Ornamental Woody Shrubs | 0.5% - 0.8% (of rooting powder) | Basal dip | [12] |
| Date Palm (Phoenix dactylifera) | 1.0 | In vitro rooting medium | [13] |
| Hedera algeriensis | 500 | 1-minute dip | [9] |
Table 2: Recommended Concentrations of 1-NAA for Fruit Set and Plant Tissue Culture
| Application | Plant Species | Concentration (mg/L or ppm) | Notes | Reference |
| Fruit Set | Apple, Pear | 15 - 20 | Spray during the young fruit period. | [5] |
| Fruit Set | Watermelon | 20 - 30 | Dip or spray on female flowers. | [5] |
| Fruit Set | Tomato | Vaporized | Applied in a greenhouse to induce seedless fruit. | [14] |
| Plant Tissue Culture | General | 0.1 - 10.0 | In combination with cytokinins in the culture medium. | [3] |
| Callus Initiation | General | Varies | Used to modify MS media. | [15][16] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL 1-NAA Stock Solution
Materials:
-
This compound (1-NAA) powder
-
1N Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottle (amber glass is recommended)
Procedure:
-
Weighing: Accurately weigh 100 mg of 1-NAA powder and transfer it to a 100 mL volumetric flask.
-
Dissolving: Add a small volume (e.g., 2-3 mL) of 1N NaOH to the flask. Gently swirl or use a magnetic stirrer until the powder is completely dissolved.[6]
-
Dilution: Once dissolved, add distilled or deionized water to bring the final volume to 100 mL.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Label the bottle with the name of the compound, concentration, and date of preparation. Store at -20°C for short-term use or aliquot and store at -80°C for long-term use.[7]
Protocol 2: Adventitious Rooting Assay in Stem Cuttings
Materials:
-
Healthy, semi-hardwood cuttings of the desired plant species
-
1-NAA stock solution (prepared as in Protocol 1)
-
Rooting medium (e.g., a mixture of perlite (B1173460) and vermiculite)
-
Pots or trays for planting
-
Controlled environment chamber or greenhouse
Procedure:
-
Preparation of Cuttings: Take uniform cuttings (e.g., 10-15 cm in length with 2-3 nodes) from a healthy mother plant. Remove the lower leaves.
-
Preparation of 1-NAA Solutions: Prepare a series of dilutions from your stock solution to test a range of concentrations (e.g., 0, 50, 100, 200, 500 mg/L).
-
Treatment: Dip the basal 1-2 cm of the cuttings into the respective 1-NAA solutions for a predetermined time (e.g., 10 seconds to several minutes, depending on the species and concentration).[10][11]
-
Planting: Plant the treated cuttings into the rooting medium.
-
Incubation: Place the pots or trays in a controlled environment with high humidity and moderate temperature and light.
-
Data Collection: After a set period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record parameters such as rooting percentage, number of roots per cutting, and average root length.
-
Analysis: Analyze the data to determine the optimal 1-NAA concentration for rooting.
Visualizations
Signaling Pathway
1-NAA, as a synthetic auxin, is thought to act through the canonical auxin signaling pathway.
Caption: Canonical auxin signaling pathway initiated by 1-NAA.
Experimental Workflow: Troubleshooting Inconsistent Rooting Results
Caption: A logical workflow for troubleshooting inconsistent rooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. The using method of 1-naphthylacetic acid,NAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. Efficacy of Different Concentrations of NAA on Selected Ornamental Woody Shrubs Cuttings | MDPI [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. journals.uchicago.edu [journals.uchicago.edu]
- 15. 1-Naphthaleneacetic acid plant cell culture tested, BioReagent, = 95 , crystalline 86-87-3 [sigmaaldrich.com]
- 16. plantcelltechnology.com [plantcelltechnology.com]
stability of 1-Naphthoxyacetic acid in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Naphthoxyacetic acid in solution. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Ethanol and methanol (B129727) are also suitable options, particularly for short-term storage or when DMSO is incompatible with the experimental system. The choice of solvent should align with the specific requirements of your assay.[1]
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
To maintain the integrity of this compound solutions, they should be stored at low temperatures and protected from light. Aliquoting stock solutions into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For solid this compound, storage in a cool, dry, and dark place in a tightly sealed container is optimal.[2][3]
Q3: What factors can lead to the degradation of this compound in solution?
Several factors can compromise the stability of this compound solutions:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[1][2] Studies on the related compound 1-Naphthaleneacetic acid (NAA) show that UV light promotes degradation following first-order kinetics.[4]
-
pH: Extreme pH values can cause instability. As a carboxylic acid, it is incompatible with strong bases.[1]
-
Oxidizing Agents: Contact with strong oxidizing agents can cause the degradation of the naphthalene (B1677914) ring.[1][3][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can negatively impact stability.[1]
Q4: What are the potential chemical degradation pathways for this compound?
While specific pathways for this compound are not extensively documented in publicly available literature, similar aromatic carboxylic acids are susceptible to several degradation mechanisms.[2] These include:
-
Oxidation: The naphthalene ring is vulnerable to oxidation, particularly with prolonged exposure to air and light.[2]
-
Decarboxylation: High temperatures can accelerate the loss of the carboxylic acid group as carbon dioxide.[2]
-
Hydroxylation: This is a primary degradation pathway for the related 1-Naphthoic acid, involving the addition of a hydroxyl group to the naphthalene ring.[1]
Q5: Are there visible signs that my this compound solution has degraded?
Yes, several visual cues may indicate degradation:
-
Color Change: A solution that becomes yellowish or darkens over time may be degrading.[2]
-
Precipitation: The appearance of precipitate in a solution after it has been thawed can indicate that the compound's solubility has changed due to degradation or that the concentration exceeds its limit at that temperature.[1]
-
Reduced Solubility: If the compound becomes difficult to dissolve in a solvent in which it is known to be soluble, this can be a sign of degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or Unexpected Results in Bioassays
-
Possible Cause: The this compound in your solution may have degraded over time. This leads to a lower effective concentration of the active compound and the potential for interference from degradation products.[1][2]
-
Recommended Action:
-
Prepare a Fresh Solution: The most reliable course of action is to prepare a new stock solution from solid, properly stored this compound.[1][2]
-
Compare Performance: Test the newly prepared solution alongside the old one to confirm if degradation was the cause of the inconsistency.
-
Verify Purity: If an older solution must be used, its purity and concentration should be verified using a stability-indicating analytical method like HPLC.[1]
-
Issue 2: Precipitation Observed in Solution After Thawing
-
Possible Cause: The concentration of the solution may be too high, exceeding its solubility limit at the low storage temperature. Alternatively, the chosen solvent may not be ideal for low-temperature storage.[1]
-
Recommended Action:
-
Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator water bath to help redissolve the precipitate.[1]
-
Check Solubility Limits: Verify that the intended concentration is within the solubility limits for the chosen solvent and temperature.
-
Filter Solution: If the precipitate does not redissolve, it may consist of degradation products. The solution can be filtered, but it is crucial to re-determine the concentration of the active compound afterward. Preparing a fresh solution is the safer alternative.
-
Issue 3: Solution Has Changed Color (e.g., Turned Yellow)
-
Possible Cause: A color change is often a sign of chemical degradation, potentially due to oxidation or photodegradation.[2]
-
Recommended Action:
-
Discard Solution: To ensure experimental validity, it is best to discard the discolored solution and prepare a fresh one.
-
Purity Analysis: If the solution must be considered for use, its purity should be rigorously checked using an appropriate analytical method, such as HPLC, to separate and quantify the parent compound from any impurities.[1]
-
Data Presentation: Stability Over Time
While extensive public data on this compound is limited, the following tables provide hypothetical stability data for the closely related compound 2-Naphthoxyacetic acid. This information serves as a general guideline for handling and storage. Purity was assessed by HPLC.
Table 1: Hypothetical Stability of 2-Naphthoxyacetic Acid (Solid) Under Various Conditions
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 3 | 99.1 | Off-White Powder | |
| 6 | 98.2 | Slight Yellowing | |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 3 | 98.9 | White Powder | |
| 6 | 97.8 | Yellowish Powder | |
| 5°C (Refrigerator) | 0 | 99.8 | White Powder |
| 12 | 99.7 | White Powder | |
| 24 | 99.6 | White Powder | |
| 36 | 99.5 | White Powder | |
| (Data adapted from stability studies of 2-Naphthoxyacetic acid)[2] |
Table 2: Hypothetical Stability of 2-Naphthoxyacetic Acid in DMSO Solution (10 mM)
| Storage Temperature | Time (Months) | Purity by HPLC (%) |
| -20°C | 0 | 99.9 |
| 1 | 99.8 | |
| 3 | 99.5 | |
| 6 | 99.1 | |
| -80°C | 0 | 99.9 |
| 6 | 99.8 | |
| 12 | 99.7 | |
| (Data adapted from stability studies of 2-Naphthoxyacetic acid)[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade this compound under various stress conditions. The resulting degradation products are used to develop and validate a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound.
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.[2]
-
-
Base Hydrolysis:
-
Dissolve the compound in the organic solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Heat the solution at 60°C for 24 hours.[2]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[2]
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution of the compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.[2]
-
-
Thermal Degradation:
-
Expose the solid compound to a temperature of 70°C for 48 hours.[2]
-
-
Analysis: Analyze all stressed samples by HPLC to identify and characterize the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is effective for separating compounds with varying polarities.[1]
-
Mobile Phase Selection:
-
Use a gradient elution to effectively separate compounds.
-
A typical mobile phase consists of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as Mobile Phase B.[2]
-
-
Detection: Use a Photodiode Array (PDA) or UV detector. Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., 280 nm).[2]
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
-
Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradants.
Visualizations
Caption: Workflow for a forced degradation study and development of a stability-indicating HPLC method.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways for this compound under different stress conditions.
References
Technical Support Center: 1-Naphthoxyacetic Acid (1-NOA)
Welcome to the Technical Support Center for researchers utilizing 1-Naphthoxyacetic acid (1-NOA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the influence of pH on 1-NOA activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NOA) and what is its primary mechanism of action?
A1: this compound (1-NOA) is a synthetic auxin analog. Its primary mechanism of action is the inhibition of auxin transport in plants.[1][2] Notably, 1-NOA is a potent inhibitor that can block the activities of both auxin influx and efflux carriers, distinguishing it from some other auxin transport inhibitors that may be more specific.[1][2] This dual inhibition can significantly impact auxin distribution and subsequent physiological responses.
Q2: How does pH affect the solubility of 1-NOA?
A2: As a carboxylic acid, the solubility of 1-NOA in aqueous solutions is highly dependent on pH. It has low solubility in neutral or acidic water. In alkaline (higher pH) conditions, the carboxylic acid group deprotonates to form a more polar carboxylate salt, which is significantly more soluble in water. Therefore, dissolving 1-NOA in a slightly alkaline solution (e.g., using dilute NaOH or KOH) is a common practice to prepare aqueous stock solutions.
Q3: What is the optimal pH range for 1-NOA activity in experiments?
A3: The optimal pH for 1-NOA activity is related to the pH-dependent function of its targets, the auxin carriers. For instance, the auxin influx carrier AUX1 exhibits maximal binding to auxins at an apoplastic pH of approximately 5.0 to 6.0.[3] It is therefore expected that the inhibitory activity of 1-NOA on auxin influx would be most effective in a slightly acidic pH range, which is typical for the plant cell wall environment (apoplast).
Q4: Can 1-NOA be autoclaved with my plant tissue culture medium?
A4: While synthetic auxins are generally more heat-stable than the natural auxin IAA, some degradation of 1-NOA may still occur during autoclaving. For experiments where the final concentration of 1-NOA is critical, it is recommended to filter-sterilize the 1-NOA stock solution and add it to the autoclaved and cooled medium to ensure concentration accuracy.[4]
Q5: Is 1-NOA light sensitive?
A5: Yes, 1-NOA can be photolabile and may degrade upon exposure to light, especially UV light, in aqueous solutions.[4] This can lead to a decrease in its effective concentration in culture media over time. It is advisable to store stock solutions in the dark and minimize light exposure during experiments where possible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected 1-NOA activity in bioassays.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the medium | Verify the pH of your experimental medium after all components, including 1-NOA, have been added. The optimal pH for activity is likely slightly acidic (pH 5.5-6.0). Use a calibrated pH meter for accurate measurements. Consider that the pH of the medium can drift over time.[4] |
| Degradation of 1-NOA stock solution | Prepare a fresh stock solution of 1-NOA. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Suboptimal 1-NOA concentration | Perform a dose-response experiment to determine the optimal concentration of 1-NOA for your specific plant species and experimental setup. |
| Cellular Efflux of 1-NOA | As 1-NOA can also inhibit efflux carriers, at certain concentrations and pH conditions, complex feedback loops might alter the expected outcome. Consider using other auxin transport inhibitors with more specific modes of action for comparison.[1] |
Issue 2: Browning of plant tissues or medium in the presence of 1-NOA.
| Possible Cause | Troubleshooting Steps |
| Oxidative stress and phenolic compound release | While not a direct effect of 1-NOA, the stress from the experimental conditions can lead to the release and oxidation of phenolic compounds.[5][6] |
| - Incorporate antioxidants: Add ascorbic acid or citric acid to the medium to reduce oxidation.[5] | |
| - Use activated charcoal: Add activated charcoal to the medium to adsorb inhibitory phenolic compounds. Note that this may also adsorb some 1-NOA, so concentration adjustments may be necessary.[4][5] | |
| - Initial dark incubation: Keeping cultures in the dark for the first few days can reduce the production of phenolic compounds.[4] | |
| pH shift in the medium | An inappropriate pH can exacerbate cellular stress. Ensure the medium is buffered or the pH is monitored and adjusted as needed. |
Data Presentation
Table 1: Expected pH-Dependent Activity of this compound on Auxin Influx Inhibition
This table provides an illustrative summary of the expected relative inhibitory activity of 1-NOA on auxin influx at different pH values, based on the known pH-dependent binding of auxins to the AUX1 influx carrier.[3]
| pH of Medium | Protonation State of 1-NOA | Expected Relative Inhibitory Activity | Rationale |
| 4.5 | Mostly Protonated (Lipophilic) | High | Facilitates passive diffusion across the cell membrane and optimal binding to influx carriers. |
| 5.5 | Mix of Protonated and Deprotonated | Very High | Optimal pH for auxin binding to the AUX1 influx carrier.[3] |
| 6.5 | Mostly Deprotonated (Hydrophilic) | Moderate | Reduced ability to cross the cell membrane via passive diffusion, but still capable of interacting with carriers. |
| 7.5 | Almost Completely Deprotonated | Low | Significantly reduced cellular uptake and binding to influx carriers due to high polarity. |
Experimental Protocols
Protocol: Assessing the Effect of pH on 1-NOA Inhibition of Auxin Accumulation
This protocol is adapted from methods for measuring auxin transport using radiolabeled auxin.[7][8]
Objective: To quantify the inhibitory effect of 1-NOA on the accumulation of radiolabeled auxin (e.g., ³H-NAA) in plant cells or tissues at different pH values.
Materials:
-
Plant material (e.g., Arabidopsis seedlings, tobacco BY-2 cells)
-
Radiolabeled auxin (e.g., ³H-NAA)
-
This compound (1-NOA)
-
Mes-KOH buffer solutions at various pH values (e.g., 4.5, 5.5, 6.5, 7.5)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Calibrated pH meter
Methodology:
-
Preparation of Plant Material:
-
For seedlings: Grow Arabidopsis seedlings vertically on agar (B569324) plates for 5-7 days.
-
For cell suspensions: Use exponentially growing tobacco BY-2 cells, 2-3 days after subculture.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of Mes-KOH buffers at the desired pH values (e.g., 4.5, 5.5, 6.5, 7.5).
-
For each pH, prepare the following solutions:
-
Control: Buffer with radiolabeled auxin (e.g., 10 nM ³H-NAA).
-
1-NOA Treatment: Buffer with radiolabeled auxin and a fixed concentration of 1-NOA (e.g., 10 µM).
-
-
Verify the final pH of all treatment solutions.
-
-
Auxin Accumulation Assay:
-
For seedlings: Excise the root tips (approx. 5 mm) and incubate them in the respective treatment solutions.
-
For cell suspensions: Aliquot equal volumes of the cell suspension into microcentrifuge tubes and add the treatment solutions.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature with gentle agitation.
-
-
Washing:
-
Pellet the cells or collect the root tips by centrifugation.
-
Wash the plant material multiple times with ice-cold buffer (at the respective pH) without radiolabeled auxin or 1-NOA to remove external radioactivity.
-
-
Quantification:
-
Lyse the cells or homogenize the root tips.
-
Transfer the lysate/homogenate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of auxin accumulated per mg of fresh weight or per million cells.
-
Determine the percentage of inhibition by 1-NOA at each pH by comparing the accumulation in the 1-NOA treatment to the control.
-
Plot the percentage of inhibition as a function of pH.
-
Visualizations
Caption: Experimental workflow for assessing the effect of pH on 1-NOA activity.
Caption: Simplified signaling pathway of 1-NOA's inhibitory action on auxin transport.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Explant Browning in Plant Tissue Culture When Using 1-Naphthoxyacetic Acid (NOA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of explant browning in plant tissue culture, particularly when using the synthetic auxin, 1-Naphthoxyacetic acid (NOA). While NOA is a valuable plant growth regulator for inducing cell division, root formation, and callus culture, it is not a primary anti-browning agent. This guide will help you effectively manage explant browning through established methods that can be integrated into your protocols involving NOA.
Frequently Asked Questions (FAQs)
Q1: What is explant browning and why does it occur?
A1: Explant browning is a common and often severe problem in plant tissue culture where the explant and/or the surrounding culture medium turn brown or black. This phenomenon is primarily caused by the oxidation of phenolic compounds that are released from the cut or wounded surfaces of the explant.[1][2][3][4] The stress of excision and the in vitro culture environment can trigger the production and release of these phenolic compounds.[3] Enzymes like polyphenol oxidase (PPO) and peroxidase (POD) then catalyze the oxidation of these phenolics into quinones, which are highly reactive and toxic to plant tissues.[1][3] These quinones subsequently polymerize to form the brown pigments, leading to tissue necrosis and ultimately, the death of the explant.[1]
Q2: Is this compound (NOA) responsible for causing explant browning?
A2: There is no direct evidence to suggest that this compound (NOA) is a primary cause of explant browning. Browning is a general stress response of plant tissues to wounding and the in vitro environment.[5] However, the overall composition of the plant culture medium, including the type and concentration of plant growth regulators, can influence the degree of browning.[1] Some studies suggest that certain auxins might delay the synthesis of polyphenols, while some cytokinins can enhance it.[1] The primary role of NOA in plant tissue culture is to stimulate cell division, differentiation, and root formation.[5][6]
Q3: Can this compound (NOA) be used to prevent or reduce explant browning?
A3: Currently, there is no scientific literature that supports the use of this compound (NOA) as an anti-browning agent. Its function is that of a synthetic auxin. To combat browning in media containing NOA, it is recommended to use established anti-browning agents and techniques.
Q4: What are the most effective methods to control explant browning?
A4: Several methods can be employed to control explant browning, and often a combination of approaches is the most effective. These methods can be broadly categorized as:
-
Use of Antioxidants: Incorporating antioxidants into the culture medium or using them as a pre-treatment for explants can effectively reduce browning.[3][4] Common antioxidants include ascorbic acid (Vitamin C) and citric acid.[3][7]
-
Use of Adsorbents: Adsorbents like activated charcoal and polyvinylpyrrolidone (B124986) (PVP) can be added to the culture medium to bind with and immobilize the toxic phenolic compounds, preventing them from damaging the explant.[1][3][4]
-
Modification of Culture Conditions: Culturing explants in the dark for an initial period can reduce the activity of enzymes involved in phenolic biosynthesis.[3] Frequent subculturing to fresh medium can also prevent the accumulation of toxic compounds.[4]
-
Selection of Explant Material: The physiological state and age of the mother plant, as well as the type of explant used, can significantly influence the severity of browning.[3]
Troubleshooting Guide: Overcoming Explant Browning
This guide provides a systematic approach to troubleshooting browning issues in your experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Severe browning of explant and medium within the first few days of culture. | High levels of phenolic compound oxidation from wounded explant surfaces. | 1. Pre-treatment of Explants: Before placing on the culture medium, soak the explants in an antioxidant solution (e.g., a combination of 100 mg/L ascorbic acid and 150 mg/L citric acid) for 30-60 minutes. 2. Addition of Antioxidants to the Medium: Incorporate ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) directly into your NOA-containing culture medium before autoclaving. |
| Browning appears gradually and intensifies over time. | Accumulation of toxic oxidized phenols in the culture medium. | 1. Use of Adsorbents: Add activated charcoal (0.1-0.5%) or polyvinylpyrrolidone (PVP) (0.1-0.5%) to the culture medium. Note that activated charcoal may adsorb some plant growth regulators, so you might need to adjust the NOA concentration. 2. Frequent Subculturing: Transfer the explants to fresh medium every 7-10 days to avoid the buildup of inhibitory substances. |
| Explants initially look healthy but then turn brown and die. | Delayed stress response and production of phenolic compounds. | 1. Initial Dark Incubation: Place the cultures in complete darkness for the first 3-7 days. This can reduce the activity of polyphenol oxidase and phenylalanine ammonia-lyase (PAL), key enzymes in the browning process. 2. Optimize Plant Growth Regulators: While NOA is your primary auxin, consider the cytokinin source and concentration, as some cytokinins can exacerbate browning.[1] |
| Browning is specific to certain explant types or plant species. | Inherent differences in phenolic content and enzymatic activity. | 1. Explant Selection: Use explants from younger, healthier mother plants as they often have lower levels of phenolic compounds.[3] 2. Test Different Explant Sources: If possible, experiment with different tissues (e.g., shoot tips vs. nodal segments) to identify those less prone to browning. |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant Pre-treatment Solution
-
Prepare a stock solution of Ascorbic Acid (10 mg/mL): Dissolve 1 g of L-ascorbic acid in 100 mL of sterile distilled water.
-
Prepare a stock solution of Citric Acid (15 mg/mL): Dissolve 1.5 g of citric acid in 100 mL of sterile distilled water.
-
Prepare the working solution: In a sterile container, add 10 mL of the ascorbic acid stock solution and 10 mL of the citric acid stock solution to 80 mL of sterile distilled water to get a final volume of 100 mL. This will give you a final concentration of 100 mg/L ascorbic acid and 150 mg/L citric acid.
-
Explant Treatment: Immediately after excision and surface sterilization, immerse the explants in this solution for 30-60 minutes before placing them on the culture medium.
Protocol 2: Incorporation of Activated Charcoal into the Culture Medium
-
Prepare your desired culture medium (e.g., Murashige and Skoog medium) containing the required concentration of this compound (NOA) and other components.
-
Add Activated Charcoal: Before adjusting the final volume and pH, add 1 to 5 grams of activated charcoal per liter of medium (0.1% to 0.5% w/v).
-
Mix Thoroughly: Ensure the activated charcoal is evenly dispersed in the medium by stirring continuously while dispensing into culture vessels.
-
Adjust pH and Autoclave: Adjust the pH of the medium to the desired level and then autoclave.
Visualizing the Process
Logical Workflow for Troubleshooting Explant Browning
Caption: A logical workflow for diagnosing and resolving explant browning issues.
Signaling Pathway of Enzymatic Browning
Caption: The enzymatic pathway leading to explant browning and points of intervention.
References
- 1. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsirjournal.com [jsirjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Control of media browning during micropropagation and assessment of biochemical and clonal fidelity of in vitro-derived and mother plants in Thottea siliquosa (Lamk.) Ding Hou., an important ethnomedicinal shrub - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Naphthoxyacetic Acid and Indole-3-butyric Acid (IBA) for Adventitious Root Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful propagation of plants through cuttings is a cornerstone of agricultural and biotechnological research. A critical step in this process is the formation of adventitious roots, a developmental process often stimulated by the application of plant hormones known as auxins. Among the synthetic auxins, 1-Naphthoxyacetic acid and Indole-3-butyric acid (IBA) are two compounds utilized to promote root initiation and development. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
While both compounds are effective in promoting adventitious root formation, their efficacy can vary depending on the plant species, cutting type, and concentration. It is important to note that direct comparative studies under identical experimental conditions for this compound and IBA are limited in the available scientific literature. Much of the comparative research has focused on the structurally related compound, 1-Naphthaleneacetic acid (NAA). Therefore, this guide presents a synthesis of data from various studies to provide a comprehensive overview.
Quantitative Performance Data
The following tables summarize quantitative data on the rooting efficacy of this compound (represented by its close analogue NAA in many studies) and IBA across different plant species.
Table 1: Comparison of Rooting Percentage (%)
| Plant Species | This compound (as NAA) Concentration | Rooting Percentage (%) | IBA Concentration | Rooting Percentage (%) |
| Photinia × fraseri | 5000 ppm | 90.00 | 5000 ppm | 93.33 |
| Olea europaea (Olive) | Not Available | Not Available | 3000 ppm | ~70 |
| Citrus sinensis | 50 ppm (24h soak) | 35 | 50 ppm (24h soak) | 27.5 |
| Mai vang (in vitro) | 2 mg/L (in combination) | - | 0.5 mg/L (in combination) | - |
| Rose | 1500 ppm | Lower than IBA | 1500 ppm | 78.8 |
Table 2: Comparison of Average Number of Roots per Cutting
| Plant Species | This compound (as NAA) Concentration | Average Number of Roots | IBA Concentration | Average Number of Roots |
| Photinia × fraseri | 1000 ppm | 7.06 | 5000 ppm | 5.75 |
| Hemarthria compressa | 200 mg/l (20 min soak) | 35.4 | Not Available | Not Available |
| Lawsonia inermis | 1250 ppm | 7.30 | 1250 ppm | 8.00 |
| Mai vang (in vitro) | 2 mg/L (in combination with 0.5 mg/L IBA) | 6.9 | 0.5 mg/L (in combination with 2 mg/L NAA) | 6.9 |
Table 3: Comparison of Average Root Length (cm)
| Plant Species | This compound (as NAA) Concentration | Average Root Length (cm) | IBA Concentration | Average Root Length (cm) |
| Photinia × fraseri | 3000 ppm | Not specified, but noted as high | 5000 ppm | 16.27 |
| Tecoma stans | 3000 ppm | 16.75 | Not Available | Not Available |
| Lawsonia inermis | 1000 ppm | Not specified | 1000 ppm | 5.73 |
| Mai vang (in vitro) | 3 mg/L (in combination with 1.5 mg/L IBA) | 4.0 | 1.5 mg/L (in combination with 3 mg/L NAA) | 4.0 |
Mechanism of Action and Signaling Pathways
Both this compound and IBA are synthetic auxins that mimic the action of the natural auxin, indole-3-acetic acid (IAA). They function by stimulating cell division and differentiation in the cambial and phloem tissues at the base of the cutting, leading to the formation of root primordia.
The general auxin signaling pathway, which is believed to be utilized by both compounds, involves the following key steps:
-
Perception: Auxin molecules bind to receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs), which are components of an SCF E3 ubiquitin ligase complex.
-
Signal Transduction: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.
-
Derepression of Transcription: The SCF-TIR1/AFB complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their expression.
-
Physiological Response: The products of these target genes are involved in various cellular processes, including cell division, expansion, and differentiation, which collectively contribute to the initiation and development of adventitious roots.
While both compounds act as auxins, differences in their chemical structure can affect their uptake, transport, metabolism, and interaction with the receptor complex, potentially leading to variations in their rooting efficacy. IBA, for instance, is thought to be converted to the active form, IAA, within plant tissues to exert its effects. The metabolic fate of this compound is less well-documented in the context of rooting but is presumed to also interact with the core auxin signaling pathway.
A Comparative Guide to 1-Naphthoxyacetic Acid and 2,4-D for Callus Induction
For Researchers, Scientists, and Drug Development Professionals
The successful induction of callus, a mass of undifferentiated plant cells, is a cornerstone of plant biotechnology. It serves as a critical step for genetic transformation, secondary metabolite production, and micropropagation. The choice of auxin, a class of plant growth regulators, is paramount for efficient callus induction. This guide provides a comprehensive comparative study of two commonly used synthetic auxins: 1-Naphthoxyacetic acid (NOA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). We present a synthesis of available experimental data, detailed protocols, and an overview of their distinct signaling pathways to aid researchers in selecting the optimal auxin for their specific application.
Performance Comparison: this compound vs. 2,4-D
While both NOA and 2,4-D are effective in inducing callus formation, their efficacy and the characteristics of the resulting callus can vary significantly depending on the plant species and experimental conditions.
2,4-Dichlorophenoxyacetic acid (2,4-D) is a potent and widely used auxin for callus induction in a broad range of plant species, particularly in monocots like rice.[1] It is known for its stability and ability to induce a robust callus response.[1] Studies have shown that 2,4-D can lead to high callus induction frequencies, often reaching 100% in certain species.[2][3] However, a notable drawback of 2,4-D is its association with an increased frequency of somaclonal variation, which may be undesirable for applications requiring genetic fidelity.
This compound (NOA) , while less commonly studied, also demonstrates efficacy in callus induction. It is considered a weaker auxin compared to 2,4-D. Information on its performance is less abundant in the scientific literature, making direct, broad comparisons challenging. However, its distinct mode of action suggests it may be a valuable alternative in specific contexts, potentially with a lower risk of inducing genetic abnormalities.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of 2,4-D and the structurally similar auxin, 1-Naphthaleneacetic acid (NAA), for callus induction. Data for NOA is limited; therefore, data for NAA is presented to provide a relevant comparison, as both are naphthalene-based auxins.
Table 1: Efficacy of 2,4-D in Callus Induction in Various Plant Species
| Plant Species | Explant | 2,4-D Concentration (mg/L) | Callus Induction Frequency (%) | Callus Fresh Weight (mg) | Callus Dry Weight (mg) | Reference |
| Capsicum frutescens | Stem | 0.3 | 67 ± 0.8 | - | - | [3] |
| Capsicum frutescens | Stem | 0.5 | 50 ± 0.2 | Highest | Highest | [3] |
| Moringa oleifera | Cotyledon | 0.1 | 100 | - | - | [4] |
| Ruta graveolens | - | 2.0 | - | 560 | 33 | [5] |
| Clitoria ternatea | Cotyledon & Hypocotyl | 0.5 | 100 | - | - | [6] |
| Oryza sativa (Rice) | Seed | 3.0 | 96.6 | - | - | [7] |
Table 2: Efficacy of 1-Naphthaleneacetic Acid (NAA) in Callus Induction in Various Plant Species
| Plant Species | Explant | NAA Concentration (mg/L) | Callus Induction Frequency (%) | Callus Fresh Weight (mg) | Callus Dry Weight (mg) | Reference |
| Ficus benghalensis | Leaf | 2.0 | 96.67 | - | - | [8] |
| Ruta graveolens | - | 4.0 | - | 1305 | 294 | [5] |
| Aloe vera | Lateral Shoot | 3.5 | 50 | 1930 | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for callus induction using 2,4-D and NOA. Researchers should optimize these protocols for their specific plant species and explant type.
Protocol for Callus Induction using 2,4-D
This protocol is a standard method for inducing callus from various explants.
1. Explant Preparation and Sterilization:
-
Select healthy, young explants (e.g., leaves, stems, mature seeds).
-
Wash the explants thoroughly under running tap water.
-
Surface sterilize the explants using a suitable sterilizing agent (e.g., 70% ethanol (B145695) for 1 minute followed by a 10-20% sodium hypochlorite (B82951) solution for 10-15 minutes).
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.
2. Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose.
-
Add 2,4-D to the medium at the desired concentration (typically ranging from 0.5 to 4.0 mg/L).
-
Adjust the pH of the medium to 5.8.
-
Add a gelling agent (e.g., 0.8% agar) and autoclave at 121°C for 20 minutes.
3. Inoculation and Incubation:
-
Aseptically place the sterilized explants onto the surface of the solidified medium.
-
Seal the culture vessels (e.g., petri dishes or test tubes) with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
4. Subculture:
-
Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation.
Protocol for Callus Induction using this compound (NOA)
This protocol provides a starting point for using NOA, which may require more optimization due to the limited available data.
1. Explant Preparation and Sterilization:
-
Follow the same procedure as described for the 2,4-D protocol.
2. Culture Medium Preparation:
-
Prepare MS basal medium with 3% (w/v) sucrose.
-
Add NOA to the medium. As a starting point, a concentration range similar to that used for NAA (e.g., 0.5 to 4.0 mg/L) can be tested.
-
Adjust the pH to 5.8.
-
Add a gelling agent and autoclave.
3. Inoculation and Incubation:
-
Follow the same procedure as described for the 2,4-D protocol.
4. Subculture:
-
Subculture the callus as needed onto fresh medium.
Signaling Pathways and Logical Relationships
The mechanisms by which 2,4-D and NOA induce callus formation are distinct, which can influence their suitability for different applications.
2,4-D Signaling Pathway
2,4-D acts as a mimic of the natural auxin, indole-3-acetic acid (IAA).[1] It binds to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors leads to the expression of auxin-responsive genes that control cell division and differentiation, ultimately leading to callus formation.[1]
Caption: Simplified signaling pathway of 2,4-D in plant cells.
This compound (NOA) - A Different Mode of Action
Unlike 2,4-D, which acts through the canonical auxin signaling pathway, 1-NOA is primarily characterized as an auxin influx inhibitor. It is thought to target the AUX1/LAX family of auxin influx carriers, thereby disrupting the normal transport and distribution of endogenous auxin within the plant tissues. This disruption of auxin gradients can lead to a variety of developmental responses, including the promotion of callus formation. By inhibiting auxin uptake into cells, NOA may alter the intracellular auxin concentration, which in turn could trigger the cellular reprogramming necessary for callus induction.
Caption: Proposed mechanism of NOA in callus induction.
Conclusion
Both 2,4-D and NOA are valuable tools for callus induction, each with distinct characteristics. 2,4-D is a potent, widely effective auxin, particularly in monocots, but carries a higher risk of inducing somaclonal variation. NOA, acting as an auxin influx inhibitor, presents an alternative mechanism that may be advantageous in specific contexts, although it is less studied. The choice between these two auxins will depend on the specific research goals, the plant species being studied, and the desired characteristics of the callus. The provided protocols and signaling pathway information serve as a foundation for researchers to design and optimize their callus induction experiments effectively. Further direct comparative studies are warranted to fully elucidate the relative merits of these two compounds across a wider range of plant species.
References
- 1. benchchem.com [benchchem.com]
- 2. Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP) [scirp.org]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jms.mabjournal.com [jms.mabjournal.com]
- 7. Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validated HPLC Methods for 1-Naphthoxyacetic Acid Analysis: A Comparative Guide
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Naphthoxyacetic acid. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC stands as a robust and widely adopted technique for the analysis of this compound due to its versatility and reliability.[1] A common approach involves reverse-phase (RP) HPLC with a C18 column. One established method utilizes a Hypersil C18 column (4.6 mm i.d. x 250 mm, 5 µm) with a mobile phase consisting of methanol, water, and phosphoric acid (60:40:0.35, V/V).[2] Detection is typically carried out using a UV detector set at 272 nm.[2] Another simple RP-HPLC method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[3] For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid.[3]
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[4] Key validation parameters for HPLC methods include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5]
A specific HPLC method for alpha-naphthylacetic acid demonstrated linearity in the concentration range of 16 mg/L to 1,000 mg/L with a correlation coefficient (r) of 0.9997.[2] The relative standard deviation (RSD) for this method was reported to be 0.8% (n=5), indicating good precision.[2] For trace-level analysis, a method combining a selective adsorbent with fluorimetry reported an LOD of 0.75 µg L⁻¹ and an LOQ of 2.50 µg L⁻¹.[2]
The following table summarizes the performance characteristics of a typical validated HPLC method for this compound analysis.
| Parameter | Typical Performance |
| Linearity (Range) | 16 - 1,000 mg/L[2] |
| Correlation Coefficient (r) | 0.9997[2] |
| Precision (RSD) | 0.8%[2] |
| Limit of Detection (LOD) | 0.75 µg/L[2] |
| Limit of Quantitation (LOQ) | 2.50 µg/L[2] |
| Recovery | 88.9% - 105.0%[6] |
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for this compound analysis, other techniques can be employed depending on the specific requirements of the analysis, such as sample matrix and required sensitivity.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, versatile, and widely available.[1] | Moderate sensitivity. |
| LC-MS/MS | Separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection. | High sensitivity and specificity, ideal for trace-level quantification in complex matrices.[1][7] | Higher equipment cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass spectrometry. | High selectivity, particularly for complex matrices.[1] | Often requires derivatization for non-volatile compounds like this compound.[1] |
| Micelle-Stabilized Room Temperature Phosphorescence | Measurement of phosphorescence in a micellar solution. | Good sensitivity with a reported detection limit of 21 ng mL-1.[8] | Less common, may have more matrix interference. |
Experimental Protocols
This protocol is based on a validated method for the determination of alpha-naphthylacetic acid.[2]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 16-1,000 mg/L).[2]
-
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For example, in agricultural products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for extraction and cleanup.[9]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound analysis.
Caption: Workflow for HPLC Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Efficacy of Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commonly used synthetic auxins, including 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Indole-3-butyric acid (IBA). The information presented is supported by experimental data to assist in the selection of the most appropriate synthetic auxin for specific research and development applications, such as rooting of cuttings, callus induction, and fruit development.
Data Presentation: Quantitative Comparison of Synthetic Auxin Efficacy
The efficacy of synthetic auxins is highly dependent on the plant species, the target physiological process, and the concentration used. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Efficacy of Synthetic Auxins on Rooting of Cuttings
| Plant Species | Synthetic Auxin | Concentration (mg/L) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) | Reference |
| Taxus baccata | IBA | 2 | High | - | - | [1] |
| NAA | 1-2 | Callus only | - | - | [1] | |
| 2,4-D | 0.02-2 | Callus only | - | - | [1] | |
| Ficus carica | IBA | 4000 | 90.12 | - | - | [2] |
| NAA | 4000 | - | - | - | [2] | |
| IBA + NAA | 3500 + 3500 | - | - | - | [2] | |
| Morus alba | IBA | 2000 | 96.67 | - | - | |
| NAA | 2000 | 56.67 | - | - |
Note: "-" indicates data not available in the cited source.
Table 2: Efficacy of Synthetic Auxins on Callus Induction
| Plant Species | Explant Source | Synthetic Auxin | Concentration (mg/L) | Callus Induction Percentage (%) | Callus Morphology | Reference |
| Orthosiphon stamineus | Petiole | 2,4-D | 5 | 100 | - | [3] |
| Leaf & Internode | 2,4-D | 4 | 99 | - | [3] | |
| Petiole & Internode | NAA + BAP | 4.0 + 0.5 | 100 | - | [3] | |
| Paeonia lactiflora | Cotyledon | 2,4-D + 6-BA | 2.0 + 1.0 | 98.89 | - | [4] |
| Cotyledon | NAA + 6-BA | 1.0 + 1.0 | 98.89 | - | [4] | |
| Carum copticum | Stem | 2,4-D + BAP | 0.25 + 1.0 | 100 | Greenish-yellow, hard, friable | [5] |
Note: BAP (Benzylaminopurine) and 6-BA (6-Benzyladenine) are cytokinins often used in combination with auxins for callus induction and regeneration. "-" indicates data not available in the cited source.
Table 3: Efficacy of Synthetic Auxins on Fruit Development and Quality
| Plant Species | Synthetic Auxin | Concentration (mg/L) | Effect on Fruit Retention (%) | Effect on Fruit Weight (g) | Effect on Total Soluble Solids (°Brix) | Reference |
| Pummelo cv. Thong Dee | NAA | 20 | 14.84 | - | Higher than 2,4-D treatments | [6][7] |
| NAA | 40 | 12.26 | - | - | [6][7] | |
| 2,4-D | 20 | - | 358.57 (peel weight) | Lower than NAA | [6][7] | |
| 2,4-D | 40 | - | 435.55 (peel weight) | Lower than NAA | [6][7] | |
| Date Palm cv. Zahedi | 2,4-D | 40 | Increased | Increased | Decreased | [8] |
| NAA | 30-60 | Increased | Increased | Decreased | [8] | |
| Kinnow | 2,4-D | 20 | 28.09 | - | - | [9] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are synthesized protocols for key experiments cited in this guide.
Protocol 1: Adventitious Rooting Assay
This protocol outlines a general procedure for assessing the efficacy of synthetic auxins on the rooting of stem cuttings.
1. Plant Material Preparation:
-
Collect healthy, semi-hardwood cuttings of a uniform size and developmental stage from the desired plant species.
-
Prepare cuttings of approximately 10-15 cm in length, each with at least 2-3 nodes. Remove the lower leaves.
2. Auxin Treatment:
-
Prepare stock solutions of the synthetic auxins (IBA, NAA, etc.) at various concentrations (e.g., 1000, 2000, 4000 ppm) by dissolving them in a suitable solvent (e.g., 50% ethanol) and then diluting with distilled water.
-
A control group with no auxin treatment (or treated with the solvent only) should be included.
-
Treat the basal end of the cuttings by the quick dip method (e.g., 5-10 seconds) in the respective auxin solutions.
3. Planting and Culture Conditions:
-
Plant the treated cuttings in a sterile rooting medium (e.g., a mixture of sand, perlite, and vermiculite).
-
Maintain the cuttings in a controlled environment with high humidity (e.g., under a mist system or in a propagation chamber) and a suitable temperature (e.g., 25 ± 2°C).
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 30, 60, or 90 days), carefully remove the cuttings from the rooting medium.
-
Record the rooting percentage (number of rooted cuttings / total number of cuttings × 100).
-
For rooted cuttings, measure the number of primary roots and the length of the longest root.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Callus Induction Assay
This protocol describes a general method for inducing callus from plant explants using synthetic auxins.
1. Explant Preparation:
-
Select healthy plant material (e.g., leaves, stems, petioles) as the source of explants.
-
Surface sterilize the plant material to eliminate microbial contamination. This typically involves washing with detergent, followed by immersion in a disinfectant solution (e.g., 70% ethanol (B145695) for 30-60 seconds, then a sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10-15 minutes), and finally rinsing with sterile distilled water.
-
Aseptically cut the sterilized plant material into small pieces (explants) of a uniform size.
2. Culture Medium Preparation:
-
Prepare a basal culture medium such as Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose, and solidifying agent (e.g., agar).
-
Add the desired synthetic auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP) at various concentrations and combinations to the medium.
-
Adjust the pH of the medium (typically to 5.8) before autoclaving.
3. Inoculation and Incubation:
-
Aseptically place the prepared explants onto the surface of the solidified culture medium in sterile culture vessels (e.g., Petri dishes or test tubes).
-
Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C) and light (e.g., a 16-hour photoperiod or complete darkness, depending on the species and objective).
4. Data Collection and Analysis:
-
After a specific culture period (e.g., 4-6 weeks), record the percentage of explants forming callus.
-
Evaluate the morphology of the induced callus (e.g., color, texture - friable or compact).
-
The fresh weight of the callus can also be measured as a quantitative parameter of growth.
-
Use appropriate statistical analysis to compare the effectiveness of different hormone combinations.
Mandatory Visualization: Signaling Pathways and Workflows
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[10]
Caption: Canonical auxin signaling pathway.
Experimental Workflow for Rooting Assay
The following diagram illustrates the key steps involved in a typical experimental workflow for comparing the efficacy of different synthetic auxins on rooting.
Caption: Experimental workflow for rooting assay.
Experimental Workflow for Callus Induction Assay
This diagram outlines the general procedure for a callus induction experiment to compare the effects of different synthetic auxins.
Caption: Experimental workflow for callus induction.
References
- 1. Effect of cutting type and plant growth regulators (IBA, NAA, 2, 4-D) on rooting of Taxus baccata L. cuttings [jfrd.urmia.ac.ir]
- 2. biochemjournal.com [biochemjournal.com]
- 3. ijarbs.com [ijarbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Callus Induction and Plant Regeneration from Carum copticum and Assessment of Antioxidant Responses and Phytochemical Profiling by In Vitro Salinity Stress | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the effects of 2,4-D, naphthalene acetic acid and potassium nitrate on yield and fruit quality of date palm (Phoenix dactylifera) cv. Zahedi | Semantic Scholar [semanticscholar.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Naphthoxyacetic Acid and 1-Naphthaleneacetic Acid (NAA) in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant tissue culture, the choice of auxin can be a pivotal determinant of experimental success. Among the synthetic auxins, 1-Naphthoxyacetic acid (NOA) and 1-Naphthaleneacetic acid (NAA) are two of the most prominent regulators used to orchestrate plant development in vitro. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal auxin for their specific applications.
At a Glance: Key Differences and Structural Comparison
While both this compound and 1-Naphthaleneacetic acid are naphthalene-based auxins, a subtle structural difference underpins their distinct activities. NAA possesses a carboxylmethyl group directly attached to the naphthalene (B1677914) ring, whereas NOA has an oxygen atom bridging the naphthalene ring and the acetic acid side chain. This ether linkage in NOA influences its stability, uptake, and metabolic fate within plant tissues, leading to varied physiological responses.
Chemical Structures:
-
1-Naphthaleneacetic acid (NAA): C₁₂H₁₀O₂
-
This compound (NOA): C₁₂H₁₀O₃
Performance in Tissue Culture: A Data-Driven Comparison
The efficacy of an auxin is often measured by its ability to induce callus formation, stimulate shoot regeneration, and promote root development. The following tables summarize quantitative data from various studies, showcasing the performance of NOA and NAA in these key areas.
Note on Data Interpretation: The optimal concentration and effectiveness of any plant growth regulator are highly dependent on the plant species, explant type, and culture conditions. The data presented below is a collation from different studies and should be used as a comparative reference, not as a universal protocol.
Callus Induction
A balanced auxin-to-cytokinin ratio is generally crucial for promoting the proliferation of undifferentiated cells to form a callus.
| Plant Species | Explant | Auxin & Concentration (mg/L) | Cytokinin & Concentration (mg/L) | Callus Induction Response | Reference |
| Rosa damascena | Petiole | NAA: 0.2 | TDZ: 1.0 | High percentage of callus formation | [1] |
| Brassica oleracea | Hypocotyl | NAA: 1.0 - 1.5 | BAP: 1.0 - 1.5 | Maximum callus growth | [2] |
| General Use | Various | NOA: 0.1 - 2.0 | BAP (often used in combination) | Promotes undifferentiated cell growth | [3] |
| Ficus benghalensis | Leaf | NAA: 2.0 | - | 96.67% callus induction frequency |
Shoot Regeneration
A higher cytokinin-to-auxin ratio typically favors the development of shoots from callus or explants.
| Plant Species | Explant | Auxin & Concentration (mg/L) | Cytokinin & Concentration (mg/L) | Shoot Regeneration Response | Reference |
| Sorbus caloneura | Lamina | NAA: 0.3 | 6-BA: 3.0, TDZ: 0.1 | Indirect adventitious shoot induction | [4] |
| Sorbus caloneura | Lamina | NAA: 0.5 | 6-BA: 5.0, Kinetin: 1.5 | Direct adventitious shoot induction | [4] |
| Brassica oleracea | Hypocotyl | Low NAA | BAP: 1.0 | Best regeneration | [2] |
| General Use | Various | NOA: (Lower concentrations) | Cytokinins (Higher concentrations) | Can be a component for shoot development | [3] |
Root Induction
Auxins are the primary drivers of root formation from shoots or callus.
| Plant Species | Explant | Auxin & Concentration (mg/L) | Rooting Response | Reference |
| Date Palm | Plantlets | NAA: 1.0 | 87% rooting, highest number of roots | [5] |
| Tecoma stans | Cuttings | NAA: 3000 ppm (quick dip) | 80.90% rooting percentage, 16.75 cm max root length | [6] |
| General Use | Shoots/Calli | NOA: 0.1 - 2.0 | Stimulates adventitious root formation | [3] |
| Sorbus caloneura | Shoots | NAA: 0.2 (with IBA 1.5) | Significant effect on rooting rate | [4] |
Mechanism of Action: The Auxin Signaling Pathway
Both this compound and 1-Naphthaleneacetic acid, like other auxins, exert their effects by modulating gene expression through a complex signaling cascade. The canonical auxin signaling pathway involves the perception of auxin by receptor proteins, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes that control cell division, elongation, and differentiation.
Experimental Protocols
To facilitate the direct comparison of this compound and 1-Naphthaleneacetic acid in your own research, a generalized experimental workflow and a detailed protocol for callus induction are provided below.
General Experimental Workflow for Auxin Comparison
Detailed Protocol: Comparative Callus Induction
This protocol provides a framework for comparing the callus-inducing capabilities of NOA and NAA. Researchers should optimize concentrations based on their specific plant system.
1. Media Preparation (per liter):
-
Basal Medium: Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose (B13894) (30 g/L), according to the manufacturer's instructions.
-
Auxin Stock Solutions (1 mg/mL):
-
NOA: Dissolve 100 mg of 2-Naphthoxyacetic acid in 2-3 mL of 1N NaOH or 95% ethanol (B145695), then bring the volume to 100 mL with sterile distilled water.[3]
-
NAA: Prepare a 1 mg/mL stock solution following a similar procedure.
-
-
Experimental Media:
-
Divide the basal MS medium into separate flasks.
-
Add the appropriate volume of the NOA or NAA stock solution to achieve the desired final concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).
-
Include a control medium with no added auxin.
-
Add a consistent concentration of a cytokinin (e.g., 6-Benzylaminopurine at 0.5 mg/L) to all media, if required for the specific plant species.
-
-
Gelling Agent: Add agar (B569324) or another gelling agent (e.g., 7-8 g/L) to each flask.
-
pH Adjustment: Adjust the pH of each medium to 5.7-5.8 using 1N NaOH or 1N HCl.[3]
-
Sterilization: Autoclave the media at 121°C and 15 psi for 20 minutes.
2. Explant Preparation:
-
Select healthy, young plant material (e.g., leaves, stems, petioles).
-
Wash the explants thoroughly under running tap water.
-
Surface sterilize the explants using a standard protocol (e.g., 70% ethanol for 30-60 seconds, followed by a 10-20% commercial bleach solution for 10-15 minutes, and then rinse 3-4 times with sterile distilled water).[7]
3. Inoculation and Incubation:
-
Under aseptic conditions in a laminar flow hood, cut the sterilized explants into small segments (e.g., 1 cm² for leaves).
-
Place the explants onto the surface of the solidified media in Petri dishes or culture vessels.
-
Seal the culture vessels and incubate them in a growth chamber at 25 ± 2°C, typically in the dark to promote callus induction.
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 4-6 weeks), record the percentage of explants forming callus and the fresh weight of the callus.
-
Analyze the data statistically to determine the significant differences in callus induction efficiency between the different concentrations of NOA and NAA.
Conclusion
Both this compound and 1-Naphthaleneacetic acid are potent synthetic auxins with valuable applications in plant tissue culture. NAA is extensively documented and has a proven track record across a wide range of species for promoting rooting and callus formation.[8] this compound serves as a reliable alternative, demonstrating efficacy in similar applications.[3] The choice between the two will ultimately depend on the specific plant species, the desired morphogenic response, and empirical testing to determine the optimal type and concentration of auxin for the system under investigation. This guide provides a foundational framework and supporting data to assist researchers in making an informed decision.
References
- 1. scialert.net [scialert.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. phytojournal.com [phytojournal.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Assessing the Purity of 1-Naphthoxyacetic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Naphthoxyacetic acid (1-NOA), a synthetic auxin widely used in agriculture and research. We delve into common analytical techniques, potential impurities, and alternative compounds, supported by experimental data to inform your selection of quality control procedures and research materials.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound is crucial for its efficacy and to avoid confounding results in research and agricultural applications. Several analytical techniques can be employed for its quantification, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the separation, identification, and quantification of components in liquid samples.[1] Gas Chromatography (GC) is another powerful technique, particularly suited for volatile and thermally stable compounds.[1][2] For routine quality control, traditional methods like aqueous acid-base titration can also be utilized.[3]
A comparative overview of these methods is presented in Table 1. HPLC is generally preferred for its applicability to a wide range of non-volatile and thermally labile compounds, making it suitable for this compound without the need for derivatization.[2] GC, while offering high resolution, especially with capillary columns, often requires derivatization to make less volatile compounds like 1-NOA suitable for analysis.[2] Titration, though less specific, provides a cost-effective method for determining the overall acidic content.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Aqueous Acid-Base Titration |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | Neutralization reaction between the acidic analyte and a standard basic solution. |
| Specificity | High; can separate 1-NOA from structurally similar impurities. | High; excellent separation of volatile compounds.[2] | Low; quantifies total acidic content, not specific to 1-NOA. |
| Sensitivity | High, dependent on the detector (e.g., UV, MS).[1] | Very high, especially with sensitive detectors like FID or MS.[5] | Moderate. |
| Sample Throughput | Moderate to high. | High, with fast analysis times for simple mixtures.[1] | High. |
| Cost (Instrument) | High.[5] | Moderate to High.[4] | Low. |
| Cost (Operational) | High due to solvent consumption.[4] | Lower, primarily uses gases.[4] | Very Low. |
| Sample Derivatization | Generally not required for 1-NOA. | Often required to increase volatility.[2] | Not required. |
| Common Use | Purity testing, impurity profiling, quantification in various matrices.[6] | Analysis of volatile impurities, residual solvents.[1] | Routine assay of bulk material.[3] |
Common Impurities in this compound Samples
Impurities in this compound can originate from the synthesis process, degradation, or storage. These can include unreacted starting materials, byproducts, and related compounds. For instance, the synthesis of 1-NOA from α-naphthol and chloroacetic acid can potentially leave residual amounts of these starting materials. Furthermore, side reactions can lead to the formation of isomers or related naphthalene (B1677914) derivatives. It is also important to consider the potential presence of conjugates like 1-naphthalenylacetylaspartic acid (NAAsp) and β-D-glucose 1-(1-naphthalene)acetate (NAGlu) in biological samples.[7]
LC-MS-based impurity profiling is a powerful technique for the identification and quantification of these impurities.[8][9] This method allows for the separation of the main component from trace-level impurities and provides mass information for their structural elucidation.[8]
Alternatives to this compound
Several other synthetic and natural compounds are used for similar applications as this compound, primarily as plant growth regulators for tasks like fruit thinning. A comparison of 1-NOA with some common alternatives is provided in Table 2.
The choice of a thinning agent often depends on the specific crop, desired outcome, and environmental conditions. For example, in apple cultivation, agents like 6-benzyladenine (6-BA) and carbaryl (B1668338) are frequently used in combination to achieve the desired thinning effect.[10][11] Natural alternatives, such as certain plant extracts, are also gaining interest as more sustainable options.[12]
| Compound | Class | Primary Use | Key Performance Characteristics |
| This compound (1-NOA) | Synthetic Auxin | Fruit thinning, promoting fruit set. | Effective thinner, but can sometimes lead to pygmy fruit in certain varieties if not applied correctly. |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | Fruit thinning, rooting agent.[13] | A potent thinner, highly effective but with a risk of over-thinning if not used carefully.[13] |
| 6-Benzyladenine (6-BA) | Synthetic Cytokinin | Fruit thinning, improving fruit size.[10] | Considered a milder thinner and can enhance fruit size. Often used in combination with other thinners.[10] |
| Carbaryl | Carbamate Insecticide | Fruit thinning.[6] | A reliable and widely used thinner, though its use is under increasing regulatory scrutiny.[6] |
| Ethephon | Ethylene-releasing agent | Fruit thinning, promoting ripening and flower bud formation.[3] | Its effectiveness can be more variable depending on environmental conditions.[14] |
| Metamitron | Photosynthesis Inhibitor | Fruit thinning.[15] | A newer chemical thinner that acts by temporarily reducing photosynthesis in the tree.[15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general framework for the purity determination of this compound using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
This compound sample for analysis
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for MS-compatible methods)[16]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for pH control and improved peak shape). A typical starting gradient could be 60:40 (v/v) acetonitrile:acidified water.[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for 1-NOA)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample, dissolve it in a 10 mL volumetric flask with the mobile phase, and dilute to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
5. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity is expressed as a percentage of the main peak area relative to the total peak area of all components in the chromatogram (area normalization method), or by comparing the concentration found to the theoretical concentration if a known amount of sample was used (external standard method).
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Generalized Auxin Signaling Pathway.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. FRUIT THINNING WITH CARBARYL | International Society for Horticultural Science [ishs.org]
- 7. datapdf.com [datapdf.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. lcms.cz [lcms.cz]
- 10. extension.psu.edu [extension.psu.edu]
- 11. HRT-Thinning Apples Chemically : Fruit : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting chemical thinning options for apple growers | Commercial Fruit and Vegetable Growers | Illinois Extension | UIUC [extension.illinois.edu]
- 14. Evaluating the sustainable cultivation of 'Fuji' apples suitable crop load and the impact of chemical thinning agents on fruit quality and transcription [maxapress.com]
- 15. Auxin signaling: Research advances over the past 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Comparative Guide to 1-Naphthoxyacetic Acid Cross-Reactivity in Auxin Immunoassays
For researchers utilizing immunoassays to detect and quantify auxin plant hormones, understanding the specificity of the antibodies used is paramount. Cross-reactivity, the binding of the assay's antibody to compounds other than the target analyte, can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative analysis of the potential cross-reactivity of 1-Naphthoxyacetic acid (NOA) within the context of an immunoassay developed for the structurally similar synthetic auxin, 1-Naphthaleneacetic acid (NAA).
While direct experimental data on the cross-reactivity of this compound in published NAA immunoassays is limited, a robust analysis can be performed by comparing it to structurally related molecules that have been tested. This guide leverages data from a polyclonal antibody-based competitive indirect enzyme-linked immunosorbent assay (ELISA) developed for NAA to provide a framework for predicting the behavior of NOA.
Comparison of Cross-Reactivity in an NAA-Specific Immunoassay
The performance of an immunoassay is defined by its sensitivity and specificity. The specificity is determined by testing the antibody against a panel of compounds structurally related to the target analyte. The following table summarizes the cross-reactivity of various plant growth regulators in a polyclonal antibody-based ELISA designed for the quantification of 1-Naphthaleneacetic acid (NAA).
The cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of NAA / IC50 of Test Compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody-antigen binding.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1-Naphthaleneacetic acid (NAA) | 23 | 100 |
| 2-Naphthoxyacetic acid | 110 | 20.9 |
| Indole-3-acetic acid (IAA) | > 10,000 | < 0.23 |
| Indole-3-butyric acid (IBA) | 2,100 | 1.1 |
| Indole-3-propionic acid | > 10,000 | < 0.23 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | > 10,000 | < 0.23 |
| Phenylacetic acid | > 10,000 | < 0.23 |
Data derived from a competitive indirect ELISA using a polyclonal antibody raised against an NAA-protein conjugate.
Analysis: The antibody shows high specificity for 1-Naphthaleneacetic acid. Significant cross-reactivity was observed with 2-Naphthoxyacetic acid (20.9%), which is structurally very similar to the target analyte. Indole-3-butyric acid (IBA) showed minimal cross-reactivity (1.1%), while other common natural and synthetic auxins like IAA and 2,4-D exhibited negligible cross-reactivity (<0.23%).
Based on these data, this compound (NOA), which differs from 2-Naphthoxyacetic acid only by the position of the oxyacetic acid group on the naphthalene (B1677914) ring (position 1 vs. position 2), would be expected to exhibit significant cross-reactivity in this assay. The core naphthalene ring structure is the primary determinant for antibody recognition in this specific ELISA.
Experimental Protocols
The data presented is based on a competitive indirect ELISA (ciELISA). Below is a detailed methodology representative of this type of immunoassay for small molecules like auxins.
Protocol: Competitive Indirect ELISA for NAA
-
Coating: A 96-well microtiter plate is coated with an NAA-protein conjugate (e.g., NAA-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the well surfaces are blocked by adding a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS). The plate is incubated for 1-2 hours at 37°C.
-
Washing: The washing step is repeated as described in step 2.
-
Competitive Reaction: A mixture containing the sample (or standard) and a limited amount of the specific polyclonal anti-NAA antibody is added to each well. The plate is then incubated for 1-2 hours at 37°C. During this step, free NAA in the sample competes with the NAA-protein conjugate coated on the plate for binding to the antibody.
-
Washing: The washing step is repeated to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) is added to each well. This antibody binds to the primary anti-NAA antibody that is now bound to the coated antigen. The plate is incubated for 1 hour at 37°C.
-
Washing: The final washing step is performed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB, o-phenylenediamine) is added to each well. The enzyme on the secondary antibody catalyzes a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The color intensity is inversely proportional to the concentration of NAA in the sample.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of cross-reactivity.
Caption: Workflow for a competitive indirect ELISA for NAA detection.
Caption: Antibody binding affinity and the principle of cross-reactivity.
The Efficacy of 1-Naphthoxyacetic Acid in Plant Growth Regulation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate plant growth regulator is a critical decision impacting experimental outcomes and agricultural productivity. This guide provides a statistical analysis of the effects of 1-Naphthoxyacetic acid (NAA), a synthetic auxin, in comparison to other alternatives, supported by experimental data and detailed methodologies.
This compound, often referred to as 1-Naphthaleneacetic acid (NAA), is a widely utilized synthetic auxin in plant tissue culture and agriculture. Its primary functions include stimulating root formation, preventing premature fruit drop, and promoting fruit set. This guide will delve into the quantitative effects of NAA treatment in comparison to other plant growth regulators such as Indole-3-butyric acid (IBA), Gibberellic acid (GA3), and 2,4-Dichlorophenoxyacetic acid (2,4-D).
Comparative Efficacy in Rooting of Cuttings
The promotion of adventitious root formation is a key application of synthetic auxins in vegetative propagation. The following table summarizes the comparative efficacy of NAA and IBA on the rooting of various plant cuttings.
| Plant Species | Treatment | Rooting Percentage (%) | Number of Roots per Cutting | Average Root Length (cm) | Reference |
| Common Fig (Ficus carica L.) | Control | 52.33 | - | - | [1] |
| 2500 ppm IBA | 87.29 | 20.86 | 23.01 | [1] | |
| 2500 ppm NAA | - | - | - | ||
| Pomegranate (Punica granatum L.) | Control | 50.60 | 31.12 | - | [2] |
| 4000 ppm IBA + 2000 ppm GA3 | 82.83 | 44.37 | - | [2] | |
| 4000 ppm NAA + 2000 ppm GA3 | - | - | - | ||
| Melissa officinalis L. | Control | - | 2.67 | 10.32 | [3] |
| 1000 mg/L IBA | - | 4.00 | 54.02 | [3] | |
| 1000 mg/L NAA | - | - | - |
Comparative Effects on Fruit Set and Development
NAA is also instrumental in managing fruit set and preventing premature drop. The following tables compare the effects of NAA with GA3 and 2,4-D on citrus and mango fruit production.
Table 2: Effect of NAA and GA3 on Initial Fruit Set (IFS) in Citrus Varieties [4]
| Citrus Variety | Treatment | Initial Fruit Set (%) |
| Dancy Tangerine | Control | 3.27 |
| 2.5 ppm NAA | 8.12 | |
| 50 ppm GA3 | 7.98 | |
| Hamlin Orange | Control | - |
| 2.5 ppm NAA | - | |
| 50 ppm GA3 | - | |
| Navel Orange | Control | - |
| 2.5 ppm NAA | - | |
| 50 ppm GA3 | - |
Table 3: Effect of NAA, 2,4-D, and GA3 on Fruit Drop and Quality in 'Dusehri' Mango [5]
| Treatment | Fruit Drop (%) | Fruit Retention (%) |
| Control | - | - |
| 15 ppm NAA | - | - |
| 35 ppm 2,4-D | 75.17 | - |
| 35 ppm GA3 | 66.84 | 31.31 (more than control) |
Table 4: Effect of NAA and 2,4-D on Fruit Drop in Mango cv. Amrapali, Mallika, and Dashehari [6]
| Treatment | Fruit Retention at Harvest (%) |
| Control | - |
| 20 ppm 2,4-D | - |
| 25 ppm NAA | - |
| 20 ppm 2,4-D + Black polythene mulch | 5.95 (Amrapali), 9.5 (Mallika), 8.3 (Dashehari) |
Experimental Protocols
Rooting Assay of Cuttings
A standardized protocol for evaluating the effect of auxins on rooting involves the following steps[1][7]:
-
Cutting Preparation: Hardwood or semi-hardwood cuttings of a uniform size and physiological state are collected from healthy mother plants. The basal end of the cuttings is prepared with a fresh, angled cut.
-
Hormone Treatment: The basal portion of the cuttings is dipped in the auxin solution (e.g., NAA or IBA at specified concentrations) for a short duration (quick dip) or soaked for a longer period in a dilute solution. Control cuttings are treated with a solvent-only solution.
-
Planting: The treated cuttings are planted in a suitable rooting medium, such as a mixture of sand, soil, and compost, in pots or trays.
-
Environmental Conditions: The cuttings are maintained under controlled conditions of humidity (e.g., in a mist chamber), temperature, and light to facilitate rooting.
-
Data Collection: After a defined period (e.g., 60-90 days), the cuttings are carefully uprooted, and the following parameters are recorded:
-
Rooting percentage (number of rooted cuttings / total number of cuttings) x 100.
-
Number of primary roots per cutting.
-
Length of the longest root per cutting.
-
-
Statistical Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of differences between treatments.
Fruit Set and Fruit Drop Analysis
The protocol for assessing the impact of growth regulators on fruit set and drop typically includes[4][8]:
-
Tree Selection and Treatment Application: Uniform and healthy trees of the target cultivar are selected. The growth regulator solutions (e.g., NAA, GA3, or 2,4-D at specified concentrations) are applied as a foliar spray at a specific developmental stage, such as full bloom or pea-sized fruit stage. Control trees are sprayed with water.
-
Tagging and Monitoring: A specific number of flowering or fruiting shoots are tagged on each treated and control tree.
-
Data Collection:
-
Initial Fruit Set: The number of set fruits is counted on the tagged shoots a few weeks after the application of the treatment.
-
Fruit Drop/Retention: The number of fruits remaining on the tagged shoots is periodically recorded until harvest to determine the percentage of fruit drop or retention.
-
-
Fruit Quality Analysis: At harvest, a sample of fruits is collected to analyze quality parameters such as fruit weight, size, total soluble solids (TSS), and acidity.
-
Statistical Analysis: The data on fruit set, fruit drop, and fruit quality are statistically analyzed to evaluate the effectiveness of the different treatments.
Signaling Pathway of this compound
As a synthetic auxin, this compound (NAA) is perceived by the same cellular machinery as the natural auxin, indole-3-acetic acid (IAA). The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
Caption: Canonical auxin signaling pathway initiated by this compound (NAA).
The binding of NAA to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[10] The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to various physiological responses.[10] Interestingly, different auxins may trigger distinct downstream pathways for specific cellular responses. For instance, studies have suggested that NAA primarily stimulates cell elongation at lower concentrations, while 2,4-D is more effective in promoting cell division, indicating the potential for auxin-specific signaling cascades.[11][12]
Conclusion
The statistical analysis of experimental data reveals that this compound is a potent synthetic auxin for various applications in plant science. In rooting of cuttings, its efficacy is comparable to, and in some cases, may be synergistic with, Indole-3-butyric acid. For fruit set and retention, NAA demonstrates significant effects, though its performance relative to other growth regulators like GA3 and 2,4-D can be species- and cultivar-dependent. A thorough understanding of the underlying auxin signaling pathway provides a molecular basis for these physiological effects and guides the rational application of these compounds in research and agriculture. The provided experimental protocols offer a framework for conducting comparative studies to determine the optimal growth regulator and concentration for specific applications.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchtrend.net [researchtrend.net]
- 3. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marz.kau.edu.sa [marz.kau.edu.sa]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Transcriptomic Responses of Plants to Different Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plant transcriptomic responses to various auxins, including the natural auxin indole-3-acetic acid (IAA) and synthetic auxins such as indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA). The information presented is supported by experimental data from various studies to aid in understanding the nuanced molecular effects of these critical plant growth regulators.
Data Presentation: Comparative Transcriptomic Analysis
The transcriptomic response of plants to auxins is complex and varies depending on the specific auxin, its concentration, the plant species, tissue type, and the duration of treatment. While direct, comprehensive comparative studies of all major auxins under identical conditions are limited, we can synthesize data from various experiments to draw meaningful comparisons.
Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to Different Auxins
| Auxin Treatment | Plant Species | Tissue | Number of Upregulated DEGs | Number of Downregulated DEGs | Total DEGs | Experimental Context |
| IAA (0.1 µM) | Arabidopsis thaliana | Seedlings | 554 (at 1 hour) | 337 (at 1 hour) | 891 (at 1 hour) | Time-course analysis of early auxin response. |
| NAA (4.5 µM) | Arabidopsis thaliana | Seedlings | Not specified | Not specified | "A diverse and large number" | Comparison with melatonin, highlighting significant transcriptomic changes.[1] |
| IBA (various) | Mung bean | Hypocotyls | 2,472 (at DAE2 vs DAE0) | 5,176 (at DAE2 vs DAE0) | 7,648 (at DAE2 vs DAE0) | IBA-induced adventitious root formation.[2] |
| 2,4-D (various) | Cotton | Callus | Significantly enriched plant hormone signal transduction pathways at 5 days. | Most DEGs in the photosynthetic pathway were downregulated at 20 days. | Not specified | In vitro embryogenic redifferentiation.[3] |
DAE: Days After Excision
Table 2: Key Auxin-Responsive Gene Families and Their Regulation
| Gene Family | Function | General Response to Auxin |
| Aux/IAA (Auxin/Indole-3-Acetic Acid) | Transcriptional repressors | Rapidly induced by auxin, acting as negative feedback regulators.[4] |
| ARF (Auxin Response Factor) | Transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-regulated genes. | Mediate auxin-regulated gene expression.[5] |
| GH3 (Gretchen Hagen 3) | Conjugate excess IAA to amino acids, thus maintaining auxin homeostasis. | Upregulated by high auxin levels. |
| SAUR (Small Auxin Up RNA) | Promote cell elongation. | Rapidly induced by auxin. |
Experimental Protocols
A generalized experimental workflow for a comparative transcriptomics analysis of plant responses to different auxins using RNA-sequencing (RNA-seq) is outlined below. This protocol is a synthesis of methodologies reported in various plant science studies.[6][7]
1. Plant Material and Growth Conditions:
-
Select a model plant species (e.g., Arabidopsis thaliana) or the species of interest.
-
Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod). Use a sufficient number of biological replicates for each treatment group (typically 3-4).
2. Auxin Treatment:
-
Prepare stock solutions of the auxins to be compared (e.g., IAA, IBA, NAA) in a suitable solvent (e.g., DMSO or ethanol).
-
Treat plants at a specific developmental stage with the desired concentration of each auxin. A mock treatment with the solvent alone should be used as a control.
-
Harvest plant tissue at specific time points after treatment (e.g., 1 hour, 3 hours, 24 hours). Flash-freeze the samples in liquid nitrogen and store them at -80°C.
3. RNA Extraction and Quality Control:
-
Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., TRIzol).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
4. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different auxin treatments and the control using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify over-represented biological processes, molecular functions, and cellular components.[8]
Mandatory Visualization
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative transcriptomics reveals suppressed expression of genes related to auxin and the cell cycle contributes to the resistance of cucumber against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing RNA-Seq and microarray gene expression data in two zones of the Arabidopsis root apex relevant to spaceflight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale analysis of the ARF and Aux/IAA gene families in 406 horticultural and other plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Auxin-Like Activity of 1-Naphthoxyacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the auxin-like activity of 1-Naphthoxyacetic acid (1-NOA) and its analogs. While classically known as an auxin influx inhibitor, the structural similarity of 1-NOA to natural auxins suggests potential for direct auxin-like activity. This document summarizes the available quantitative data, details key experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of 1-NOA and its Analogs
The auxin-like activity of 1-NOA and its analogs is often evaluated by their effect on auxin transport, a key process in plant growth and development. The following table summarizes the inhibitory effects of 1-NOA and its isomer, 2-Naphthoxyacetic acid (2-NOA), on the accumulation of radiolabeled auxins in tobacco BY-2 cells. A reduction in accumulation indicates an inhibition of auxin influx.
| Compound | Concentration (µM) | Effect on [³H]2,4-D Accumulation (% of Control) | Primary Mode of Action |
| This compound (1-NOA) | 10 | 71.4% | Auxin Influx and Efflux Inhibitor |
| 2-Naphthoxyacetic acid (2-NOA) | 10 | 40.0% | Preferential Auxin Influx Inhibitor |
| 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) | 10 | 28.6% | Preferential Auxin Influx Inhibitor |
Data adapted from Petrášek et al., 2003.
Experimental Protocols: Validating Auxin-Like Activity
Two primary bioassays are commonly employed to determine the auxin-like activity of chemical compounds: the Avena coleoptile elongation test and the root growth inhibition test.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles (protective sheaths) of oat seedlings.
Principle: Auxins promote cell elongation. The degree of elongation in a decapitated coleoptile segment is proportional to the concentration of the applied auxin analog.
Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for approximately 48-72 hours to obtain etiolated seedlings.
-
Coleoptile Excision: Once the coleoptiles reach a length of 2-3 cm, excise the apical 5-10 mm tip to remove the endogenous source of auxin. A second excision is made to obtain a sub-apical segment of a defined length (e.g., 10 mm).
-
Incubation: Place the excised coleoptile segments in a petri dish containing a buffered solution with sucrose (B13894) (as an energy source) and the test compound at various concentrations. A control group with no test compound is also prepared.
-
Measurement: Incubate the segments in the dark for 18-24 hours. After incubation, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation over the initial length for each concentration and compare it to the control.
Root Growth Inhibition Test
This assay is based on the principle that while low concentrations of auxins can promote root growth, higher concentrations are inhibitory.
Principle: The inhibition of primary root elongation in seedlings is proportional to the concentration of the applied auxin analog.
Methodology:
-
Seed Sterilization and Germination: Surface sterilize seeds of a model plant, such as Arabidopsis thaliana or cress, and germinate them on a nutrient-rich agar (B569324) medium in vertically oriented petri dishes.
-
Treatment Application: After a set period of germination (e.g., 4-5 days), transfer the seedlings to new plates containing the agar medium supplemented with various concentrations of the 1-NOA analog. A control plate without the analog is included.
-
Growth and Measurement: Allow the seedlings to grow for an additional period (e.g., 3-5 days). Mark the position of the root tip at the beginning of the treatment and measure the length of the newly grown root segment at the end of the experiment.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control.
Mandatory Visualizations
Canonical Auxin Signaling Pathway
The following diagram illustrates the core components and interactions of the canonical auxin signaling pathway, which is the primary mechanism through which auxins exert their effects on gene expression and, consequently, plant growth and development.
Caption: The canonical auxin signaling pathway leading to growth responses.
Experimental Workflow for Avena Coleoptile Bioassay
The following diagram outlines the key steps in performing the Avena coleoptile bioassay to validate the auxin-like activity of 1-NOA analogs.
Caption: Workflow for the Avena coleoptile elongation bioassay.
Safety Operating Guide
Proper Disposal of 1-Naphthoxyacetic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of modern laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Naphthoxyacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as a hazardous chemical, and proper handling is crucial to mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Handle with chemically resistant gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator should be used.[2]
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5][6]
-
Keep away from strong oxidizing agents.[4]
Hazard Profile and Disposal Overview
This compound presents several hazards that necessitate its disposal as a regulated chemical waste. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[5][7] Furthermore, it can be harmful to aquatic life with long-lasting effects.[6]
| Hazard Classification & Disposal Information | Details |
| GHS Hazard Statements | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] H412: Harmful to aquatic life with long lasting effects.[6] |
| Disposal Route | Must be disposed of as hazardous waste.[7] Do not dispose of in regular trash or down the drain.[1] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Regulatory Compliance | Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][4][8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify the Waste: All forms of 1-N'aphthoxyacetic acid waste, including pure solid, solutions, and contaminated materials (e.g., weigh boats, contaminated gloves), are to be considered hazardous waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department. In particular, keep it separate from strong oxidizing agents.[4]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Label the Container: All waste containers must be properly labeled from the moment the first waste is added. The label should clearly state:
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[1]
-
Secure the Container: Keep the waste container tightly closed except when adding or removing waste.[1]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5][6]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[1]
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s.ewormholetime.com [s.ewormholetime.com]
- 6. carlroth.com [carlroth.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 1-Naphthoxyacetic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 1-Naphthoxyacetic acid in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] Adherence to proper PPE guidelines is crucial to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] Ensure a snug fit to prevent dust or splash entry. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use.[4] Follow manufacturer's guidelines for breakthrough time and permeability.[4] Dispose of contaminated gloves immediately after use.[5] |
| Body Protection | Laboratory coat, long-sleeved clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5][6] Remove contaminated clothing promptly. |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dust is generated) | Use in areas with inadequate ventilation or when the formation of dust is likely.[5][7] A dust mask may be appropriate for minor, well-ventilated tasks. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
-
Weighing and Aliquoting :
-
Handle this compound as a solid powder in a designated area to prevent contamination.
-
To minimize dust generation, handle the compound carefully.
-
Use appropriate tools (e.g., spatula, weighing paper) and clean them thoroughly after use.
-
-
Solution Preparation :
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a controlled manner within the fume hood.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
-
Experimental Use :
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound waste is considered hazardous.[4]
-
Containerization :
-
Collect all solid waste, including contaminated PPE (gloves, weighing paper), in a designated, properly labeled hazardous waste container.[9]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of all waste through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[3][4][5][8]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[9]
-
-
Spill Cleanup :
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. s.ewormholetime.com [s.ewormholetime.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
